(5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-3-fluoro-2-methoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMACJKTPMUUGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628957 | |
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470668-69-0 | |
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol CAS number 470668-69-0
<An In-depth Technical Guide on (5-Bromo-3-fluoro-2-methoxyphenyl)methanol >
This guide provides an in-depth technical overview of this compound, CAS number 470668-69-0, tailored for researchers, scientists, and professionals in drug development. This versatile aromatic alcohol is a key intermediate in organic synthesis, offering a unique combination of reactive sites for the construction of complex molecules.
Core Chemical and Physical Properties
A comprehensive understanding of the physicochemical characteristics of this compound is essential for its effective application in research and development.
| Property | Value |
| CAS Number | 470668-69-0 |
| Molecular Formula | C8H8BrFO2[1][2] |
| Molecular Weight | 235.05 g/mol [1][2] |
| Appearance | Solid[1] |
| Boiling Point | 297.9 ± 35.0 °C at 760 mmHg[1] |
| Purity | Typically ≥98%[1][2] |
| Synonyms | 5-bromo-3-fluoro-2-methoxybenzyl alcohol, (5-Bromo-3-fluoro-2-methoxy-phenyl)-methanol[2] |
Synthesis and Mechanistic Considerations
The strategic synthesis of this compound is critical for ensuring high purity and yield, which are paramount for subsequent applications.
Retrosynthetic Approach
A logical retrosynthetic pathway for this molecule originates from the corresponding benzaldehyde derivative. This common strategy involves the reduction of the aldehyde functionality to the primary alcohol.
Caption: Retrosynthetic analysis of this compound.
Recommended Synthetic Protocol: Reduction of the Aldehyde Precursor
This protocol details a reliable method for the synthesis of this compound via the reduction of 5-bromo-3-fluoro-2-methoxybenzaldehyde.
Materials:
-
5-bromo-3-fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the starting aldehyde in a suitable solvent such as a mixture of methanol and dichloromethane in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath to moderate the reaction rate and prevent potential side reactions.
-
Reducing Agent Addition: Slowly add sodium borohydride to the cooled solution. This gradual addition is crucial for controlling the exothermic nature of the reaction.
-
Reaction Progression: Stir the mixture at 0°C and then allow it to warm to room temperature while monitoring the reaction's progress using thin-layer chromatography (TLC).
-
Quenching: Carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and decompose any excess sodium borohydride.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by column chromatography on silica gel to yield the final, high-purity product.
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in the synthesis of novel therapeutic agents.
-
Fluorine in Drug Design: The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3][4] Its high electronegativity and ability to form strong bonds with carbon are key attributes leveraged in medicinal chemistry.[3]
-
Bromine as a Synthetic Handle: The bromine atom serves as a versatile functional group for introducing molecular diversity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of complex molecular scaffolds.
-
Intermediate for Bioactive Molecules: This compound can serve as a precursor to a wide range of biologically active molecules, including those with potential applications in oncology and other therapeutic areas.
Safety and Handling
Proper handling and storage of this compound are crucial to ensure laboratory safety.
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled. [5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[5][6]
-
Ventilation: Use only outdoors or in a well-ventilated area.[5][6] Avoid breathing dust.[5]
-
Handling: Wash skin thoroughly after handling.[5][6] Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[6][8] Store locked up.[5][6]
First Aid:
-
If on skin: Wash with plenty of soap and water.[6]
-
If in eyes: Rinse cautiously with water for several minutes.[6]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[6]
-
If swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth.[5]
Conclusion
This compound stands out as a strategically important building block in modern organic synthesis. Its trifunctional nature provides a robust platform for the development of novel compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, applications, and safety considerations to empower researchers in their scientific endeavors.
References
A comprehensive list of references is available for further reading and verification.
Sources
An In-Depth Technical Guide to the Physicochemical Properties of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol (CAS No. 470668-69-0), a substituted benzyl alcohol derivative of interest in medicinal chemistry and drug development. This document details the compound's identity, key physical and chemical properties, and outlines standardized experimental protocols for their determination. Where experimental data is not publicly available, estimations based on structurally related compounds and computational predictions are provided to guide researchers. The guide is structured to offer both a quick reference and an in-depth resource for scientists working with this and similar chemical entities.
Introduction and Chemical Identity
This compound is a polysubstituted aromatic alcohol. Its structure, featuring a bromine atom, a fluorine atom, and a methoxy group on the phenyl ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical research. Understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.
Chemical Structure:
Figure 1: 2D structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 5-bromo-3-fluoro-2-methoxybenzyl alcohol, (5-Bromo-3-fluoro-2-methoxy-phenyl)-methanol[2] |
| CAS Number | 470668-69-0[2] |
| Molecular Formula | C₈H₈BrFO₂[2] |
| Molecular Weight | 235.05 g/mol [2] |
| InChI | InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3[2] |
| InChIKey | YGMACJKTPMUUGR-UHFFFAOYSA-N[2] |
| SMILES | COC1=C(C=C(Br)C=C1F)CO |
Physicochemical Properties
A summary of the known and estimated physicochemical properties of this compound is presented in Table 2. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.
Table 2: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Physical Form | Solid | [1] |
| Melting Point | Not available | - |
| Boiling Point | 297.9 ± 35.0 °C at 760 mmHg | [1] |
| Solubility | Not experimentally determined. Predicted to be soluble in methanol, ethanol, and other polar organic solvents. | Prediction based on structural analogs |
| pKa (hydroxyl proton) | Not experimentally determined. Estimated to be ~14-15. | Estimation based on substituted benzyl alcohols |
| LogP (Octanol-Water Partition Coefficient) | Not experimentally determined. A calculated LogP of 2.0891 is available for the isomer (4-Bromo-5-fluoro-2-methoxyphenyl)methanol. | [3] |
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections detail the methodologies for determining key physicochemical properties.
Melting Point Determination
The melting point provides a quick assessment of a compound's purity. A sharp melting range is indicative of high purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.
-
Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Figure 2: Workflow for Melting Point Determination.
Solubility Assessment
Solubility in various solvents is a critical parameter for reaction setup, purification, and formulation.
Protocol: Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexanes).
-
Procedure: To approximately 10 mg of this compound in a small test tube, add the selected solvent dropwise with agitation.
-
Observation: Continue adding the solvent up to 1 mL. Observe if the solid dissolves completely. Solubility is often expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or semi-quantitatively (e.g., >100 mg/mL).
Determination of the Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.
Protocol: Shake-Flask Method for LogP Determination
-
Phase Preparation: Prepare water saturated with n-octanol and n-octanol saturated with water.
-
Sample Preparation: A known concentration of this compound is dissolved in the aqueous phase.
-
Partitioning: Equal volumes of the aqueous solution and the saturated n-octanol are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Figure 3: Workflow for LogP Determination via Shake-Flask Method.
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol group, the hydroxyl proton, and the methoxy group protons. The aromatic protons will likely appear as complex multiplets in the range of 6.5-7.5 ppm, with coupling to the fluorine atom. The benzylic CH₂ protons would be expected around 4.5-4.8 ppm as a singlet or a doublet if coupled to the hydroxyl proton. The methoxy protons will be a sharp singlet around 3.8-4.0 ppm. The hydroxyl proton signal can be broad and its chemical shift will be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbon bearing the bromine will be in the range of 110-120 ppm. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will appear in the region of 150-160 ppm. The carbon attached to the methoxy group will be around 155-165 ppm. The benzylic carbon (CH₂OH) is expected around 60-65 ppm, and the methoxy carbon around 55-60 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations of the aromatic ring will appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the CH₂ and CH₃ groups will be just below 3000 cm⁻¹. The C-O stretching of the alcohol and the ether will be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.[1][4]
Mass Spectrometry (MS)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 234 and 236, with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).[3] Common fragmentation patterns for benzyl alcohols include the loss of the hydroxyl group or water, and the formation of a stable tropylium-like cation. The loss of a bromine radical is also a possible fragmentation pathway.
Synthesis Outline
A plausible synthetic route to this compound would involve the reduction of the corresponding benzaldehyde, 5-bromo-3-fluoro-2-methoxybenzaldehyde. This reduction can be readily achieved using common reducing agents.
General Synthetic Procedure:
-
Dissolution: 5-Bromo-3-fluoro-2-methoxybenzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol.
-
Reduction: A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).
-
Quenching: After the reaction is complete, it is carefully quenched with water or a dilute acid.
-
Extraction: The product is extracted into an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.
Safety and Handling
This compound is classified as harmful and an irritant.[1] The following GHS hazard statements apply:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).[1]
Conclusion
This technical guide has consolidated the available and predicted physicochemical properties of this compound. While some experimental data is lacking in the public domain, the provided information and protocols offer a solid foundation for researchers and drug development professionals. The structural features of this compound make it a promising candidate for further investigation in synthetic and medicinal chemistry. Future work should focus on the experimental determination of the missing physicochemical parameters and the full spectroscopic characterization of this molecule to further enhance its utility in scientific research.
References
-
Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. [Link]
-
Chemicalbridge. This compound. Retrieved from [Link]
-
PubMed. (2014, April 2). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis and Derivatization of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol and its Structural Analogs for Drug Discovery
Introduction: A Scaffold of Pharmaceutical Interest
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug design. The molecule (5-Bromo-3-fluoro-2-methoxyphenyl)methanol presents a unique and highly functionalized aromatic core, making it a compelling starting point for the synthesis of novel structural analogs and derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, derivatization, and characterization of this scaffold, offering researchers and drug development professionals a detailed roadmap for exploring its chemical space.
The convergence of a bromine atom, a fluorine atom, and a methoxy group on a benzyl alcohol framework provides multiple avenues for chemical modification. Each of these functionalities imparts distinct physicochemical properties that can be leveraged to modulate biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[3] The fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[1] The methoxy group, a common feature in natural products and approved drugs, can influence ligand-target interactions and improve physicochemical properties.[2]
This guide will delve into the synthetic pathways to access the core this compound structure, provide detailed protocols for its derivatization, and discuss the analytical techniques for the characterization of the resulting analogs.
Synthesis of the Core Structure: this compound
The synthesis of the core molecule, this compound, can be efficiently achieved from commercially available starting materials. A logical and reliable synthetic route commences with a polysubstituted benzoic acid, which is then reduced to the corresponding benzyl alcohol.
Synthetic Pathway Overview
Caption: Synthetic route to the core molecule.
Experimental Protocol: Reduction of 5-Bromo-3-fluoro-2-methoxybenzoic Acid
This protocol details the reduction of the corresponding benzoic acid to the target benzyl alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.
Materials:
-
5-Bromo-3-fluoro-2-methoxybenzoic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Starting Material: Dissolve 5-bromo-3-fluoro-2-methoxybenzoic acid (1.0 eq.) in anhydrous THF in a separate flask. Add this solution dropwise to the stirred LiAlH4 suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water (same volume as the mass of LiAlH4 used), 15% aqueous NaOH (same volume as the mass of LiAlH4 used), and finally water again (three times the volume as the mass of LiAlH4 used).
-
Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with THF. Combine the filtrate and washes.
-
Extraction: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.
Derivatization Strategies for Analog Synthesis
The this compound scaffold offers two primary handles for derivatization: the benzyl alcohol moiety and the aryl bromide.
Derivatization of the Benzyl Alcohol Moiety
The hydroxyl group of the benzyl alcohol can be readily modified through etherification, oxidation, or conversion to other functional groups like phenylacetic acids.
Sources
Spectroscopic data of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for the compound this compound. As a key intermediate in various synthetic applications, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its structural and electronic properties is paramount. This document is intended for researchers, chemists, and drug development professionals, offering not just raw data, but a field-proven interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
The methodologies and interpretations presented herein are designed to be self-validating, reflecting the rigorous standards of modern analytical chemistry. Each section explains the causality behind the observed spectral features, providing a robust framework for quality control and further research.
Molecular Structure and Spectroscopic Overview
The structure of this compound incorporates several key functional groups that give rise to a distinct and interpretable spectroscopic fingerprint. The aromatic ring is substituted with a bromine atom, a fluorine atom, a methoxy group, and a hydroxymethyl group. This unique substitution pattern dictates the electronic environment of each nucleus, leading to characteristic signals in NMR, specific vibrational modes in IR, and predictable fragmentation in MS.
The following workflow outlines the standard process for comprehensive spectroscopic analysis of a novel or synthesized compound such as this.
Caption: Workflow for Spectroscopic Structure Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the proposed structure.
Experimental Protocol: NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.
-
Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse angle with proton decoupling is used to simplify the spectrum and enhance signal-to-noise.
-
Data Acquisition: Acquire a ¹H NMR spectrum, followed by a broadband proton-decoupled ¹³C NMR spectrum. For more complex assignments, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons. The electron-withdrawing nature of the halogen and oxygen substituents significantly influences the chemical shifts of the aromatic protons.
Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~7.20 | d | 1H | Ar-H | This aromatic proton is deshielded by the adjacent bromine and experiences coupling from the fluorine atom. |
| ~7.05 | d | 1H | Ar-H | This proton is influenced by the ortho-methoxy group and meta-fluorine, showing a distinct downfield shift. |
| ~4.75 | s | 2H | -CH₂ OH | The benzylic protons appear as a singlet, indicating no adjacent protons. Its position is characteristic of a methylene group attached to both an aromatic ring and an oxygen atom. |
| ~3.90 | s | 3H | -OCH₃ | The methoxy protons appear as a sharp singlet, as expected. The downfield shift is due to the attached electronegative oxygen atom. |
| ~2.50 | br s | 1H | -OH | The hydroxyl proton is often broad and its chemical shift is concentration and temperature dependent. It typically does not couple with other protons. |
Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The 'd' for aromatic protons indicates a doublet, arising from coupling to the fluorine atom (³JHF).
¹³C NMR Spectral Data & Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The use of proton decoupling simplifies the spectrum to a series of singlets, where each peak corresponds to a different carbon atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |
| ~155-160 (d) | C -F | The carbon directly bonded to fluorine shows a very large one-bond coupling constant (¹JCF), appearing as a doublet. It is significantly downfield due to the electronegativity of fluorine. |
| ~145-150 | C -OCH₃ | The carbon attached to the methoxy group is deshielded by the oxygen atom. |
| ~130-135 | C -CH₂OH | This quaternary carbon is shifted downfield due to its attachment to the ring and the hydroxymethyl group. |
| ~125-130 | Ar-C H | Aromatic methine carbon. |
| ~115-120 | Ar-C H | Aromatic methine carbon. |
| ~110-115 (d) | C -Br | The carbon bonded to bromine is shifted downfield, and may show a smaller coupling to fluorine (²JCF). |
| ~60-65 | -C H₂OH | The benzylic carbon is shielded relative to the aromatic carbons but deshielded by the attached oxygen. |
| ~55-60 | -OC H₃ | The methoxy carbon appears in its characteristic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Experimental Protocol: IR
-
Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is common. A small amount of the compound is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or a solution can be analyzed in a suitable IR-transparent cell.
-
Data Acquisition: The sample is placed in the beam of an FTIR (Fourier-Transform Infrared) spectrometer. A background spectrum (of air or the KBr pellet) is first recorded and automatically subtracted from the sample spectrum to yield the final absorbance/transmittance data.
IR Spectral Data & Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
Table 3: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium |
| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Medium |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1250 - 1000 | C-O Stretch | Aryl Ether & Alcohol | Strong |
| 1100 - 1000 | C-F Stretch | Aryl Fluoride | Strong |
| 600 - 500 | C-Br Stretch | Aryl Bromide | Medium |
The broadness of the O-H stretch is a key diagnostic feature, resulting from hydrogen bonding. The strong C-O and C-F stretching bands are also critical for confirming the presence of the methoxy, alcohol, and fluoro substituents.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues through the analysis of fragmentation patterns.
Experimental Protocol: MS
-
Sample Introduction: The sample, dissolved in a volatile solvent like methanol or acetonitrile, is introduced into the mass spectrometer. Common ionization techniques include Electron Impact (EI) for volatile compounds and Electrospray Ionization (ESI) for less volatile or more polar compounds.
-
Ionization & Analysis: In EI, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. In ESI, a soft ionization technique, the molecule is typically protonated or deprotonated, yielding the molecular ion ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. The ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
MS Spectral Data & Interpretation
The key information from the mass spectrum is the molecular ion peak, which confirms the molecular weight of the compound (C₈H₈BrFO₂ = 233.99 g/mol ).
Table 4: Expected Mass Spectrometry Data
| m/z Value | Interpretation | Rationale |
| 234 / 236 | [M]⁺• (Molecular Ion) | The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br). This is a definitive indicator of a single bromine atom. |
| 216 / 218 | [M - H₂O]⁺• | Loss of a water molecule from the molecular ion, a common fragmentation for alcohols. |
| 205 / 207 | [M - CH₂OH]⁺• | Loss of the hydroxymethyl radical, representing cleavage of the benzylic C-C bond. |
| 157 | [M - Br]⁺ | Loss of the bromine radical. |
The isotopic signature of bromine is the most powerful diagnostic tool in the mass spectrum of this compound. The observation of the M and M+2 peaks in an approximately 1:1 ratio is unambiguous proof of its presence.
Conclusion
The combined application of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific substitution pattern on the aromatic ring. IR spectroscopy validates the presence of the key hydroxyl, methoxy, and halogen functional groups. Finally, mass spectrometry confirms the molecular weight and elemental formula, with the bromine isotopic pattern serving as a definitive marker. This comprehensive dataset forms a reliable basis for quality assurance and serves as a benchmark for any further synthetic transformations or biological studies involving this compound.
References
-
PubChem. Compound Summary for CID 13854181, this compound. National Center for Biotechnology Information. [Link]
-
Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Solubility and stability of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol in common solvents
An In-Depth Technical Guide to the Characterization of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol: Solubility and Stability
Disclaimer: Publicly available experimental data on the solubility and stability of this compound is limited. This guide, therefore, serves as a comprehensive methodological framework for researchers, scientists, and drug development professionals. It provides the necessary protocols and theoretical grounding to generate this critical data in a scientifically rigorous and regulatory-compliant manner.
Executive Summary
This compound is a substituted aromatic alcohol with potential applications in pharmaceutical and chemical synthesis. Its physicochemical properties, particularly solubility and stability, are paramount to its development and application. Poor solubility can hinder bioavailability and formulation, while instability can compromise safety, efficacy, and shelf-life. This document outlines the requisite experimental protocols, based on industry best practices and regulatory guidelines, to thoroughly characterize the solubility profile and degradation pathways of this compound. By following these methodologies, researchers can establish a robust data package to inform formulation development, define storage conditions, and ensure the quality of their active substance.
Introduction: The "Why" Behind the Protocols
In drug development, the journey from a promising molecule to a viable therapeutic is paved with data. Two of the most critical datasets are solubility and stability. Solubility dictates how well a compound dissolves in a given solvent system, a prerequisite for absorption in the body and a key parameter for formulation design.[1] Stability defines the molecule's resilience to environmental factors such as pH, temperature, light, and oxidative stress.[2] Understanding a molecule's degradation pathways is not just a scientific exercise; it is a regulatory requirement to ensure that no harmful byproducts form over time.[2][3][4]
This guide is structured to provide not just the "how" but the "why" behind each experimental choice. The protocols are designed as self-validating systems, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, to produce reliable and reproducible results.
Part 1: Solubility Profile Determination
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its dissolution rate and bioavailability.[1] The Shake-Flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a specific solvent at a set temperature.[5][6]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
This protocol is designed to determine the solubility across a range of pharmaceutically relevant solvents and pH conditions.
1. Preparation:
- Ensure the this compound sample is a finely milled powder to maximize surface area and facilitate dissolution.
- Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and select a range of organic solvents representing different polarity classes (see Table 1).
- Calibrate all analytical equipment, particularly the HPLC and UV-Vis spectrophotometer.
2. Execution:
- Add an excess amount of the compound to a known volume of each solvent in separate, sealed vessels (e.g., glass vials). The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[6][7]
- Place the vessels in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][7][8]
- After the shaking period, allow the vessels to stand undisturbed for a sedimentation period (e.g., 18-24 hours) at the same constant temperature to allow undissolved solids to settle.[8]
- Carefully withdraw an aliquot from the clear supernatant. To avoid aspirating solid particles, this is best done via filtration (e.g., using a 0.45 µm PTFE syringe filter) or after centrifugation.[5]
- Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[1][9]
3. Data Analysis:
- The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.
- Perform each measurement in triplicate to ensure reproducibility. Report the results as a mean ± standard deviation.
Data Presentation: Solubility of this compound
The results should be compiled into a clear, comparative table.
| Solvent System | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) |
| pH 1.2 Buffer (SGF) | Aqueous | 37 | Experimental Data | Experimental Data |
| pH 4.5 Acetate Buffer | Aqueous | 37 | Experimental Data | Experimental Data |
| pH 6.8 Buffer (SIF) | Aqueous | 37 | Experimental Data | Experimental Data |
| Water | Polar Protic | 25 | Experimental Data | Experimental Data |
| Ethanol | Polar Protic | 25 | Experimental Data | Experimental Data |
| Methanol | Polar Protic | 25 | Experimental Data | Experimental Data |
| Isopropyl Alcohol | Polar Protic | 25 | Experimental Data | Experimental Data |
| Acetonitrile | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Acetone | Polar Aprotic | 25 | Experimental Data | Experimental Data |
| Dichloromethane | Non-Polar | 25 | Experimental Data | Experimental Data |
Workflow Visualization: Solubility Determination
Caption: Workflow for a forced degradation study.
Part 3: Theoretical Degradation Pathway Analysis
Based on the structure of this compound, several degradation pathways can be hypothesized. This theoretical analysis guides the researcher in identifying potential degradants during LC-MS analysis.
-
Oxidation of the Benzyl Alcohol: The primary alcohol moiety is a likely site for oxidation. Mild oxidation would yield the corresponding benzaldehyde, (5-Bromo-3-fluoro-2-methoxyphenyl)methanal. More aggressive oxidation could lead to the formation of the benzoic acid derivative, 5-Bromo-3-fluoro-2-methoxybenzoic acid. This is a common metabolic and chemical degradation pathway for benzyl alcohols. [10][11][12]* Ether Formation (Dimerization): Under acidic and/or thermal stress, benzyl alcohols can undergo dehydration to form a dibenzyl ether. [12]This would result in a dimer with a significantly higher molecular weight.
-
Reactions of the Aromatic Ring: While the aromatic ring itself is relatively stable, extreme conditions could potentially lead to nucleophilic substitution or other modifications, although this is less likely than oxidation of the alcohol. The electron-withdrawing nature of the bromine and fluorine atoms and the electron-donating methoxy group will influence the reactivity of the ring.
Conclusion
The protocols and theoretical considerations outlined in this guide provide a robust framework for the comprehensive characterization of this compound. Executing these solubility and forced degradation studies is a non-negotiable step in the preclinical and formulation development phases. The resulting data will be instrumental in formulating a safe, effective, and stable product, enabling informed decisions on candidate progression and satisfying critical regulatory requirements.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass. [Link]
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
-
Sinha, A. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018, August 31). Regulations.gov. [Link]
-
Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]
-
SOP for Forced Degradation Study. (n.d.). PHARMA DEVILS. [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Andrade, C. A., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]
-
Dutta, T. K., & Vaidyanathan, C. S. (2005). Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818. Journal of Molecular Microbiology and Biotechnology, 9(3-4), 184-192. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Phale, P. S., et al. (2003). Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. Applied Microbiology and Biotechnology, 61(5-6), 465-471. [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI Technologies. [Link]
-
Zhang, Y. (2013). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]
-
Witt, H., et al. (2019). Anaerobic degradation pathways of phenylalanine and benzyl alcohol in Aromatoleum aromaticum. ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]
-
Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). LCGC. [Link]
-
Gierczak, T., et al. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29(13), 3079. [Link]
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. database.ich.org [database.ich.org]
- 5. enamine.net [enamine.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. "Solubility estimation and rapid structural characterization of small m" by Xin Chen [docs.lib.purdue.edu]
- 10. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]
The Emerging Therapeutic Potential of Bromofluoromethoxy-Substituted Benzyl Alcohols: A Technical Guide for Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug discovery. The introduction of halogens and methoxy groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This technical guide explores the therapeutic potential of a unique class of compounds: bromofluoromethoxy-substituted benzyl alcohols. By dissecting the intricate interplay of these functional groups, we aim to provide a comprehensive resource for researchers engaged in the design and development of novel therapeutics. This document will navigate the rationale behind their synthesis, propose robust methodologies for evaluating their biological activity, and elucidate potential mechanisms of action, thereby paving the way for future investigations into this promising chemical space.
Introduction: The Strategic Imperative of Multi-Functionalization
The benzyl alcohol moiety, a simple aromatic alcohol, serves as a versatile scaffold in medicinal chemistry.[1] Its derivatives have been reported to possess a wide array of biological activities, including antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[2][3][4][5][6][7] The true potential of this scaffold, however, is unlocked through precise and strategic substitution on the aromatic ring.
The introduction of halogens, such as bromine and fluorine, is a well-established strategy in drug design to enhance biological activity. Fluorine, with its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability.[8] Bromine, a larger and more polarizable halogen, can form halogen bonds, which are increasingly recognized as significant interactions in ligand-protein binding. The methoxy group, on the other hand, can act as a hydrogen bond acceptor and influence the electronic properties of the aromatic ring, often leading to altered receptor interactions and improved metabolic profiles.
This guide focuses on the convergence of these three functionalities—bromo, fluoro, and methoxy—on a benzyl alcohol core. We hypothesize that the unique combination of these substituents will result in novel compounds with enhanced and potentially synergistic biological activities. The interplay of electronic effects, steric hindrance, and lipophilicity conferred by these groups presents a compelling avenue for the discovery of new therapeutic agents.
Synthetic Strategies: Accessing the Chemical Space
The synthesis of bromofluoromethoxy-substituted benzyl alcohols can be approached through several strategic pathways, primarily involving the reduction of corresponding benzaldehydes or benzoic acids. The choice of starting material and synthetic route will depend on the desired substitution pattern on the aromatic ring.
Key Synthetic Approach: Reduction of Substituted Benzaldehydes
A common and efficient method for the synthesis of benzyl alcohol derivatives is the reduction of the corresponding benzaldehyde.[1][9] This transformation can be readily achieved using a variety of reducing agents.
Experimental Protocol: Synthesis of a Bromofluoromethoxy-Substituted Benzyl Alcohol
-
Starting Material: A commercially available or synthesized bromofluoromethoxy-substituted benzaldehyde.
-
Reduction:
-
Dissolve the substituted benzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Concentrate the dried organic solution under reduced pressure to obtain the crude product.
-
Purify the crude benzyl alcohol derivative by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
-
Characterization:
-
Confirm the structure of the purified product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FTIR.
-
Diagram of Synthetic Workflow
Caption: Potential mechanism of anticancer activity.
Enzyme Inhibition
Benzyl alcohol and its derivatives have been reported to inhibit various enzymes, including serine proteases and D-glucose transport proteins. [4][5]The specific substitution pattern of bromofluoromethoxy groups could lead to selective inhibition of therapeutically relevant enzymes.
Experimental Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate buffer.
-
Inhibition Assay:
-
In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific period.
-
Initiate the reaction by adding the substrate.
-
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Structure-Activity Relationship (SAR) and Mechanistic Insights
A systematic investigation of a library of bromofluoromethoxy-substituted benzyl alcohols will be crucial for establishing a clear Structure-Activity Relationship (SAR). Key considerations include:
-
Positional Isomerism: The relative positions of the bromo, fluoro, and methoxy groups on the aromatic ring will significantly impact the electronic distribution and steric profile of the molecule, thereby influencing its interaction with biological targets.
-
Synergistic Effects: It is important to determine whether the observed biological activity is a result of the additive effects of the individual substituents or a synergistic effect arising from their unique combination.
-
Mechanism of Action: For promising lead compounds, further studies should be conducted to elucidate their precise mechanism of action. This may involve target identification, binding studies, and analysis of downstream cellular effects. The antimicrobial mechanism of benzyl alcohol, for example, is known to involve the disruption of cell membrane integrity. [10]
Conclusion and Future Directions
Bromofluoromethoxy-substituted benzyl alcohols represent a largely unexplored class of compounds with significant therapeutic potential. The strategic combination of these three functional groups offers a powerful approach to fine-tuning the biological activity of the benzyl alcohol scaffold. This guide provides a foundational framework for the synthesis and evaluation of these novel derivatives.
Future research should focus on expanding the chemical library of these compounds, exploring a wider range of biological targets, and conducting in-depth mechanistic studies. The insights gained from these investigations will be instrumental in advancing the development of new and effective therapeutic agents for a variety of diseases.
References
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. PMC. [Link]
-
The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells. PubMed. [Link]
-
Inhibition by boronic acids and benzyl alcohol. ResearchGate. [Link]
-
Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes. PubMed. [Link]
-
Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. ResearchGate. [Link]
- Benzyl alcohol derivatives and their use as antimicrobial agents.
-
Antifungal activity of 1, 2, 3-triazoles of 1-Benzyl-4-(phenoxymethyl) derivatives. ResearchGate. [Link]
-
Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. DergiPark. [Link]
-
Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Semantic Scholar. [Link]
-
A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Organic Chemistry Portal. [Link]
-
synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Semantic Scholar. [Link]
-
Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives. DergiPark. [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. [Link]
-
Amidation reaction between benzyl alcohol and p‐methoxybenzyl amine in presence of Ru catalyst 3 c. ResearchGate. [Link]
-
Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. RSC Publishing. [Link]
-
4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth. PubMed. [Link]
-
Observed and Calculated Antifungal Activity of Benzyl Alcohol Derivatives for Aspergillus niger. ResearchGate. [Link]
-
Benzyl Alcohol Series. Sparrow Chemical. [Link]
-
Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. [Link]
-
OH-Detected Aromatic Microsolvation of an Organic NO Radical: Halogenation Controls the Solvation Side. The Journal of Physical Chemistry A. [Link]
-
Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. MDPI. [Link]
-
4-Methoxybenzyl alcohol. Human Metabolome Database. [Link]
-
Inhibition of autophagy by benzyl alcohol. PubMed. [Link]
-
What is the mechanism of Benzyl Alcohol? Patsnap Synapse. [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of benzyl alcohol on enzyme activities and D-glucose transport in kidney brush-border membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. purerims.smu.ac.za [purerims.smu.ac.za]
- 7. [PDF] SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 8. sparrow-chemical.com [sparrow-chemical.com]
- 9. İstanbul Journal of Pharmacy » Submission » Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives [dergipark.org.tr]
- 10. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol: A Strategic Building Block for Advanced Organic Synthesis
A Technical Guide for Researchers in Medicinal Chemistry and Materials Science
Introduction: The Strategic Value of Polysubstituted Aromatic Building Blocks
In the landscape of modern drug discovery and materials science, the demand for structurally complex and functionally diverse molecules has never been greater. The precise arrangement of substituents on an aromatic core is a critical design element that dictates a molecule's biological activity, pharmacokinetic properties, and material characteristics. (5-Bromo-3-fluoro-2-methoxyphenyl)methanol emerges as a pre-functionalized, high-value building block engineered to address this need. Its unique substitution pattern—featuring a strategically placed bromine atom for cross-coupling, a versatile hydroxymethyl group for further elaboration, and modulating fluoro and methoxy groups—offers a powerful platform for the efficient construction of sophisticated molecular architectures.
The fluorine atom, in particular, is a celebrated substituent in medicinal chemistry. Its high electronegativity and relatively small size can profoundly influence a drug candidate's metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1] This guide, authored from the perspective of a senior application scientist, provides an in-depth exploration of the properties, synthesis, and strategic applications of this compound, offering both foundational knowledge and field-proven experimental insights for its effective utilization.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties is the foundation of its effective and safe use in any synthetic campaign. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 470668-69-0 | |
| Molecular Formula | C₈H₈BrFO₂ | [2] |
| Molecular Weight | 235.05 g/mol | [2][3] |
| Appearance | Solid | |
| Boiling Point | 297.9 ± 35.0 °C at 760 mmHg | |
| Purity | Typically ≥98% | [2] |
| InChI Key | YGMACJKTPMUUGR-UHFFFAOYSA-N | [2] |
Safety Information: The compound is classified with the GHS07 pictogram, indicating it is harmful. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All manipulations should be performed within a certified chemical fume hood.
Synthesis of the Building Block
While this compound is commercially available, understanding its synthesis is valuable for contexts requiring in-house production or analogue synthesis. A common and reliable method involves the selective reduction of the corresponding benzaldehyde.
A Representative Synthetic Route: Reduction of 5-Bromo-3-fluoro-2-methoxybenzaldehyde
The synthesis hinges on the chemoselective reduction of the aldehyde functional group in the presence of the aryl bromide. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity.
Experimental Protocol: Synthesis via Reduction
-
Reaction Setup: To a round-bottom flask charged with 5-bromo-3-fluoro-2-methoxybenzaldehyde (1.0 eq) is added methanol (MeOH) to a concentration of approximately 0.2 M. The mixture is stirred at room temperature until the aldehyde is fully dissolved.
-
Reduction: The flask is cooled to 0 °C in an ice-water bath. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until consumption of the starting material is complete (typically 1-2 hours).
-
Work-up: The reaction is carefully quenched by the slow addition of deionized water. The bulk of the methanol is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo. The crude solid is then purified by flash column chromatography on silica gel to yield this compound as a solid.
Core Reactivity and Strategic Applications
The synthetic utility of this building block is derived from its two primary reactive sites: the C-Br bond and the hydroxymethyl (-CH₂OH) group . The fluorine and methoxy substituents serve to electronically modulate the aromatic ring, influencing the reactivity of these sites.
Caption: Key reactive sites and potential transformations of the building block.
The Power of the C-Br Bond: Palladium-Catalyzed Cross-Coupling
The bromine atom is the primary anchor for carbon-carbon and carbon-heteroatom bond formation. The Suzuki-Miyaura cross-coupling reaction is arguably the most powerful and widely used transformation for this purpose, enabling the synthesis of biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[4][5]
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling:
-
Catalyst Selection: The reactivity of aryl bromides in the oxidative addition step (the rate-limiting step for C-Br bonds) is generally high.[5] Standard and robust catalysts are often effective.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable Pd(0) source, though it can be sensitive to air. It is often used for less challenging couplings.
-
PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A highly versatile and robust Pd(II) pre-catalyst. The dppf ligand provides a good balance of electron-richness and steric bulk, promoting both oxidative addition and reductive elimination, making it a go-to choice for a wide range of substrates.[6]
-
-
Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[6]
-
K₂CO₃ / K₃PO₄: Common, inexpensive inorganic bases used in aqueous solvent mixtures (e.g., Dioxane/H₂O). K₃PO₄ is a stronger base and can be more effective for less reactive boronic acids.[4]
-
Cs₂CO₃: A stronger and more soluble base, often used in anhydrous conditions (e.g., in pure Dioxane or Toluene) and can succeed where other bases fail, particularly in difficult couplings.[6]
-
-
Solvent System: The solvent must solubilize all components. A mixture of an organic solvent and water is common, as it facilitates the dissolution of both the organic substrates and the inorganic base.[4]
-
1,4-Dioxane/H₂O or DME/H₂O: Excellent choices that provide good solubility for a broad range of substrates and reagents.[4]
-
Versatility of the Hydroxymethyl Group
The primary alcohol provides a secondary handle for diversification, allowing for sequential modifications after the C-Br bond has been functionalized.
-
Oxidation to Aldehyde: Selective oxidation to the corresponding benzaldehyde opens up a vast array of subsequent reactions, including reductive amination, Wittig reactions, and aldol condensations.
-
Dess-Martin Periodinane (DMP): A mild and highly efficient reagent for converting primary alcohols to aldehydes with minimal over-oxidation.
-
Manganese Dioxide (MnO₂): Particularly effective for oxidizing benzylic alcohols. It is a heterogeneous reagent and is easily removed by filtration.
-
-
Oxidation to Carboxylic Acid: Further oxidation to the carboxylic acid allows for the formation of amides and esters, which are critical functional groups in drug molecules.
-
Jones Oxidation (CrO₃/H₂SO₄): A classic, powerful method, though the use of chromium is now often avoided due to toxicity concerns.
-
Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant suitable for this transformation.
-
-
Etherification and Esterification: The alcohol can be readily converted to ethers or esters to modulate solubility, act as a protecting group, or serve as a linker to another part of a molecule. Standard protocols like the Williamson ether synthesis (using a base like NaH and an alkyl halide) or Fischer esterification (using a carboxylic acid and an acid catalyst) are highly effective.
Case Study: Application in Kinase Inhibitor Scaffolds
While specific examples citing this compound can be found in patent literature for complex scaffolds, a clear illustration of its utility can be seen in the synthesis of biaryl structures analogous to those found in many kinase inhibitors. The core strategy involves a Suzuki coupling to install a key heterocyclic system, followed by modification of the hydroxymethyl group.
Synthetic Scheme:
-
Step A (Suzuki Coupling): this compound is coupled with a heterocyclic boronic acid (e.g., a pyridine- or pyrimidine-boronic acid) using PdCl₂(dppf) as the catalyst and K₃PO₄ as the base in a dioxane/water solvent system. This efficiently forms the critical biaryl C-C bond.
-
Step B (Oxidation): The resulting biaryl alcohol is then oxidized to the aldehyde using DMP in dichloromethane (DCM).
-
Step C (Reductive Amination): The aldehyde is subsequently reacted with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (STAB) to form the final amine-linked target molecule.
This sequence demonstrates how the building block's orthogonal reactive sites can be addressed in a logical and high-yielding fashion to rapidly build molecular complexity.
Validated Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with a generic arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
-
Reagent Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).
-
Inerting: Seal the flask with a septum, and alternately evacuate and backfill with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.[4]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed deionized water in a 4:1 ratio to achieve a final concentration of ~0.1 M with respect to the limiting reagent.[4]
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a meticulously designed building block that offers a streamlined pathway to molecular complexity. Its pre-installed, orthogonally reactive functional groups—a cross-coupling ready C-Br bond and a versatile primary alcohol—provide chemists with significant strategic advantages, reducing step counts and improving overall synthetic efficiency. The presence of the fluoro and methoxy groups further enhances its value, providing a means to fine-tune the electronic and steric properties of target molecules. As the pursuit of novel therapeutics and advanced materials continues, the intelligent application of such sophisticated building blocks will remain a cornerstone of successful research and development programs.
References
-
PubChem. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Available from: [Link] (Note: This is a positional isomer, but provides comparable physicochemical data).
-
Dugger, R. E., et al. (2020). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 25(1), 209. Available from: [Link]
-
Chemicalbridge. This compound. Available from: [Link]
-
PubChem. 5-Bromo-2-methoxybenzyl alcohol. National Center for Biotechnology Information. Available from: [Link]
-
Hylland, K. T., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. Available from: [Link]
-
Tabbasum, S., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Pakistan journal of pharmaceutical sciences, 29(5), 1649-1655. Available from: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. (4-Bromo-2-fluoro-5-methoxyphenyl)methanol | C8H8BrFO2 | CID 58762592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Polysubstituted Benzyl Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Polysubstituted benzyl alcohols are a cornerstone of modern organic synthesis, serving as pivotal intermediates in the creation of pharmaceuticals, agrochemicals, and advanced materials. Their structural motif, a hydroxyl-bearing carbon directly attached to a variously decorated aromatic ring, imparts a unique combination of reactivity and biological relevance. This guide provides an in-depth exploration of the primary synthetic strategies to access this versatile class of molecules, focusing on the underlying principles, practical applications, and comparative analysis of each methodology.
Carbon-Carbon Bond Formation: Building the Benzyl Alcohol Core
The construction of the benzyl alcohol framework through the formation of a new carbon-carbon bond is a classical and highly effective approach. This strategy typically involves the reaction of an organometallic reagent with an aromatic carbonyl compound.
Grignard and Organolithium Additions to Aromatic Carbonyls
The addition of Grignard (RMgX) or organolithium (RLi) reagents to polysubstituted benzaldehydes and ketones is a robust and widely utilized method for the synthesis of secondary and tertiary benzyl alcohols, respectively.[1][2] The choice of the organometallic reagent is dictated by the desired substitution pattern on the benzylic carbon.
Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aromatic aldehyde or ketone.[1] This addition forms a tetrahedral magnesium or lithium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final benzyl alcohol. The high polarity of the carbon-metal bond in these reagents renders them potent nucleophiles, capable of reacting with a wide array of electrophiles.
Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)propan-1-ol via Grignard Reaction
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux until the magnesium is consumed.
-
Addition to the Aldehyde: The Grignard reagent is cooled to 0 °C. A solution of 4-methoxybenzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-(4-methoxyphenyl)propan-1-ol.
Causality in Experimental Choices:
-
Anhydrous Conditions: Grignard and organolithium reagents are highly basic and will be quenched by protic solvents like water or alcohols. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[3]
-
Initiation: The use of a small amount of iodine or 1,2-dibromoethane helps to activate the surface of the magnesium and initiate the formation of the Grignard reagent.
-
Temperature Control: The addition of the aldehyde to the Grignard reagent is exothermic. Maintaining a low temperature helps to minimize side reactions, such as enolization of the aldehyde or Wurtz-type coupling.
Workflow for Grignard Synthesis of Benzyl Alcohols
Caption: Workflow for the synthesis of polysubstituted benzyl alcohols via Grignard addition.
Reduction of Polysubstituted Carbonyl Compounds
The reduction of aromatic carbonyl compounds, including carboxylic acids, esters, aldehydes, and ketones, provides a direct and often high-yielding route to polysubstituted benzyl alcohols. The choice of reducing agent is critical and depends on the specific functional group being reduced and the presence of other sensitive functionalities in the molecule.
Reduction of Carboxylic Acids and Esters with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols.[4][5][6] This method is particularly useful when the corresponding polysubstituted benzoic acid or ester is readily available.
Mechanism and Rationale: The reduction of a carboxylic acid with LiAlH₄ first involves an acid-base reaction to form a lithium carboxylate salt and hydrogen gas.[7] The carboxylate is then reduced to an aldehyde, which is immediately further reduced to the primary alcohol.[5][7] In the case of esters, the hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate which then expels an alkoxide to form an aldehyde. This aldehyde is then rapidly reduced to the primary alcohol.[4][7]
Experimental Protocol: Reduction of 4-Chlorobenzoic Acid to (4-Chlorophenyl)methanol with LiAlH₄
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Acid: A solution of 4-chlorobenzoic acid (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated at reflux for 4 hours.
-
Workup (Fieser method): The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filtration and Purification: The resulting granular precipitate is filtered off and washed with THF. The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (4-chlorophenyl)methanol, which can be further purified by recrystallization or chromatography if necessary.
Causality in Experimental Choices:
-
LiAlH₄ Reactivity: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water and other protic solvents.[8] It must be handled under an inert atmosphere, and anhydrous solvents are essential.
-
Fieser Workup: This specific workup procedure is designed to safely quench the excess LiAlH₄ and produce an easily filterable solid, simplifying the purification process.
-
Solvent Choice: THF is a common solvent for LiAlH₄ reductions as it is inert to the reagent and has a suitable boiling point for reactions that require heating.
Reduction of Aldehydes and Ketones
Polysubstituted benzaldehydes and ketones can be reduced to the corresponding primary and secondary benzyl alcohols using a variety of reducing agents, including sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Comparison of Reducing Agents for Aldehydes and Ketones
| Reducing Agent | Substrate | Typical Conditions | Advantages | Limitations |
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol or Ethanol, 0 °C to RT | Mild, selective for carbonyls over esters and amides, easy to handle | Less reactive than LiAlH₄ |
| Lithium Aluminum Hydride (LiAlH₄) | Aldehydes, Ketones | Anhydrous Ether or THF, 0 °C to RT | Highly reactive, reduces most carbonyl functional groups | Not selective, pyrophoric, requires anhydrous conditions |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) | Aldehydes, Ketones | H₂ (1-50 atm), Methanol or Ethanol, RT | Clean, high-yielding, can be used for large-scale synthesis | May reduce other functional groups (alkenes, alkynes, nitro groups), requires specialized equipment for high pressure |
Cross-Coupling Reactions: Modern Approaches to Benzyl Alcohol Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of polysubstituted biaryls and are increasingly being adapted for the synthesis of benzyl alcohols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[9] While not a direct method for synthesizing benzyl alcohols from simple precursors, it can be strategically employed. For instance, a protected hydroxymethyl boronic ester can be coupled with an aryl halide, followed by deprotection to yield the benzyl alcohol. More advanced methods are also being developed.[10]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][9] The palladium(0) catalyst first undergoes oxidative addition to the aryl halide. This is followed by transmetalation, where the organic group from the organoboron species is transferred to the palladium center. Finally, reductive elimination from the palladium(II) intermediate forms the new carbon-carbon bond and regenerates the palladium(0) catalyst.[11][9]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benzylic C-H Functionalization: A Direct Approach
The direct conversion of a benzylic C-H bond to a C-O bond represents a highly atom-economical strategy for the synthesis of benzyl alcohols. This approach avoids the need for pre-functionalized starting materials.
Oxidation of Benzylic C-H Bonds
The oxidation of the benzylic position of alkylbenzenes can be achieved using a variety of oxidizing agents. However, achieving selectivity for the alcohol over the corresponding ketone or carboxylic acid can be challenging.[12][13] A notable recent development is the use of bis(methanesulfonyl) peroxide, which allows for the selective synthesis of benzylic alcohols.[12][13][14]
Mechanism and Rationale: This particular oxidation is proposed to proceed through a proton-coupled electron transfer (PCET) mechanism.[12][13][14] The oxidant generates a mesyloxyl radical, which abstracts a hydrogen atom from the benzylic position to form a benzylic radical. This radical then reacts with another equivalent of the peroxide to form a benzylic mesylate, which can be subsequently hydrolyzed to the benzyl alcohol.[12][13]
Experimental Protocol: Selective Oxidation of Ethylbenzene to 1-Phenylethanol
-
Reaction Setup: To a solution of ethylbenzene (1.0 eq) in dichloromethane are added copper(I) acetate (0.1 eq), TMSOAc (trimethylsilyl acetate, 1.5 eq), and bis(methanesulfonyl) peroxide (1.2 eq).
-
Reaction: The mixture is stirred at room temperature for 24 hours.
-
Hydrolysis: The reaction mixture is then treated with a mixture of hexafluoroisopropanol (HFIP) and water and stirred for an additional 12 hours.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to afford 1-phenylethanol.[12][13]
Asymmetric Synthesis of Chiral Polysubstituted Benzyl Alcohols
The synthesis of enantiomerically pure chiral benzyl alcohols is of paramount importance in the pharmaceutical industry. Several powerful asymmetric methods have been developed for this purpose.
Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of prochiral aromatic ketones is one of the most efficient methods for producing chiral secondary benzyl alcohols. The Noyori asymmetric hydrogenation is a landmark achievement in this field.[15][16]
Noyori Asymmetric Hydrogenation: This reaction utilizes a chiral ruthenium catalyst, typically of the type RuCl₂(diphosphine)(diamine), to effect the highly enantioselective transfer hydrogenation of aromatic ketones from a hydrogen donor like isopropanol or formic acid.[15][17][18] The chirality of the resulting alcohol is determined by the chirality of the diphosphine and diamine ligands on the ruthenium catalyst.
Corey-Bakshi-Shibata (CBS) Reduction: The CBS reduction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide) to reduce prochiral ketones with high enantioselectivity. The mechanism involves the coordination of the ketone to the Lewis acidic boron of the catalyst, which preorganizes the ketone for a stereoselective hydride delivery from the borane.
Comparison of Asymmetric Reduction Methods
| Method | Catalyst | Reductant | Key Features |
| Noyori Asymmetric Hydrogenation | Chiral Ru(II)-diphosphine-diamine complex | H₂ or HCOOH/NEt₃ or i-PrOH | High enantioselectivity (often >99% ee), broad substrate scope, low catalyst loading |
| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine | Borane (BH₃·THF or BH₃·SMe₂) | Predictable stereochemistry, commercially available catalysts, mild conditions |
Conclusion
The synthesis of polysubstituted benzyl alcohols is a well-developed field with a diverse array of reliable and efficient methods. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, the required stereochemistry, and the scale of the synthesis. Classical methods like Grignard additions and hydride reductions remain indispensable tools in the synthetic chemist's arsenal. Concurrently, modern methodologies such as cross-coupling reactions and direct C-H functionalization offer novel and often more efficient pathways to these valuable compounds. The continued development of asymmetric catalytic methods will undoubtedly further enhance our ability to synthesize complex, enantiomerically pure benzyl alcohols for a wide range of applications.
References
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 17983–17988. [Link]
-
Ready, J. M., & Antczak, M. I. (2011). Asymmetric synthesis of tertiary benzylic alcohols. Organic letters, 13(2), 184–187. [Link]
-
Tanwar, L., Berger, F., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Semantic Scholar. [Link]
-
Allen. (n.d.). Synthesise the following : Benzyl alcohol from G.R. Allen Digital. [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]
-
NileRed. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric synthesis of tertiary benzylic alcohols. Organic letters, 13(2), 184–187. [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 123(43), 10674–10675. [Link]
-
Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric Synthesis of Tertiary Benzylic Alcohols. PMC. [Link]
-
Allen. (n.d.). Synthesise the following : Benzyl alcohol from G.R. Allen Digital. [Link]
-
Akkarasamiyo, S., Margalef, J., & Samec, J. S. M. (2019). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids. Organic Letters, 21(12), 4679–4683. [Link]
-
Prepp. (2023). Benzoic Acid Reaction with LiAlH4: Product Explained. Prepp. [Link]
-
Tanwar, L., Börgel, J., & Ritter, T. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. ResearchGate. [Link]
-
Ohkuma, T. (2010). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 86(6), 639–658. [Link]
-
LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. New Journal of Chemistry, 45(2), 738–747. [Link]
-
Antczak, M. I., Cai, F., & Ready, J. M. (2011). Asymmetric synthesis of tertiary benzylic alcohols. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Groenewegen, F. (1996). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Leiden University. [Link]
-
Beilstein Journals. (n.d.). New advances in asymmetric organocatalysis. Beilstein Journal of Organic Chemistry. [Link]
-
Bullock, R. M. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Center for Nonlinear Studies. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of benzylic substrates. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). EXPERIMENT SEVEN. ResearchGate. [Link]
-
Nolan, S. P., & Cazin, C. S. J. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2172–2180. [Link]
-
University of Toronto. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. University of Toronto. [Link]
-
Medel, R., & Suhm, M. A. (2020). Understanding benzyl alcohol aggregation by chiral modification: the pairing step. Physical Chemistry Chemical Physics, 22(43), 25039–25049. [Link]
-
Chemguide. (n.d.). reduction of carboxylic acids. Chemguide. [Link]
-
Molecules. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. [Link]
-
Organic Chemistry Tutor. (n.d.). Alcohol Synthesis: From Simple to Complex. Organic Chemistry Tutor. [Link]
-
Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 70(11), 3738–3740. [Link]
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link]
-
MDPI. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. MDPI. [Link]
-
ResearchGate. (2025). General Asymmetric Hydrogenation of Hetero-aromatic Ketones. ResearchGate. [Link]
-
Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Khan Academy. [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Khan Academy. [Link]
Sources
- 1. Synthesise the following : Benzyl alcohol from `G.R`. [allen.in]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. ch.ic.ac.uk [ch.ic.ac.uk]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. cnls.lanl.gov [cnls.lanl.gov]
An In-Depth Technical Guide to the Safe Handling of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol for Research and Development
Introduction: A Proactive Approach to Safety in Novel Compound Utilization
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are foundational to discovery. (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, a substituted aromatic alcohol, represents a class of compounds with significant potential as a building block in medicinal chemistry and materials science. However, its unique combination of a methanol group, a brominated and fluorinated phenyl ring, necessitates a comprehensive and nuanced understanding of its potential hazards. This guide provides a detailed examination of the safety data and handling precautions for this compound, moving beyond mere procedural lists to explain the scientific rationale behind each recommendation. Our objective is to empower laboratory personnel with the knowledge to conduct a thorough risk assessment and implement robust safety protocols, ensuring both personal safety and the integrity of their research.
Chemical and Physical Properties: Understanding the Compound's Behavior
A fundamental aspect of safe handling is a thorough understanding of the substance's physical and chemical properties. These characteristics dictate its behavior under various laboratory conditions and are critical inputs for a comprehensive risk assessment.
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica |
| Synonyms | 5-bromo-3-fluoro-2-methoxybenzyl alcohol | CymitQuimica |
| CAS Number | 470668-69-0 | CymitQuimica |
| Molecular Formula | C₈H₈BrFO₂ | CymitQuimica |
| Molecular Weight | 235.05 g/mol | CymitQuimica |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 297.9 ± 35.0 °C at 760 mmHg | Sigma-Aldrich |
| Storage Temperature | Room temperature | Sigma-Aldrich |
Expert Insight: The presence of the methanol group suggests that this compound, despite being a solid at room temperature, may have some volatility, and its vapors could be flammable, similar to its parent compound, methanol. The halogenated aromatic structure contributes to its relatively high molecular weight and boiling point.
Hazard Identification and GHS Classification: A Triad of Risks
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.[1][2] For this compound, the available data indicates a multi-faceted hazard profile.
GHS Pictograms:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P321: Specific treatment (see supplemental first aid instructions on this label).
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Causality Behind the Hazards:
-
Methanol Moiety: The core toxicity concern stems from the methanol functional group. Methanol itself is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve.[3][4][5] While the substitution on the phenyl ring will modulate this toxicity, it is prudent to assume a similar toxicological pathway until specific data becomes available.
-
Halogenated Aromatic Ring: Brominated and fluorinated aromatic compounds present their own set of potential hazards. Brominated organic compounds can be persistent in the environment and may bioaccumulate.[6][7] Some have been identified as having adverse health effects.[8] Fluorinated organic compounds can also exhibit toxicity, and their metabolism can sometimes lead to the release of harmful fluoride ions.[9][10] The presence of both bromine and fluorine on the same aromatic ring warrants a cautious approach.
-
Irritant Properties: The H-statements clearly indicate that this compound is an irritant to the skin, eyes, and respiratory system. This is a common characteristic of many functionalized aromatic compounds.
Risk Assessment and Control: A Proactive Workflow
A thorough risk assessment is paramount before any experimental work begins.[11][12][13][14] This involves identifying hazards, evaluating risks, and implementing control measures.
Sources
- 1. Chemical Hazard Classification (GHS) | Division of Research Safety | Illinois [drs.illinois.edu]
- 2. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IsoLab - Methanol [isolab.ess.washington.edu]
- 4. amherst.edu [amherst.edu]
- 5. methanol.org [methanol.org]
- 6. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 12. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 13. documents.uow.edu.au [documents.uow.edu.au]
- 14. ehs.oregonstate.edu [ehs.oregonstate.edu]
Theoretical Calculations on the Electronic Properties of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol: A DFT-Based Approach
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the theoretical investigation of the electronic properties of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol. Leveraging Density Functional Theory (DFT), a powerful quantum mechanical modeling method, we delineate a robust computational workflow designed for researchers, medicinal chemists, and drug development professionals. The guide details the rationale and procedure for geometry optimization, frequency analysis, and the calculation of key electronic descriptors, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), global and local reactivity parameters derived from Conceptual DFT, and topological analysis via the Quantum Theory of Atoms in Molecules (QTAIM). The methodologies presented herein are grounded in established computational chemistry principles, utilizing the B3LYP functional with the 6-311++G(d,p) basis set, a combination renowned for its balance of accuracy and computational efficiency in studying organic molecules.[1][2] The ultimate objective is to equip scientists with a self-validating framework to predict the chemical reactivity, potential intermolecular interactions, and metabolic stability of this and structurally related compounds, thereby accelerating rational drug design and development.
Introduction
This compound (Figure 1) is a substituted aromatic alcohol. Its molecular framework, featuring a halogenated and methoxy-substituted benzene ring, represents a scaffold of significant interest in medicinal chemistry and materials science. The specific arrangement of electron-withdrawing (bromo, fluoro) and electron-donating (methoxy, hydroxymethyl) groups imparts a unique electronic character that dictates its reactivity, intermolecular interactions, and, consequently, its potential biological activity and material properties.
Figure 1: Chemical Structure of this compound
Chemical Formula: C₈H₈BrFO₂[3] Molecular Weight: 235.05 g/mol [3] CAS Number: 470668-69-0[3]
Understanding the electronic landscape of this molecule is paramount for predicting its behavior. For instance, in drug development, electronic properties govern how a molecule interacts with biological targets like enzymes or receptors, its absorption, distribution, metabolism, and excretion (ADME) profile, and its potential for off-target toxicity.[4][5][6] Experimental determination of these properties can be resource-intensive. Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, predictive, and cost-effective alternative to gain profound insights into molecular electronic structure.[7][8]
This guide provides a detailed computational protocol to thoroughly characterize the electronic properties of this compound. We will focus on a methodology that is both scientifically rigorous and practically applicable for researchers in the field.
Theoretical Framework: Conceptual Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical method that allows for the investigation of the electronic structure of many-body systems.[7] It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density.[7] This approach is computationally more tractable than traditional wavefunction-based methods, making it ideal for studying molecules of pharmaceutical interest.
Within the framework of DFT, Conceptual DFT , also known as Chemical DFT, provides a set of well-defined chemical concepts and reactivity descriptors that are crucial for predicting and understanding chemical reactions.[9][10][11] By analyzing the response of a molecule's energy to changes in the number of electrons or the external potential, we can quantify its reactivity. This guide will focus on calculating and interpreting the following key descriptors:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[12] The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[13][14][15][16]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential around a molecule. It is an invaluable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions such as hydrogen bonding, and understanding drug-receptor recognition.[4][5][6][17][18]
-
Global Reactivity Descriptors: These parameters, such as electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω), provide a quantitative measure of the overall reactivity of a molecule.[10][15]
-
Local Reactivity Descriptors (Fukui Functions): These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack, providing crucial information on regioselectivity.[19][20]
-
Quantum Theory of Atoms in Molecules (QTAIM): This theory, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. It provides a rigorous basis for characterizing the nature of chemical bonds (e.g., covalent vs. ionic) and identifying non-covalent interactions.[21][22][23]
Computational Methodology
This section details the complete workflow for the theoretical analysis. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is based on its proven track record for providing accurate results for a wide range of organic molecules.[1][24][25] The 6-311++G(d,p) basis set is a triple-zeta split-valence basis set that includes diffuse functions (++) on both heavy atoms and hydrogens, as well as polarization functions (d,p), providing the necessary flexibility to accurately describe the electron distribution, especially for a molecule with heteroatoms and potential for hydrogen bonding.[26][27][28][29]
Required Software
-
Gaussian 16: The core quantum chemistry software package for performing the DFT calculations.[30][31][32][33]
-
GaussView 6: A graphical user interface for building the molecular structure, setting up calculations, and visualizing the results (e.g., molecular orbitals, MEP surfaces).[34][35][36][37][38]
-
AIM2000 or Multiwfn: Software for performing the topological analysis of the electron density based on the QTAIM theory.[21][22][39][40]
Experimental Protocol: Computational Workflow
The overall computational workflow is depicted in the diagram below. Each step is essential for ensuring the validity and accuracy of the final results.
Caption: Diagram 1: Computational Workflow for Electronic Property Analysis.
Step 1: Molecular Modeling
-
Launch GaussView 6.
-
Using the molecule builder, construct the this compound molecule. Ensure correct atom types, connectivity, and initial stereochemistry.
-
Perform an initial structure clean-up using the built-in mechanics force field to obtain a reasonable starting geometry.
Step 2: Geometry Optimization Causality: The geometry of a molecule must be optimized to find its most stable, lowest-energy conformation. All electronic properties are highly dependent on the molecular geometry, so starting from a non-optimized structure will yield physically meaningless results.
-
In GaussView, go to Calculate > Gaussian Calculation Setup.
-
Select the Job Type tab and choose Optimization.
-
Go to the Method tab.
-
Level of Theory: Select DFT.
-
Functional: Choose B3LYP.
-
Basis Set: Select 6-311++G and add (d,p) polarization functions.
-
-
Submit the calculation. Gaussian will iteratively adjust the molecular geometry to minimize the total energy.
Step 3: Frequency Analysis Causality: A successful geometry optimization finds a stationary point on the potential energy surface. This could be a minimum (the stable structure) or a saddle point (a transition state). A frequency calculation is a self-validating step to confirm that the optimized structure is a true energy minimum, which is characterized by having all real (positive) vibrational frequencies.
-
Open the optimized structure file (.log or .chk) in GaussView.
-
Set up a new Gaussian calculation.
-
Under Job Type, select Frequency.
-
Use the exact same Method (B3LYP/6-311++G(d,p)) as in the optimization step.
-
Submit the calculation.
-
After completion, check the results (Results > Vibrations). Confirm that there are no imaginary frequencies listed.
Step 4: Calculation of Electronic Properties Using the confirmed optimized geometry, perform a single-point energy calculation to generate the necessary files for detailed analysis.
-
Set up a new Gaussian calculation with the optimized geometry.
-
Under Job Type, select Energy.
-
Use the same Method (B3LYP/6-311++G(d,p)).
-
In the Populate tab, request GFInput and Pop=NBO to print the full basis set information and perform Natural Bond Orbital analysis. This is useful for generating the wavefunction file for QTAIM.
-
Submit the job. The output from this calculation will be the basis for all subsequent analyses.
Data Interpretation and Visualization
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO energies are directly obtained from the Gaussian output file. The energy gap is calculated as E_gap = E_LUMO - E_HOMO.
-
Visualization: In GaussView, open the checkpoint file (.chk) and go to Results > Surfaces/Contours. Generate surfaces for both the HOMO and LUMO orbitals to visualize their spatial distribution. This reveals which parts of the molecule are involved in electron donation and acceptance.
-
Interpretation: A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is energetically easier to excite an electron.[12][15] The location of the HOMO indicates the most probable sites for electrophilic attack, while the LUMO indicates sites for nucleophilic attack.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | E_HOMO | - | Electron-donating ability |
| LUMO Energy | E_LUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | E_LUMO - E_HOMO | Chemical reactivity & stability |
| Ionization Potential | IP | -E_HOMO | Energy to remove an electron |
| Electron Affinity | EA | -E_LUMO | Energy released when adding an electron |
| Table 1: Key Parameters Derived from Frontier Molecular Orbital Energies. |
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visually intuitive map of the charge distribution.
-
Visualization: In GaussView, generate the MEP surface by mapping the electrostatic potential onto the total electron density. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents neutral potential.
-
Interpretation: For this compound, negative potential (red) is expected around the oxygen atoms of the hydroxyl and methoxy groups, making them likely sites for hydrogen bond acceptance. Positive potential (blue) would likely be found around the hydroxyl hydrogen, making it a hydrogen bond donor site. This analysis is critical for predicting how the molecule might fit into a receptor's active site.[5][6]
Conceptual DFT Reactivity Descriptors
These global and local indices provide a quantitative framework for reactivity. They are calculated from the HOMO and LUMO energies.
Caption: Diagram 2: Relationships of Conceptual DFT Descriptors.
| Global Descriptor | Symbol | Formula | Interpretation |
| Electronegativity | χ | -(E_HOMO + E_LUMO)/2 | Ability to attract electrons |
| Chemical Hardness | η | (E_LUMO - E_HOMO)/2 | Resistance to change in electron distribution |
| Chemical Softness | S | 1 / (2η) | Measure of molecular polarizability and reactivity |
| Electrophilicity Index | ω | χ² / (2η) | Propensity of a species to accept electrons |
| Table 2: Global Reactivity Descriptors. |
Fukui functions require separate calculations on the N-1 (cation) and N+1 (anion) electron systems to determine the local reactivity. They pinpoint the specific atoms most likely to participate in chemical reactions.[19]
QTAIM Topological Analysis
This analysis provides a rigorous definition of chemical bonding.
-
Protocol:
-
Generate a wavefunction (.wfn) file from the Gaussian calculation.
-
Load this file into AIM2000 or a similar program.
-
Run the analysis to locate bond critical points (BCPs) between atoms.
-
-
Interpretation: The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs reveal the nature of the interaction. For example, a high ρ and a large negative ∇²ρ are characteristic of a shared (covalent) interaction, while a low ρ and a positive ∇²ρ indicate a closed-shell (ionic or van der Waals) interaction. This can be used to quantify the strength and nature of all bonds within the molecule, including potential intramolecular hydrogen bonds.
| QTAIM Parameter at BCP | Symbol | Interpretation |
| Electron Density | ρ(r) | High value indicates covalent character/bond strength |
| Laplacian of Electron Density | ∇²ρ(r) | < 0 for shared interactions; > 0 for closed-shell |
| Total Energy Density | H(r) | < 0 indicates covalent nature |
| Table 3: Key QTAIM Parameters for Bond Analysis. |
Summary and Outlook
This technical guide has outlined a comprehensive and robust computational strategy for characterizing the electronic properties of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, frequency analysis, and the calculation of FMOs, MEPs, Conceptual DFT descriptors, and QTAIM parameters, researchers can gain deep and predictive insights into the molecule's stability, reactivity, and potential for intermolecular interactions.
The application of this workflow is not limited to the title compound. It serves as a validated template for the in-silico investigation of any new chemical entity, providing crucial data to guide synthesis, inform structure-activity relationship (SAR) studies, and rationalize experimental observations in drug discovery and materials science. This approach embodies the principles of modern rational design, enabling scientists to make more informed decisions and accelerate the development of novel, functional molecules.
References
-
ADDITIVE Soft. GaussView. Retrieved from [Link]
-
chem IT Services. GaussView. Retrieved from [Link]
-
Stack Exchange. (2021). How reactivity of a organic molecule depends upon HOMO and LUMO. Chemistry Stack Exchange. Retrieved from [Link]
-
ChemTools Documentation. (n.d.). Conceptual Density Functional Theory. Retrieved from [Link]
-
Popov, A. V., & Jouravleva, E. V. (2003). Molecular electrostatic potential as a factor of drug-receptor recognition. Journal of Molecular Recognition, 16(4), 191-202. Retrieved from [Link]
-
Gaussian, Inc. (2018). Using GaussView 6. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO, LUMO, gap, hardness, and softness of all compounds. [Data set]. Retrieved from [Link]
-
Chakraborty, D., & Giri, S. (2021). Conceptual density functional theory based electronic structure principles. Chemical Science, 12(11), 3799-3824. Retrieved from [Link]
-
Liu, S. (2012). Conceptual Density Functional Theory and Some Recent Developments. Acta Physico-Chimica Sinica, 28(1), 1-25. Retrieved from [Link]
-
Yang, Z., et al. (2017). Bonding reactivity descriptor from conceptual density functional theory and its applications to elucidate bonding formation. The Journal of Chemical Physics, 147(11), 114113. Retrieved from [Link]
-
University of Utah. (n.d.). Gaussian 16 manual pdf. Center for High Performance Computing. Retrieved from [Link]
-
Hadži, D., Hodošček, M., Kocjan, D., & Solmajer, T. (1984). The Molecular Electrostatic Potential as a Determinant of Receptor-Drug Recognition. Acta Pharmaceutica Jugoslavica, 34(3), 1061-1072. Retrieved from [Link]
-
Software Informer. (2025). GaussView Download. Retrieved from [Link]
-
Chen, Z., & Jiang, Y. (2002). Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes. Chemical Communications, (16), 1764-1765. Retrieved from [Link]
-
Scribd. (n.d.). Gaussian 16 User Guide. Retrieved from [Link]
-
SciELO México. (2021). Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes. Journal of the Mexican Chemical Society, 65(4). Retrieved from [Link]
-
Aptech. (n.d.). Manuals G16. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of molecular electrostatic potentials in drug design. Retrieved from [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Retrieved from [Link]
-
Haritha, M., & Suresh, C. H. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
-
University of Regensburg. (n.d.). Basis Sets Used in Molecular Orbital Calculations. Retrieved from [Link]
-
Suresh, C., & Haritha, M. (2024). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. Cambridge Open Engage. Retrieved from [Link]
-
Jacob, C. R. (2012). Applications of Density Functional Theory to Theoretical Organic Chemistry. CHIMIA International Journal for Chemistry, 66(3), 133-139. Retrieved from [Link]
-
Parr, R. G., & Yang, W. (1995). Density Functional Theory of Electronic Structure. The Journal of Physical Chemistry, 99(40), 14757-14764. Retrieved from [Link]
-
Gaussian, Inc. (2019). Gaussian 16 Users Reference. Retrieved from [Link]
-
Al-Otaibi, A. A., et al. (2014). Theoretical Study of Electronic Properties of Some Aromatic Rings: B3LYP/DFT Calculations. Advances in Physics Theories and Applications, 33, 1-11. Retrieved from [Link]
-
Wikipedia. (n.d.). Basis set (chemistry). Retrieved from [Link]
-
KISTI. (2024). Gaussian16 | Nurion guide. Retrieved from [Link]
-
Paul, S., Guchhait, N., & Chowdhury, P. (2019). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 4(2), 3295-3308. Retrieved from [Link]
-
ResearchGate. (n.d.). AIM2000 - A program to Analyze and Visualize Atoms in Molecules. Retrieved from [Link]
-
Kubba, R. M. (2005). Aromatic C-H Bond Rupture; a Density Functional, B3LYP, Study. Zeitschrift für Naturforschung A, 60(11), 861-862. Retrieved from [Link]
-
ResearchGate. (n.d.). DFT B3LYP/6-311+G* calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation. Retrieved from [Link]
-
Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Journal of Drug and Drug Abuse, 1(1). Retrieved from [Link]
-
AIM2000. (n.d.). AIM2000 Home. Retrieved from [Link]
-
FACCTs. (n.d.). ORCA 6.0 Manual - Choice of Basis Set. Retrieved from [Link]
-
Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of ChemTech Research, 6(8), 3923-3931. Retrieved from [Link]
-
Stack Exchange. (2012). Naming of quantum chemistry basis sets. Chemistry Stack Exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic C-H bond rupture; a Density Functional, B3LYP, study. Retrieved from [Link]
-
ResearchGate. (n.d.). Update of the AIM2000-Program for atoms in molecules. Retrieved from [Link]
-
AIM2000. (n.d.). AIM2000 Program Description. Retrieved from [Link]
-
Scientific Research Publishing. (2001). F. Biegler-Konig, J. Schonbohm and D. Bayles, “AIM2000 —A Program to Analyze and Visualize Atoms in Molecules,” Journal of Computational Chemistry, Vol. 22, No. 5, 2001, pp. 545-559. Retrieved from [Link]
-
Chemicalbridge. (n.d.). This compound. Retrieved from [Link]
-
Mardirossian, N., & Head-Gordon, M. (2018). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A, 122(2), 707-710. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. inpressco.com [inpressco.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Molecular electrostatic potential as a factor of drug-receptor recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Density functional theory - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 10. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 11. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 13. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 14. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. Correlation found between the HOMO–LUMO energy separation and the chemical reactivity at the most reactive site for isolated-pentagon isomers of fullerenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubs.aip.org [pubs.aip.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. F. Biegler-Konig, J. Schonbohm and D. Bayles, “AIM2000 —A Program to Analyze and Visualize Atoms in Molecules,” Journal of Computational Chemistry, Vol. 22, No. 5, 2001, pp. 545-559. - References - Scientific Research Publishing [scirp.org]
- 24. iiste.org [iiste.org]
- 25. znaturforsch.com [znaturforsch.com]
- 26. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 27. 7.5. Choice of Basis Set - ORCA 6.0 Manual [faccts.de]
- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. assets.website-files.com [assets.website-files.com]
- 31. scribd.com [scribd.com]
- 32. gaussian.com [gaussian.com]
- 33. docs-ksc.gitbook.io [docs-ksc.gitbook.io]
- 34. GaussView [additive-net.de]
- 35. chemits.com [chemits.com]
- 36. gaussian.com [gaussian.com]
- 37. gaussview.software.informer.com [gaussview.software.informer.com]
- 38. nyu.edu [nyu.edu]
- 39. aim2000.de [aim2000.de]
- 40. AMIT - AIM 2000 [aim2000.de]
Methodological & Application
Synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the synthesis of (5-bromo-3-fluoro-2-methoxyphenyl)methanol, a valuable substituted benzyl alcohol intermediate in pharmaceutical and materials science research. The described protocol details the selective reduction of 5-bromo-3-fluoro-2-methoxybenzaldehyde utilizing sodium borohydride (NaBH₄), a mild and efficient reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and field-proven practices to ensure a successful and reproducible synthesis.
Introduction: The Significance of Substituted Benzyl Alcohols
Substituted benzyl alcohols are a critical class of organic compounds that serve as versatile building blocks in the synthesis of more complex molecules. Their utility spans across various scientific disciplines, most notably in the development of novel therapeutic agents and functional materials. The specific substitution pattern of bromo, fluoro, and methoxy groups on the phenyl ring of the target molecule, this compound, imparts unique electronic and steric properties, making it a desirable precursor for further chemical transformations.
The conversion of a substituted benzaldehyde to its corresponding primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is paramount to ensure high yield and chemoselectivity, avoiding unwanted side reactions. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other reducible functional groups such as esters and amides.[1][2]
Reaction Principle and Mechanism
The synthesis of this compound from 5-bromo-3-fluoro-2-methoxybenzaldehyde is achieved through a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride serves as the hydride source.
The reaction proceeds via a two-step mechanism:
-
Nucleophilic Addition: The borohydride ion ([BH₄]⁻) delivers a hydride ion to the partially positive carbonyl carbon of the benzaldehyde. This attack breaks the carbon-oxygen π-bond, with the electrons moving to the electronegative oxygen atom, forming a tetracoordinate boron-alkoxy intermediate.[1]
-
Protonation: The resulting alkoxide is then protonated during the work-up step, typically by the addition of water or a mild acid, to yield the final primary alcohol product.[1]
The overall reaction is illustrated below:
Figure 1: Overall reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks to monitor reaction completion and ensure product purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-Bromo-3-fluoro-2-methoxybenzaldehyde | ≥98% Purity | e.g., Sigma-Aldrich | Starting material. |
| Sodium borohydride (NaBH₄) | ≥98% Purity | e.g., Acros Organics | Reducing agent. Handle with care. |
| Methanol (CH₃OH) | Anhydrous | e.g., Fisher Scientific | Reaction solvent. |
| Ethyl acetate (EtOAc) | ACS Grade | e.g., VWR Chemicals | Extraction solvent. |
| Deionized Water (H₂O) | In-house | For work-up. | |
| 1 M Hydrochloric Acid (HCl) | In-house | For quenching and work-up. | |
| Brine (Saturated aq. NaCl) | In-house | For washing during extraction. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | e.g., Sigma-Aldrich | Drying agent. |
| Silica Gel for Flash Chromatography | 230-400 mesh | e.g., Sorbent Technologies | For purification. |
| TLC Plates | Silica Gel 60 F₂₅₄ | e.g., MilliporeSigma | For reaction monitoring. |
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Flash chromatography setup
-
UV lamp for TLC visualization
Reaction Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-fluoro-2-methoxybenzaldehyde (e.g., 2.33 g, 10.0 mmol).
-
Add anhydrous methanol (30 mL) and stir until the aldehyde is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (e.g., 0.45 g, 12.0 mmol, 1.2 equivalents) to the cooled solution in small portions over 10-15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming from hydrogen gas evolution.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1-2 hours.
-
-
Reaction Monitoring (Self-Validation):
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Prepare a TLC plate with a spot of the starting material, a spot of the reaction mixture, and a co-spot.
-
Elute the plate using a solvent system such as 3:1 Hexane:Ethyl Acetate.
-
Visualize the plate under a UV lamp (254 nm). The starting aldehyde will be less polar and have a higher Rf value than the more polar product alcohol.[3] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.
-
-
Work-up:
-
Once the reaction is complete, cool the flask in an ice bath.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl (aq) until the effervescence ceases and the pH is slightly acidic (pH ~6). Trustworthiness Note: This step neutralizes any excess NaBH₄ and hydrolyzes the borate esters.
-
Remove the methanol from the reaction mixture using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with deionized water (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
The crude product can be purified by either recrystallization or flash column chromatography.
-
Recrystallization (for solid crude product):
-
Dissolve the crude solid in a minimum amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
-
-
Flash Column Chromatography (for oily or impure solid crude product):
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform flash chromatography using a silica gel column, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes).
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified this compound.
-
Characterization Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₈H₈BrFO₂ |
| Molecular Weight | 235.05 g/mol [4] |
| Purity (by NMR/HPLC) | ≥98% |
| ¹H NMR | Consistent with the structure of the product. |
| ¹³C NMR | Consistent with the structure of the product. |
| Mass Spectrometry | [M+H]⁺ or other appropriate mass signals. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from its corresponding benzaldehyde. The use of sodium borohydride offers a mild, selective, and high-yielding method for this transformation. By following the outlined procedures, including the in-process monitoring and purification steps, researchers can confidently prepare this valuable intermediate for their synthetic endeavors.
References
-
Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Chemguide. Reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Reis, J. C. R. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
Sources
Application Notes and Protocols for the Synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol via Grignard Reaction
Introduction
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol is a substituted benzyl alcohol of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, makes it a valuable building block for the synthesis of complex molecular architectures with potential biological activity. The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a robust and versatile method for the preparation of such benzyl alcohols.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of this compound, intended for researchers, scientists, and drug development professionals. The protocol outlines the selective formation of an aryl Grignard reagent from a dihalogenated precursor and its subsequent reaction with formaldehyde.
Mechanistic Insights and Strategic Considerations
The synthesis involves a two-step sequence initiated by the formation of a Grignard reagent, followed by its nucleophilic addition to an electrophilic carbonyl carbon.[1]
Step 1: Formation of the Grignard Reagent
The Grignard reagent, 5-bromo-3-fluoro-2-methoxyphenylmagnesium bromide, is prepared from 1,5-dibromo-3-fluoro-2-methoxybenzene. A critical aspect of this step is the selective formation of the mono-Grignard reagent. The differential reactivity of the two bromine atoms, influenced by the electronic effects of the fluorine and methoxy substituents, is key to achieving this selectivity. Generally, the more sterically accessible and electronically favorable halogen will react preferentially with magnesium.
Step 2: Nucleophilic Addition to Formaldehyde
The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of formaldehyde. This reaction proceeds via a nucleophilic addition mechanism to form a magnesium alkoxide intermediate.[3][4] Subsequent acidic workup protonates the alkoxide to yield the desired primary alcohol, this compound.[4]
Experimental Protocol
This protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure reproducibility and success.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier & Purity |
| 1,5-Dibromo-3-fluoro-2-methoxybenzene | C₇H₅Br₂FO | 283.92 | 2.84 g | 10.0 | High Purity |
| Magnesium turnings | Mg | 24.31 | 0.267 g | 11.0 | High Purity |
| Iodine | I₂ | 253.81 | 1 crystal | - | ACS Grade |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - | DriSolv® |
| Paraformaldehyde | (CH₂O)n | - | 0.36 g | 12.0 (as CH₂O) | High Purity |
| Hydrochloric Acid (1 M) | HCl | 36.46 | 20 mL | 20.0 | ACS Grade |
| Saturated aq. Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - | ACS Grade |
| Saturated aq. Sodium Chloride (Brine) | NaCl | 58.44 | 20 mL | - | ACS Grade |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | ACS Grade |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 100 mL | - | ACS Grade |
| Hexanes | - | - | 100 mL | - | ACS Grade |
Equipment
-
Three-necked round-bottom flask (100 mL)
-
Reflux condenser
-
Dropping funnel (50 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or equivalent inert atmosphere setup
-
Syringes and needles
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
Visualizing the Workflow
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol
Part 1: Preparation of the Grignard Reagent
-
Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (Argon or Nitrogen) and allow it to cool to room temperature under a positive pressure of the inert gas.
-
Initiation: To the flask, add magnesium turnings (0.267 g, 11.0 mmol) and a single crystal of iodine. The iodine serves as an indicator and helps to activate the magnesium surface.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1,5-dibromo-3-fluoro-2-methoxybenzene (2.84 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Grignard Formation: Add a small portion (~2 mL) of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.
-
Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a dark grey-brown suspension.
Part 2: Reaction with Paraformaldehyde
-
Cooling: Allow the freshly prepared Grignard reagent solution to cool to room temperature.
-
Addition of Paraformaldehyde: In a single portion, add paraformaldehyde (0.36 g, 12.0 mmol) to the stirred Grignard solution. Note: Paraformaldehyde is used as a source of anhydrous formaldehyde. While gaseous formaldehyde can be used, direct addition of the solid polymer is often more convenient for laboratory-scale synthesis.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The reaction is typically exothermic, and a slight increase in temperature may be observed. The mixture will become a thick, off-white to light grey slurry.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 20 mL of 1 M hydrochloric acid. This will neutralize any unreacted Grignard reagent and protonate the magnesium alkoxide. Caution: The quenching process is exothermic and may cause bubbling.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic extracts and wash sequentially with 20 mL of saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and 20 mL of brine (to reduce the solubility of organic material in the aqueous phase).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 hexanes:ethyl acetate and gradually increasing the polarity).[5] The fractions containing the desired product can be identified by thin-layer chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.
Characterization
The identity and purity of the synthesized this compound (CAS: 470668-69-0) should be confirmed by spectroscopic methods.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons, the methylene protons of the benzyl group, and the methoxy protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on the aromatic ring. Expected signals include a singlet for the methoxy group (~3.9 ppm), a singlet or doublet for the benzylic CH₂ group (~4.7 ppm), and distinct signals for the two aromatic protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the expected number of carbon signals corresponding to the molecular structure. The chemical shifts of the aromatic carbons will be influenced by the bromo, fluoro, and methoxy substituents. The benzylic carbon signal is typically observed in the range of 60-70 ppm.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the product (C₈H₈BrFO₂; MW: 235.05 g/mol ).[5][6] The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine atom.
Troubleshooting and Field-Proven Insights
-
Grignard Initiation Failure: If the Grignard reaction does not initiate, a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. Ensure all glassware is scrupulously dry and the THF is anhydrous.
-
Low Yield: Incomplete formation of the Grignard reagent or reaction with atmospheric moisture can lead to low yields. Maintaining a strict inert atmosphere is crucial. The quality of the magnesium turnings is also important; use freshly opened or activated magnesium.
-
Side Reactions: The formation of a di-Grignard reagent can occur, leading to byproducts. Careful control of the stoichiometry (slight excess of the di-bromo starting material to magnesium) can help to minimize this.
-
Purification Challenges: The polarity of the benzyl alcohol may require careful selection of the eluent system for column chromatography to achieve good separation from any non-polar byproducts or starting material.
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound using a Grignard reaction. By understanding the underlying chemical principles and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable building block for applications in drug discovery and materials science. The provided insights into potential challenges and their solutions are intended to facilitate a successful and efficient synthesis.
References
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 2008(24), 3919-3924. Available at: [Link]
-
Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A mild and convenient procedure for the iodination of alcohols. The Journal of Organic Chemistry, 65(9), 2830–2833. Available at: [Link]
-
European Patent Office. EP0700373B1 - Preparation of halogenated alcohols. Available at: [Link]
-
Reaction of Grignard reagent with Formaldehyde #grignardreagent. (2022, September 24). YouTube. Available at: [Link]
- Google Patents. DE1668646B1 - Method for purifying benzyl alcohol.
-
Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667. Available at: [Link]
-
Beilstein Journals. Supporting Information for: Synthesis of novel 2-substituted 5-bromobenzofurans. Available at: [Link]
-
Quora. What is the mechanism of the general reaction of the Grignard reagent with formaldehyde, Jetton, and ester? Available at: [Link]
-
Filo. The reaction of Grignard reagent with formaldehyde followed by acidification... Available at: [Link]
-
Wiley-VCH. Supporting Information for: Aerobic Oxidation of Alcohols Catalyzed by TEMPO/NaNO2/HCl. Available at: [Link]
-
Sciencemadness.org. what form of formaldehyde is used in grignards? Available at: [Link]
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures.[1][2] These reactions, which facilitate the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity, are indispensable in the pharmaceutical and agrochemical industries.[1] The strategic selection of building blocks is paramount to the success of a synthetic campaign. (5-Bromo-3-fluoro-2-methoxyphenyl)methanol emerges as a particularly valuable substrate, offering a unique combination of reactive sites and electronic properties.[3]
This technical guide provides an in-depth exploration of the application of this compound in several key palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, the following protocols and insights are curated to not only guide experimental execution but also to provide a deeper understanding of the underlying chemical principles that govern these powerful transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.
The structure of this compound presents a fascinating case for cross-coupling chemistry. The aryl bromide serves as the primary reactive handle for oxidative addition to the palladium catalyst. The electronic nature of the aromatic ring is modulated by the interplay of an electron-donating methoxy group and an electron-withdrawing fluorine atom. Furthermore, the ortho-methanol group can potentially influence the reaction through steric effects or by acting as a directing group, offering opportunities for enhanced selectivity.
This document will cover the following key transformations:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.
-
Heck-Mizoroki Coupling: For the arylation of alkenes.
-
Sonogashira Coupling: For the synthesis of aryl alkynes.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.
Each section will provide a detailed mechanistic overview, a comprehensive experimental protocol, and a discussion of critical parameters to empower the synthetic chemist to confidently and successfully utilize this compound in their research endeavors.
The Catalytic Heart: A Unified Mechanistic Overview
Palladium-catalyzed cross-coupling reactions, despite their diverse applications, share a common mechanistic framework.[4] The catalytic cycle is driven by the palladium center shuttling between its Pd(0) and Pd(II) oxidation states.[2] A general representation of this cycle provides a foundational understanding for all the reactions discussed herein.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle universally commences with the oxidative addition of the aryl bromide to the active Pd(0) catalyst, forming a Pd(II) intermediate.[2] This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the palladium ligand. The subsequent step, which varies between the different named reactions, involves either transmetalation (in Suzuki and Sonogashira couplings) or coordination and insertion (in Heck coupling), leading to a diorganopalladium(II) complex.[4] The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, and the Pd(0) catalyst is regenerated, thus closing the catalytic loop.[5]
Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely employed method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[6] This reaction involves the coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide.[7]
Mechanistic Causality: The "Why" Behind the Reagents
The key to a successful Suzuki-Miyaura coupling lies in the careful selection of the catalyst, ligand, base, and solvent.
-
Palladium Precatalyst: While Pd(0) is the active catalyst, stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used.[1] These are reduced in situ to the active Pd(0) species.[8]
-
Ligand Selection: The ligand stabilizes the palladium catalyst, prevents the formation of palladium black, and modulates its reactivity.[9] For electron-rich aryl bromides like our substrate, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can accelerate the rate-limiting oxidative addition and the final reductive elimination step.[10]
-
The Critical Role of the Base: The base is essential for the transmetalation step.[11] It activates the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center.[11] The choice of base, such as K₂CO₃, K₃PO₄, or Cs₂CO₃, can significantly impact the reaction rate and yield.[11] A small amount of water is often beneficial in Suzuki couplings, aiding in the activation of the boronic acid.[9]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or DMF are commonly used to ensure the solubility of all reaction components.[2]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.05 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 |
| SPhos | 410.53 | 0.04 | 0.04 |
| K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane/H₂O (10:1) | - | - | 5.0 mL |
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/H₂O mixture (5.0 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Wash the combined organic filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Heck-Mizoroki Coupling: Olefin Arylation
The Heck-Mizoroki reaction is a powerful tool for the formation of carbon-carbon bonds between aryl halides and alkenes.[12] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates, which are valuable intermediates in organic synthesis.[13]
Mechanistic Insights: Controlling Regioselectivity
The regioselectivity of the Heck reaction is a critical consideration. Typically, the arylation of terminal alkenes occurs at the less substituted carbon atom.[12]
-
Catalyst and Ligands: Similar to the Suzuki coupling, a Pd(II) precatalyst like Pd(OAc)₂ is commonly used, which is reduced in situ.[8] Ligand choice is crucial for catalyst stability and can influence selectivity.[12] For many Heck reactions, phosphine-free conditions or simple phosphine ligands like PPh₃ can be effective.[14]
-
Base: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically employed to neutralize the H-X generated during the catalytic cycle.
-
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are common choices for the Heck reaction.[2]
Experimental Protocol: Heck Coupling of this compound with n-Butyl Acrylate
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.05 | 1.0 | 1.0 |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| P(o-tolyl)₃ | 304.37 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | 5.0 mL |
Procedure:
-
In a sealed reaction vial, combine this compound (235 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and P(o-tolyl)₃ (12.2 mg, 0.04 mmol).
-
Evacuate and backfill the vial with argon.
-
Add anhydrous, degassed DMF (5.0 mL), followed by triethylamine (0.28 mL, 2.0 mmol) and n-butyl acrylate (0.22 mL, 1.5 mmol).
-
Seal the vial and heat the mixture to 120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic phase with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography (eluent: hexanes/ethyl acetate) to yield the desired cinnamate derivative.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to aryl alkynes by reacting a terminal alkyne with an aryl halide.[15] This reaction is unique in that it typically employs a dual catalyst system of palladium and copper.[16]
The Synergy of a Dual Catalyst System
-
Palladium Catalyst: The role of the palladium catalyst is consistent with the general cross-coupling mechanism.[17]
-
Copper Co-catalyst: A copper(I) salt, such as CuI, is used to form a copper acetylide in situ.[17] This copper acetylide then undergoes transmetalation with the palladium(II) complex.[17] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[17]
-
Base: An amine base, typically triethylamine or diisopropylamine, serves both as the base to deprotonate the alkyne and often as the solvent.[17]
-
Solvent: THF or DMF can be used as co-solvents, especially for less soluble substrates.[18]
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Figure 3: Workflow for a typical Sonogashira coupling reaction.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.05 | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |
| Triethylamine (Et₃N) | 101.19 | - | 5.0 mL |
| Tetrahydrofuran (THF) | - | - | 5.0 mL |
Procedure:
-
To a Schlenk flask, add this compound (235 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed THF (5.0 mL) and triethylamine (5.0 mL).
-
Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to isolate the desired aryl alkyne.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[19] This reaction has broad functional group tolerance and has largely replaced harsher classical methods.[20]
Critical Parameters for Successful C-N Coupling
-
Catalyst and Ligand: The choice of ligand is paramount in Buchwald-Hartwig amination.[20] Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often the turnover-limiting step in C-N coupling.[20] Ligands like XPhos, RuPhos, and BINAP are commonly employed.[21]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[21] Sodium tert-butoxide (NaOt-Bu) is a common choice, although weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with certain ligand systems.[21]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[21]
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.05 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 |
| Toluene | - | - | 5.0 mL |
Procedure:
-
In a glovebox, add NaOt-Bu (135 mg, 1.4 mmol) to an oven-dried reaction vial.
-
Outside the glovebox, add this compound (235 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and XPhos (38.1 mg, 0.08 mmol) to the vial.
-
Seal the vial with a septum, and evacuate and backfill with argon.
-
Add anhydrous, degassed toluene (5.0 mL), followed by morpholine (0.11 mL, 1.2 mmol).
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting and Optimization
Palladium-catalyzed cross-coupling reactions can sometimes present challenges such as low yields, incomplete conversion, or the formation of side products.[2]
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst; Suboptimal ligand or base; Poor quality reagents or solvent. | Screen different palladium precatalysts and ligands.[10] Vary the base and solvent. Ensure all reagents are pure and solvents are anhydrous and degassed. |
| Side Reactions | Homocoupling: Of the organometallic reagent (e.g., boronic acid).[9] | Ensure rigorous exclusion of oxygen.[9] Use a slight excess of the organometallic reagent. |
| Dehalogenation: Reduction of the aryl bromide.[9] | Use a milder base or lower reaction temperature. Ensure the absence of water in non-Suzuki reactions. | |
| Slow Reaction | Insufficient temperature; Steric hindrance; Deactivated catalyst. | Increase the reaction temperature.[2] Switch to a more active ligand system (e.g., Buchwald ligands).[22] Increase catalyst loading slightly. |
Conclusion
This compound is a highly versatile and functionalized building block for the synthesis of complex organic molecules. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully implement Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By understanding the mechanistic principles that underpin these transformations and by carefully selecting and optimizing reaction conditions, the full synthetic potential of this valuable substrate can be realized. The provided step-by-step methodologies, rooted in established chemical principles, are designed to be self-validating and to empower scientists in their pursuit of novel chemical entities.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link]
-
MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Available from: [Link]
-
PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]
-
MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]
-
ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl... Available from: [Link]
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Available from: [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. Available from: [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. Available from: [Link]
-
University of Southampton ePrints. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Available from: [Link]
-
ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Available from: [Link]
-
The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]
-
ResearchGate. Screening of different bases for Suzuki coupling a. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available from: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]
-
ChemRxiv. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available from: [Link]
-
ACS Publications. Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. Available from: [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]
-
ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available from: [Link]
-
PMC. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
RSC Publishing. Solvent-free Sonogashira coupling reaction via high speed ball milling. Available from: [Link]
-
PMC. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Available from: [Link]
-
Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Available from: [Link]
-
PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available from: [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nobelprize.org [nobelprize.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Solvent-free Sonogashira coupling reaction viahigh speed ball milling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. reddit.com [reddit.com]
Suzuki-Miyaura coupling conditions for 5-bromo-3-fluoro-2-methoxyphenyl derivatives
An Application Guide to Suzuki-Miyaura Coupling: Strategies for the Synthesis of 5-Aryl-3-fluoro-2-methoxyphenyl Scaffolds
Introduction: Navigating the Synthesis of a Privileged Pharmaceutical Scaffold
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in forging carbon-carbon bonds.[1][2] Its development, recognized with the 2010 Nobel Prize in Chemistry, has revolutionized the construction of biaryl and substituted aromatic systems, which are central motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly relevant and challenging substrate class: 5-bromo-3-fluoro-2-methoxyphenyl derivatives.
The 3-fluoro-2-methoxyphenyl moiety is a "privileged scaffold" in drug discovery. The specific arrangement of the fluorine and methoxy groups can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. The fluorine atom can enhance binding through hydrogen bonding and electrostatic interactions, while the ortho-methoxy group can enforce a non-planar geometry between the coupled aryl rings, a crucial feature for modulating protein-ligand interactions.
However, the very features that make this scaffold attractive also present significant synthetic challenges. The electron-donating methoxy group and the electron-withdrawing fluorine atom create a complex electronic environment. Furthermore, the methoxy group at the C2 position introduces considerable steric hindrance around the reactive C-Br bond at C5, which can impede the key steps of the catalytic cycle. This application note provides a detailed examination of the critical parameters, a robust experimental protocol, and field-proven insights to successfully navigate the Suzuki-Miyaura coupling of these valuable but demanding substrates.
The Catalytic Engine: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three fundamental steps:[1][2][5]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-fluoro-2-methoxyphenyl derivative. This is often the rate-limiting step and is particularly challenging for sterically hindered and electron-rich substrates.[5][6]
-
Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[7] This complex then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic partners on the Pd(II) center couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]
Optimizing the Reaction: A Guide to Critical Parameters
Success with the 5-bromo-3-fluoro-2-methoxyphenyl scaffold requires careful selection of each reaction component to overcome the inherent steric and electronic hurdles.
The Palladium Source and Ligand System: The Heart of the Catalyst
For challenging substrates, the choice of ligand is often more critical than the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃). The ligand stabilizes the palladium center and modulates its reactivity.
-
Expertise & Experience: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate class due to the steric hindrance from the ortho-methoxy group. The key to success lies in using bulky and electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands".[8] Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are exceptionally effective.[9] Their bulkiness promotes the formation of a monoligated Pd(0)L species, which is highly reactive in the crucial oxidative addition step.[6] Their electron-donating nature accelerates the final reductive elimination step.
-
Trustworthiness: N-Heterocyclic carbenes (NHCs) are another class of powerful ligands that offer high stability and activity, particularly for coupling aryl chlorides, but are also highly effective for hindered aryl bromides.[7][10] Catalyst systems like PEPPSI™-IPr are commercially available and show excellent performance.[3]
The Base: Activating the Boron Reagent
The base plays a crucial role in the transmetalation step by converting the neutral boronic acid into a more nucleophilic "ate" complex.[7]
-
Expertise & Experience: While potassium carbonate (K₂CO₃) is a common and cost-effective choice, stronger bases are often required for sterically demanding couplings.[2][11] Potassium phosphate (K₃PO₄) is frequently the base of choice in modern Suzuki protocols, especially those using Buchwald ligands, as it is effective without being overly harsh on sensitive functional groups.[6][8] Cesium carbonate (Cs₂CO₃) can also be highly effective due to the superior solubility of its boronate salts. For substrates with base-labile groups like esters, milder bases such as potassium fluoride (KF) can be employed.[7]
Solvent System: The Reaction Medium
The solvent must solubilize the reagents and facilitate the interaction between the organic and inorganic components.
-
Expertise & Experience: Aprotic polar solvents are standard. Mixtures of 1,4-dioxane/water or toluene/water are very common.[2][9] The aqueous component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Tetrahydrofuran (THF) is another widely used solvent.[6] The choice of solvent can influence reaction rates and should be considered an optimizable parameter.
Data Summary: Starting Conditions for Optimization
The following table provides a summary of typical conditions reported for Suzuki-Miyaura couplings of sterically hindered or electronically challenging aryl bromides, serving as a robust starting point for method development with 5-bromo-3-fluoro-2-methoxyphenyl derivatives.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Substrate Type | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 100 | Hindered Aryl Bromide | [6] |
| Pd₂(dba)₃ (1) | RuPhos (2-4) | K₂CO₃ (3) | Toluene/H₂O | 80 | Electron-rich Aryl Bromide | [9] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | Standard Aryl Bromide | [2] |
| Pd(OAc)₂ (0.5-1) | o-(di-tert-butylphosphino)biphenyl (1-2) | K₃PO₄ (3) | Toluene | RT - 80 | Hindered Aryl Bromide | [12] |
| Pd/SSphos (5) | - | K₂CO₃ (3) | Acetonitrile/H₂O | 37 | Functionalized Aryl Bromide | [11] |
Experimental Protocol: A Step-by-Step Guide
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 5-bromo-3-fluoro-2-methoxyphenyl derivative with a generic arylboronic acid.
Materials and Reagents:
-
5-bromo-3-fluoro-2-methoxyphenyl derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard workup and purification supplies (Ethyl acetate, brine, Na₂SO₄, silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the 5-bromo-3-fluoro-2-methoxyphenyl derivative (1.0 equiv), the arylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add anhydrous 1,4-dioxane followed by degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe to achieve a final concentration of ~0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low temperature. | Use a more active ligand (e.g., SPhos, RuPhos). Switch to a stronger base (K₃PO₄ or Cs₂CO₃). Increase reaction temperature. Ensure reagents and solvents are anhydrous and degassed. |
| Protodeboronation | Presence of excess water or protic sources; Prolonged reaction time at high temperature. | Use the boronic acid's pinacol ester instead. Minimize water in the solvent system. Use a milder base (KF). Ensure reaction is not run longer than necessary. |
| Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) | Oxygen contamination leading to side reactions. | Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas. |
| Poor Yield after Workup | Product is water-soluble or volatile; Emulsion during extraction. | Perform more extractions. Use a different extraction solvent. Add more brine to break up emulsions. |
Conclusion
The Suzuki-Miyaura coupling of 5-bromo-3-fluoro-2-methoxyphenyl derivatives, while challenging, is a highly achievable and valuable transformation. Success is predicated on a rational approach to reaction design that directly addresses the substrate's steric and electronic properties. The strategic use of bulky, electron-rich phosphine ligands, coupled with an appropriately strong base like potassium phosphate and a suitable solvent system, is paramount. The protocols and insights provided herein offer a comprehensive framework for researchers, scientists, and drug development professionals to efficiently synthesize complex biaryl structures built upon this important pharmaceutical scaffold.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chimica Oggi-Chemistry Today. [Link]
-
Macharia, J. M., Joshi, C., Izzo, J. A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Das, S., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Schneider, R., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. [Link]
-
O'Brien, C. J., et al. (2006). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of a catalyst system for the coupling of N-allyl functionalized imidazol-2-ylidenes. ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Angewandte Chemie International Edition. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Munday, R. H., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ResearchGate. Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides.... [Link]
-
Ghaffari, M., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. [Link]
-
Słowik, T., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Google Patents. US5922898A - Process for preparing biaryl compounds.
-
Chen, Y., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega. [Link]
-
Dai, X., & Dunsford, J. J. (2007). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Organic Letters. [Link]
-
Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]
- Google Patents. US6194599B1 - Process for preparing biaryl compounds.
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]
-
ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction.... [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol Derivatives
Introduction: Navigating the Synthesis of Complex Arylamines
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods like nucleophilic aromatic substitution which require harsh conditions and are limited in scope.[1]
This guide focuses on a particularly relevant and challenging substrate class: (5-Bromo-3-fluoro-2-methoxyphenyl)methanol derivatives . These substrates are representative of intermediates in drug discovery programs, incorporating a trifecta of synthetic challenges:
-
Steric Hindrance: The bromine atom is flanked by two ortho substituents (methoxy and fluoro groups), which can significantly impede the approach of the palladium catalyst and the amine coupling partner.
-
Electronic Complexity: The phenyl ring is electron-rich due to the methoxy group, which can influence the rates of key steps in the catalytic cycle.
-
Functional Group Compatibility: The presence of a primary alcohol (methanol group) introduces a potentially reactive site that can coordinate to the catalyst or react with the strong bases typically employed, leading to side reactions or inhibition.
This document provides a detailed exploration of the reaction mechanism, a guide to rational parameter selection, robust experimental protocols, and troubleshooting strategies tailored to this specific substrate class, enabling researchers to confidently and successfully synthesize these valuable compounds.
The Catalytic Cycle: A Mechanistic Rationale
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[3][4][5]
Figure 2: Standard Experimental Workflow.
Protocol 1: General Procedure for the Amination of this compound
This protocol describes a representative reaction with morpholine on a 1.0 mmol scale. Stoichiometry should be adjusted for other amines.
Materials:
-
This compound (235 mg, 1.0 mmol, 1.0 equiv.)
-
Morpholine (105 mg, 1.2 mmol, 1.2 equiv.)
-
G3-XPhos Precatalyst (17 mg, 0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol, 1.4 equiv.)
-
Anhydrous Toluene (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas line, syringes, and needles
Procedure:
-
Preparation: Place the this compound, G3-XPhos precatalyst, and NaOtBu into the Schlenk flask.
-
Scientist's Note: Adding the solid reagents first is standard practice. NaOtBu is highly hygroscopic and should be handled quickly in air.
-
-
Inerting: Seal the flask with a septum, and purge and backfill with nitrogen or argon for at least three cycles to ensure an inert atmosphere. 3. Reagent Addition: Add the anhydrous toluene via syringe, followed by the morpholine.
-
Scientist's Note: The solvent should be degassed (e.g., by sparging with argon for 15-20 minutes) prior to use to remove dissolved oxygen.
-
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Scientist's Note: Vigorous stirring is crucial, especially with heterogeneous bases like K3PO4, to ensure good mixing. [4]5. Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench by adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Table 1: Recommended Starting Conditions for Various Amine Classes
| Amine Type | Example | Recommended Ligand | Recommended Base | Solvent | Temp (°C) | Notes |
| Primary Aliphatic | Butylamine | BrettPhos | K3PO4 | Toluene | 110 | BrettPhos excels at preventing diarylation. Weaker base is compatible with the free alcohol. [3] |
| Secondary Acyclic | Diethylamine | XPhos / RuPhos | NaOtBu | Dioxane | 100 | RuPhos is often superior for hindered secondary amines. [6] |
| Secondary Cyclic | Piperidine | XPhos | NaOtBu | Toluene | 100 | A generally robust and high-yielding transformation. |
| Primary Aniline | Aniline | XPhos | LHMDS | Toluene | 100 | LHMDS can be effective for less nucleophilic anilines. |
| Amide | Benzamide | BrettPhos | K3PO4 | Dioxane | 110 | Amide couplings are challenging and often require specific, highly active catalyst systems. [6] |
Troubleshooting Guide
Even with optimized protocols, challenges can arise. Below are common issues and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure). 2. Insufficient temperature. 3. Incorrect ligand/base combination. | 1. Ensure rigorous inert atmosphere technique. Use a fresh bottle of precatalyst. 2. Increase temperature in 10 °C increments. 3. Screen a different ligand (e.g., switch from XPhos to RuPhos) or a stronger base (e.g., from K3PO4 to NaOtBu). [7] |
| Hydrodehalogenation | 1. β-Hydride elimination is competing with reductive elimination. 2. Water in the reaction mixture. | 1. Use a bulkier ligand (e.g., BrettPhos) to sterically favor reductive elimination. [1] 2. Use rigorously dried solvents and reagents. |
| Starting Material Decomposition | 1. The base is too strong for a sensitive functional group. 2. The temperature is too high. | 1. Switch to a milder base (e.g., K3PO4 or Cs2CO3). 2. Lower the reaction temperature. |
| Formation of Diarylamine (with primary amines) | 1. The product (secondary amine) is more reactive than the starting primary amine. | 1. Use a ligand designed for monoarylation, such as BrettPhos. [6] 2. Use a slight excess of the primary amine (1.5 - 2.0 equiv.). |
Safety and Handling Precautions
-
Palladium Catalysts: Are heavy metals and should be handled with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many are air-sensitive and have associated toxicity. Handle in a fume hood.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive. Lithium hexamethyldisilazide (LHMDS) is a strong, corrosive base. Handle with care.
-
Solvents: Toluene and dioxane have specific health hazards. Always work in a well-ventilated fume hood.
-
Inert Atmosphere: The use of a nitrogen or argon atmosphere is mandatory for safety (especially with pyrophoric reagents) and for reaction success.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
-
Valente, C., et al. (2010). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 16(30), 9184-9190. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Kashani, S. K., Jessiman, J. E., & Grolman, S. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Michalik, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 185-197. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Stradiotto, M., et al. (2012). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ChemInform, 43(33). [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Buchwald, S. L., & Mauger, C. (2008). POP‐type ligands used in the Buchwald–Hartwig amination. Angewandte Chemie International Edition, 47(48), 9345-9347. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Nolan, S. P., & Viciu, M. S. (2005). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organometallics, 24(22), 5277-5283. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. research.rug.nl [research.rug.nl]
- 7. reddit.com [reddit.com]
Application Note & Protocols: Strategic Etherification of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol for Advanced Drug Discovery
Introduction: The Strategic Importance of a Multifunctional Building Block
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol is a highly functionalized aromatic building block of significant interest to medicinal chemists and drug development professionals.[1] Its structure incorporates several key features that are desirable in modern drug candidates: a bromine atom, which serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira); a fluorine atom, known to enhance metabolic stability and binding affinity; and a methoxy group, which can modulate lipophilicity and electronic properties.[2] The benzylic alcohol moiety is a prime site for modification, allowing for the introduction of diverse functionalities through etherification.
The conversion of this alcohol to its corresponding ethers generates scaffolds that can be used to probe structure-activity relationships (SAR), improve pharmacokinetic profiles, or act as key intermediates in the synthesis of complex molecular targets. This guide provides a detailed exploration of robust and efficient etherification strategies for this substrate, focusing on the underlying chemical principles, step-by-step experimental protocols, and practical troubleshooting advice to ensure successful synthesis.
Scientific Rationale & Mechanistic Considerations
The etherification of this compound primarily involves the conversion of the relatively poor hydroxyl leaving group into a more reactive intermediate. The choice of method depends on the desired ether, substrate compatibility, and scalability. Two principal, highly reliable methods are presented here: the classic Williamson Ether Synthesis and the versatile Mitsunobu Reaction.
Williamson Ether Synthesis: The Workhorse SN2 Approach
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] The reaction involves two key steps:
-
Deprotonation: The benzylic alcohol is treated with a strong base to form the corresponding alkoxide. The increased electron density on the oxygen atom makes it a potent nucleophile.
-
Nucleophilic Attack: The newly formed alkoxide attacks an electrophilic alkyl halide (or sulfonate), displacing the leaving group in a single, concerted step to form the ether linkage.[4][5]
Causality Behind Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base is critical for quantitative deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice as it forms the sodium alkoxide and hydrogen gas, which simply evolves from the reaction, driving the equilibrium forward.[4] Milder bases like potassium carbonate can also be effective, particularly with more reactive alkylating agents.[6]
-
Solvent Selection: Polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal.[4][5] They effectively solvate the cation of the alkoxide but do not solvate the nucleophilic oxygen anion, preserving its reactivity. Anhydrous conditions are paramount, as any water will quench the base and the alkoxide.
-
Alkylating Agent: This method works best with primary alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide).[4] Secondary and tertiary halides are prone to E2 elimination, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of alkenes.[5]
Mitsunobu Reaction: A Mild, Redox-Based Alternative
The Mitsunobu reaction offers a powerful method for forming ethers under mild, neutral conditions, which is particularly useful for sensitive substrates.[7][8][9] Unlike the Williamson synthesis, it does not require the pre-formation of a strong nucleophile. Instead, it activates the alcohol in situ through a redox process.
The mechanism involves the reaction of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to form a phosphonium salt.[8][9] The alcohol attacks this species, leading to the formation of an oxyphosphonium intermediate, which is an excellent leaving group. The nucleophile (in this case, another alcohol or a phenol for O-etherification) then displaces this leaving group, typically with a clean inversion of stereochemistry if the carbon is chiral.[7][10]
Causality Behind Experimental Choices:
-
Reagent Stoichiometry: The reaction requires stoichiometric amounts of PPh₃ and DEAD/DIAD. Careful control of stoichiometry is necessary to avoid side products.
-
Nucleophile Acidity: The nucleophile should generally have a pKa of less than 13 to efficiently participate in the reaction and avoid side reactions where the azodicarboxylate acts as the nucleophile.[9]
-
Workup Challenges: A notable drawback of the Mitsunobu reaction is the formation of triphenylphosphine oxide (Ph₃P=O) and the reduced azodicarboxylate as byproducts, which can sometimes complicate purification.[7]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Williamson Ether Synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)methyl methyl ether
This protocol details the synthesis of the methyl ether derivative using sodium hydride and methyl iodide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Methyl iodide (MeI) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 2.35 g, 10.0 mmol).
-
Solvent Addition: Add anhydrous THF (50 mL) and stir until the starting material is fully dissolved.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (60% dispersion, 0.48 g, 12.0 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium alkoxide forms.
-
Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (0.93 mL, 15.0 mmol) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaH.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether.
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson etherification of this compound.
Protocol 2: Mitsunobu Etherification with Phenol
This protocol details the formation of an aryl ether, coupling the benzylic alcohol with phenol.
Materials:
-
This compound (1.0 eq)
-
Phenol (1.1 eq)
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 2.35 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and triphenylphosphine (3.15 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous THF (50 mL) and stir until all solids are dissolved.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DIAD (2.36 mL, 12.0 mmol) dropwise via syringe over 10-15 minutes. An exotherm and/or color change may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC.
-
Workup - Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Directly purify the crude residue by silica gel column chromatography. The byproducts (triphenylphosphine oxide and the DIAD-hydrazine) can be separated from the desired, less polar ether product. A hexane/ethyl acetate eluent system is typically effective.
Data Presentation & Expected Outcomes
The success of the etherification can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry. The following table provides a summary of expected outcomes for the Williamson synthesis with various common alkylating agents.
| Alkylating Agent | Product Structure | Reagent Equivalents | Typical Yield | Notes |
| Methyl Iodide | 1-bromo-5-(methoxymethyl)-2-fluoro-4-methoxybenzene | 1.5 | 85-95% | Highly efficient, typically fast reaction. |
| Ethyl Bromide | 1-bromo-5-(ethoxymethyl)-2-fluoro-4-methoxybenzene | 1.5 | 80-90% | Slightly slower than methylation. |
| Benzyl Bromide | 1-bromo-5-((benzyloxy)methyl)-2-fluoro-4-methoxybenzene | 1.2 | 90-98% | Benzyl bromide is highly reactive; reaction is usually clean and high-yielding. |
Troubleshooting Guide
Even robust reactions can sometimes fail to proceed as expected. This guide provides a logical framework for diagnosing and solving common issues.
Diagram 2: Troubleshooting Decision Tree for Etherification Reactions
Caption: A decision tree for troubleshooting common issues in etherification reactions.
Conclusion
The etherification of this compound is a valuable transformation for generating diverse molecular scaffolds for drug discovery and development. The Williamson ether synthesis provides a cost-effective and scalable method for simple alkyl and benzyl ethers, while the Mitsunobu reaction offers a mild alternative suitable for more complex or sensitive coupling partners. By understanding the mechanistic underpinnings and following the detailed protocols provided, researchers can reliably access a wide range of ether derivatives, accelerating the development of novel therapeutics.
References
-
Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Source: ACS Omega URL: [Link]
-
Title: Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Catalytic dehydrative etherification and chlorination of benzyl alcohols in ionic liquids Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Williamson Ether Synthesis Source: J&K Scientific LLC URL: [Link]
-
Title: Intermolecular etherification of benzyl alcohols with alkanols Source: ResearchGate URL: [Link]
-
Title: Mitsunobu Reaction Source: Organic-Chemistry.org URL: [Link]
-
Title: PTC O-Alkylation With a Secondary Benzyl Bromide Source: Phase Transfer Catalysis URL: [Link]
-
Title: The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment Source: Journal of Chemical Education URL: [Link]
-
Title: Iron-catalyzed cross etherification of alcohols to form unsymmetrical benzyl ethers Source: ResearchGate URL: [Link]
-
Title: Mitsunobu Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids Source: MDPI URL: [Link]
-
Title: Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents Source: Francis Academic Press URL: [Link]
-
Title: Mitsunobu reaction - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]
-
Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines Source: ChemRxiv URL: [Link]
-
Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging (5-Bromo-3-fluoro-2-methoxyphenyl)methanol for the Synthesis of Privileged Medicinal Chemistry Libraries
Executive Summary
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful construction of compound libraries with enhanced biological relevance. (5-Bromo-3-fluoro-2-methoxyphenyl)methanol emerges as a highly valuable scaffold, engineered with a specific constellation of functional groups that are considered "privileged" in medicinal chemistry. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the tactical use of this reagent. We will explore its inherent chemical reactivity, provide detailed, field-tested protocols for its derivatization, and discuss the strategic rationale behind its application in the synthesis of diverse small-molecule libraries. The core utility of this scaffold lies in its two orthogonal reactive sites: a versatile aryl bromide handle for carbon-carbon bond formation and a primary alcohol that can be unmasked to a reactive aldehyde, enabling a multitude of subsequent diversification pathways.
The strategic incorporation of fluorine and a methoxy group onto the phenyl ring is not coincidental. Fluorine substitution is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions.[1][2] Similarly, the methoxy group can act as a hydrogen bond acceptor and influence conformation and solubility.[1] The bromine atom serves as a key linchpin for diversification, most notably through palladium-catalyzed cross-coupling reactions.[3][4] This guide provides the necessary protocols to harness this multifunctionality for efficient and logical library synthesis.
Physicochemical Properties and Handling
Accurate characterization is the foundation of reproducible chemistry. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 470668-69-0 | [5] |
| Molecular Formula | C₈H₈BrFO₂ | [5] |
| Molecular Weight | 235.05 g/mol | [5] |
| Appearance | Solid | |
| Purity | Typically ≥98% | [5] |
| Storage | Store at room temperature. |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) from the supplier before use.
Core Application 1: The Aryl Bromide as a Cross-Coupling Handle
The carbon-bromine bond is the primary site for introducing molecular diversity. Its reactivity in palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, allows for the facile installation of a vast array of aryl, heteroaryl, alkenyl, and even some alkyl groups.[6][7][8]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The cycle involves three fundamental steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boronic acid/ester to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[9]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Application Note & Protocols: Strategic Derivatization of the Hydroxyl Group of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Introduction and Strategic Importance
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its polysubstituted phenyl ring offers a scaffold for creating complex molecular architectures. The primary benzylic alcohol is the most versatile functional group on this molecule, serving as a key handle for chemical modification. Derivatization of this hydroxyl group is a critical step in synthesizing analogues for structure-activity relationship (SAR) studies, introducing linkers for bioconjugation, or modifying physicochemical properties such as solubility and lipophilicity.
This guide provides a comprehensive overview and detailed protocols for the most effective methods to derivatize this hydroxyl group, focusing on three core strategies: etherification, esterification, and silylation. The protocols are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers to adapt these methods to their specific synthetic goals.
Overview of Derivatization Strategies
The choice of derivatization strategy depends on the desired stability and functionality of the final product. The electron-donating methoxy group and the electron-withdrawing halogen substituents on the aromatic ring influence the reactivity of the benzylic alcohol, a factor considered in the design of the following protocols.
-
Etherification: Forms a stable C-O-C bond, ideal for creating permanent modifications or installing robust protecting groups. The Williamson ether synthesis is a classic and reliable method for this transformation.[2][3]
-
Esterification: Introduces an ester linkage, which can serve as a prodrug moiety susceptible to enzymatic cleavage or as a handle for further chemistry. Methods like the Steglich esterification are suitable for substrates that are sensitive to harsh conditions.[4][5][6] Direct acylation with acid chlorides provides a rapid alternative.[7]
-
Silylation: Converts the alcohol into a silyl ether. This is typically employed as a temporary protecting group strategy to mask the hydroxyl group's reactivity during subsequent synthetic steps. Silyl ethers are valued for their ease of installation and selective removal under specific conditions.[8][9]
Experimental Protocols and Methodologies
Etherification via Williamson Ether Synthesis
Principle & Rationale: The Williamson ether synthesis is a robust S(_N)2 reaction for forming ethers.[3][10] The protocol involves deprotonating the alcohol with a strong base to form a nucleophilic alkoxide. This alkoxide then displaces a halide from a primary alkyl halide (the electrophile) to form the ether. Sodium hydride (NaH) is an excellent choice of base as it irreversibly deprotonates the alcohol, driving the reaction to completion.[11] The use of a polar aprotic solvent like DMF or THF is crucial to solvate the cation and facilitate the S(_N)2 reaction.[3][12]
Workflow Diagram: Williamson Ether Synthesis
Caption: Workflow for Williamson Ether Synthesis.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na(_2)SO(_4))
-
Silica gel for column chromatography
-
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N(_2) or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (0.2 M). b. Cool the solution to 0 °C in an ice bath. c. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. d. Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide. e. Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at 0 °C. f. Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution. h. Dilute with water and extract the product with ethyl acetate (3x). i. Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.[12] j. Purify the crude product by flash column chromatography on silica gel to yield the pure ether derivative.
-
Expected Characterization Data:
-
¹H NMR: Disappearance of the hydroxyl proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.8 ppm for a methyl ether). The benzylic CH(_2) protons will shift slightly.
-
IR: Disappearance of the broad O-H stretch (approx. 3300 cm⁻¹). Appearance of a strong C-O ether stretch (approx. 1100-1200 cm⁻¹).
-
MS (ESI+): [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight of the ether product.
-
Esterification Protocols
Principle & Rationale: The Steglich esterification is a mild method for forming esters from carboxylic acids and alcohols, which is particularly useful for sensitive substrates.[5][13] It uses N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[6] 4-Dimethylaminopyridine (DMAP) is used as a nucleophilic catalyst to intercept this intermediate, forming an even more reactive acylpyridinium species that is readily attacked by the alcohol.[5][13] This method avoids harsh acidic or basic conditions. The main byproduct, dicyclohexylurea (DCU), is poorly soluble in most organic solvents and can often be removed by filtration.[6]
Workflow Diagram: Steglich Esterification
Caption: Workflow for Steglich Esterification.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (e.g., benzoic acid, acetic acid) (1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Dilute HCl (1 M), saturated aqueous sodium bicarbonate (NaHCO(_3)), brine
-
Anhydrous magnesium sulfate (MgSO(_4))
-
-
Procedure: a. In a round-bottom flask, dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M). b. Cool the solution to 0 °C in an ice bath. c. In a separate flask, dissolve DCC (1.2 eq) in a small amount of anhydrous DCM. d. Add the DCC solution dropwise to the reaction mixture at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form. e. Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC. f. Once the reaction is complete, filter the mixture through a pad of Celite® to remove the DCU precipitate, washing the filter cake with a small amount of DCM. g. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO(_3), and brine. h. Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure. i. Purify the crude residue by flash column chromatography to obtain the pure ester.
Principle & Rationale: This is a rapid and high-yielding method for esterification.[7] The acid chloride is a highly electrophilic acylating agent that reacts readily with the alcohol. A stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, is typically added to act as a catalyst and to scavenge the HCl byproduct generated during the reaction.[14] The reaction is often performed at low temperatures to control its exothermicity.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Copper(II) sulfate solution (1 M) or dilute HCl (1 M), brine
-
-
Procedure: a. Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere. b. Add pyridine (1.5 eq) and cool the mixture to 0 °C. c. Add the acid chloride (1.1 eq) dropwise. d. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC. e. Quench the reaction with water. Transfer to a separatory funnel. f. Wash the organic layer sequentially with 1 M HCl or 1 M CuSO(_4) (to remove pyridine), water, and brine. g. Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate. h. Purify by flash column chromatography.
-
Expected Characterization Data (for Esters):
-
¹H NMR: The benzylic CH(_2) protons will show a significant downfield shift (to ~5.0-5.4 ppm) compared to the starting alcohol. Appearance of signals from the acyl group.
-
IR: Disappearance of the broad O-H stretch. Appearance of a very strong C=O stretch (approx. 1720-1740 cm⁻¹).
-
MS (ESI+): [M+H]⁺ or [M+Na]⁺ corresponding to the ester's molecular weight.
-
Silylation (Hydroxyl Protection)
Principle & Rationale: Silylation is a common strategy to protect alcohols during multi-step synthesis.[8] Tert-butyldimethylsilyl (TBDMS) ethers are popular due to their stability to a wide range of non-acidic reagents and their relatively easy cleavage with fluoride sources (e.g., TBAF) or acid. The reaction proceeds by nucleophilic attack of the alcohol on the silicon atom of the silyl halide (e.g., TBDMSCl). Imidazole is used as a base to activate the alcohol and neutralize the HCl byproduct.[9]
Workflow Diagram: Silylation
Caption: Workflow for TBDMS Protection.
Detailed Protocol:
-
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexanes, ethyl acetate, water, brine
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF (0.3 M), add imidazole (2.5 eq). b. Stir until all the imidazole has dissolved, then add TBDMSCl (1.2 eq) in one portion. c. Stir the reaction at room temperature for 4-16 hours, monitoring by TLC. d. Once complete, pour the reaction mixture into water and extract with a non-polar solvent mixture like hexanes/ethyl acetate (1:1). e. Wash the combined organic layers with water and brine to remove DMF and imidazole hydrochloride. f. Dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to afford the pure silyl ether.
-
Expected Characterization Data:
-
¹H NMR: Disappearance of the hydroxyl proton. Appearance of new signals in the upfield region corresponding to the silyl group: two singlets for the Si-C(CH(_3))(_3) group (~0.9 ppm, 9H) and the Si-(CH(_3))(_2) group (~0.1 ppm, 6H).
-
IR: Disappearance of the broad O-H stretch.
-
MS (ESI+): [M+H]⁺ or [M+Na]⁺ corresponding to the silyl ether's molecular weight.
-
Summary of Derivatization Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Williamson Ether Synthesis | NaH, Alkyl Halide | 0 °C to RT | Forms very stable ether linkage; High yielding. | Requires strong base; Not suitable for base-sensitive substrates. |
| Steglich Esterification | Carboxylic Acid, DCC, DMAP | 0 °C to RT | Very mild conditions; Tolerates sensitive functional groups.[13] | DCC is an allergen; DCU byproduct can complicate purification. |
| Acylation | Acid Chloride, Pyridine | 0 °C to RT | Fast reaction; High yielding; Uses common reagents. | Generates corrosive HCl byproduct; Acid chloride can be moisture-sensitive. |
| Silylation (TBDMS) | TBDMSCl, Imidazole | Room Temp. | Mild conditions; Forms a stable protecting group; Easy to remove selectively. | Silyl ether is labile to acid; Adds significant steric bulk. |
References
-
American Chemical Society. (n.d.). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Retrieved from [Link]
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Silylation of the aliphatic and benzylic alcohols in DES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Gelest. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). Alkoxides of o-silyl benzyl alcohols in cleavage reactions: approaches to benzyl and silyl anion equivalents. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols.... Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). The synthesis of substituted benzyl phenyl ethers.... Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2014). Steglich Esterification?. Retrieved from [Link]
-
TSI Journals. (n.d.). Chemoselective acylation and benzoylation of alcohols, phenols and amines using copper oxide under solvent free condition. Retrieved from [Link]
-
Pearson. (n.d.). Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scribd.com [scribd.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 14. Propose a mechanism for the reaction of benzyl alcohol with acety... | Study Prep in Pearson+ [pearson.com]
HPLC and GC-MS analytical methods for (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
An Application Note and Protocol for the Analysis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
This compound is a substituted aromatic alcohol that serves as a key intermediate and building block in the synthesis of various pharmaceutical compounds and fine chemicals. The precise quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of the final products. The presence of bromine, fluorine, and oxygen atoms in its structure imparts specific chemical properties that necessitate robust and validated analytical methods for its characterization.
This document provides detailed application notes and protocols for the analysis of this compound using two powerful chromatographic techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these methods often depends on the analytical objective, sample matrix, required sensitivity, and the need for structural confirmation. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing effective analytical methods. These properties dictate the compound's behavior in different chromatographic systems.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₈BrFO₂ | |
| Molecular Weight | 235.05 g/mol | |
| Computed XLogP3 | ~1.8 - 2.1 | |
| Hydrogen Bond Donors | 1 (from the hydroxyl group) | |
| Hydrogen Bond Acceptors | 2 (from the oxygen atoms) | |
| Topological Polar Surface Area | 29.5 Ų | [1] |
The molecule's moderate polarity, indicated by its XLogP value and the presence of a polar hydroxyl group, makes it an ideal candidate for reversed-phase HPLC.[2] The benzyl alcohol structure also suggests sufficient volatility for GC analysis, although the polar -OH group can lead to poor chromatographic performance (e.g., peak tailing) without derivatization.[3]
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method
Reversed-phase HPLC is the preferred method for routine purity analysis and quantification of this compound due to its robustness, precision, and suitability for polar to moderately nonpolar compounds.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is chosen as the primary stationary phase. Its nonpolar nature provides effective retention for the moderately polar analyte through hydrophobic interactions. The aromatic ring of the analyte can also engage in secondary π-π interactions with certain reversed-phase columns, such as a Phenyl-Hexyl phase, which can be explored for alternative selectivity.[4]
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is employed. This approach ensures that the main analyte peak is sharp and well-resolved from both early-eluting polar impurities and late-eluting nonpolar impurities. A small amount of acid, such as formic acid, is added to the mobile phase to maintain a consistent low pH. This suppresses the ionization of residual silanol groups on the silica-based column, thereby minimizing peak tailing and improving peak symmetry.[4]
-
Detector: The presence of the substituted benzene ring results in strong ultraviolet (UV) absorbance. A Diode Array Detector (DAD) is recommended as it allows for the simultaneous monitoring of multiple wavelengths and provides UV spectral data. This is invaluable for assessing peak purity and confirming the identity of the analyte against a reference standard. Based on the chromophore, a primary detection wavelength of 210 nm is chosen for high sensitivity, with 275 nm as a secondary wavelength for confirmation.[5][6]
HPLC Analysis Workflow
Caption: Workflow for HPLC-UV analysis.
Detailed HPLC Protocol
1. Reagents and Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm PTFE syringe filters
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18.1-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | DAD, 210 nm (primary), 275 nm (secondary) |
3. Standard and Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filtration: Before injection, filter all solutions through a 0.45 µm syringe filter.
4. Method Validation Protocol (ICH Q2(R1) Framework) The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8]
-
Specificity: Analyze the diluent, a placebo (if applicable), and a sample spiked with known related substances to ensure there is no interference at the retention time of the analyte peak.
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 0.025 to 0.150 mg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Accuracy: Analyze samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day): Perform six replicate injections of the 100% concentration sample. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD over two days should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N) method (typically 10:1 for LOQ and 3:1 for LOD) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides higher specificity and structural confirmation, making it an excellent tool for identifying impurities and for trace-level analysis. Due to the polar hydroxyl group on the analyte, a derivatization step is crucial for achieving good chromatographic performance.
Causality Behind Experimental Choices
-
Derivatization: The primary challenge for GC analysis of this compound is the active hydrogen on the benzylic alcohol. This polar group can interact with active sites in the GC inlet and column, causing peak tailing and potential thermal degradation. To mitigate this, a silylation reaction is performed to replace the active hydrogen with a nonpolar trimethylsilyl (TMS) group.[9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent for this purpose.[10] This process increases the volatility and thermal stability of the analyte, resulting in a sharp, symmetrical chromatographic peak.[3][11]
-
GC Column: A low-polarity, general-purpose column, such as a DB-5ms or HP-5ms (5% Phenyl - 95% Dimethylpolysiloxane), is selected. This stationary phase provides excellent separation for a wide range of derivatized compounds based primarily on their boiling points.
-
Injection Mode: A split injection is used to prevent column overloading and ensure sharp peaks, which is suitable for assay and purity analysis where the analyte concentration is relatively high. For trace analysis, a splitless injection could be employed to increase sensitivity.
-
Mass Spectrometry: Electron Ionization (EI) at a standard energy of 70 eV is used to generate reproducible fragmentation patterns. Data can be acquired in full scan mode to obtain complete mass spectra for impurity identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to monitor characteristic ions of the derivatized analyte, significantly enhancing sensitivity and selectivity.[10][12]
GC-MS Analysis Workflow with Derivatization
Caption: Workflow for GC-MS analysis including derivatization.
Detailed GC-MS Protocol
1. Reagents and Materials:
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine (anhydrous) or Acetonitrile (anhydrous)
-
GC vials with inserts and PTFE-lined septa
2. Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet | Split/Splitless, 250 °C |
| Injection Mode | Split, 50:1 ratio |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 40-550) and/or SIM |
| Expected TMS Ion | M+• at m/z 306/308 |
3. Derivatization and Sample Preparation:
-
Standard/Sample Preparation (1.0 mg/mL): Accurately weigh ~1 mg of the standard or sample into a GC vial.
-
Solvent Addition: Add 1 mL of anhydrous pyridine (or another suitable aprotic solvent).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Analysis: Allow the vial to cool to room temperature before placing it in the autosampler for injection.
4. Data Interpretation:
-
Full Scan: The full scan chromatogram will show the TMS-derivatized analyte peak. The mass spectrum of this peak should show the characteristic molecular ion (M+•) with its isotopic pattern due to bromine (¹⁹Br/⁸¹Br have ~1:1 abundance) at m/z 306 and 308. A prominent fragment ion is often observed from the loss of a methyl group ([M-15]+) at m/z 291/293.
-
SIM Mode: For quantification, monitor the following ions: m/z 306 (quantifier) and m/z 308, 291 (qualifiers).
Method Selection: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the analytical requirements.
Caption: Decision logic for selecting an analytical method.
-
Choose HPLC-UV for: Routine quality control, potency assays, and purity determinations where high precision and throughput are required. It is generally simpler as it does not require a derivatization step.
-
Choose GC-MS for: Identification of unknown impurities, definitive structural confirmation, and analysis of volatile or semi-volatile related substances. Its high specificity is crucial for investigational studies.
References
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? [Online Forum Post]. Available at: [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58762592, (4-Bromo-2-fluoro-5-methoxyphenyl)methanol. PubChem. Retrieved from: [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]
-
PubMed. (2004). Extraction and derivatization of polar herbicides for GC-MS analyses. J Sep Sci. 2004 Aug;27(12):989-94. Available at: [Link]
-
Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9363-9372. Available at: [Link]
-
ResearchGate. (2010). GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. Available at: [Link]
-
PubMed. (2008). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Biomed Chromatogr. 2008 Apr;22(4):427-33. Available at: [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Guidance for Industry. Available at: [Link]
-
MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 23(7), 1746. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]
-
ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Available at: [Link]
-
AMSbio. (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? [Online Discussion]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 177689487, (3-Fluoro-5-methoxyphenyl)(phenyl)methanol. PubChem. Retrieved from: [Link]
-
PubMed. (2024). Polyphenol Contents, Gas Chromatography-Mass Spectrometry (GC-MS) and Antibacterial Activity of Methanol Extract and Fractions of Sonneratia Caseolaris Fruits from Ben Tre Province in Vietnam. J Microbiol Biotechnol. 2024 Jan 28;34(1):88-97. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612298, 5-Bromo-2-methoxybenzyl alcohol. PubChem. Retrieved from: [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 52180821, 3-Fluoro-5-methoxyphenol. PubChem. Retrieved from: [Link]
-
YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Video. Available at: [Link]
-
SciELO. (2022). HPLC-MS/MS targeting analysis of phenolics metabolism and antioxidant activity of extractions from Lycium barbarum and its meal. Food Science and Technology, 42. Available at: [Link]
-
ResearchGate. (2012). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Available at: [Link]
Sources
- 1. 5-Bromo-2-methoxybenzyl alcohol | C8H9BrO2 | CID 612298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
<Technical Support Center
Topic: Overcoming Low Yields in the Synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to the technical support guide for the synthesis of this compound. This valuable building block presents unique challenges due to its sterically hindered and electronically complex nature. This guide is designed to provide you with in-depth, actionable insights to troubleshoot and optimize your synthetic protocol, ensuring higher yields and purity. We will delve into the causality behind common experimental pitfalls and provide validated protocols to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems during the synthesis, which typically involves the reduction of 5-bromo-3-fluoro-2-methoxybenzaldehyde.
Q1: My reaction is incomplete. TLC and NMR analysis show a significant amount of unreacted starting material (5-bromo-3-fluoro-2-methoxybenzaldehyde). What's going wrong?
A1: An incomplete reaction is one of the most common issues. The root cause often lies with either the reagents' quality or suboptimal reaction conditions. The aldehyde's carbonyl carbon is sterically hindered by the adjacent methoxy group and deactivated by the electron-withdrawing fluorine and bromine atoms, making it less reactive than simpler benzaldehydes.
-
Potential Cause 1: Inactive Reducing Agent. Sodium borohydride (NaBH₄) is hygroscopic and can lose its activity over time if not stored properly.
-
Solution: Use a freshly opened bottle of NaBH₄ or a batch that has been stored in a desiccator. Consider performing a test reduction on a simple, unhindered aldehyde like benzaldehyde to confirm the reagent's activity.
-
-
Potential Cause 2: Insufficient Molar Equivalent of Reductant. While a 1:1 molar ratio of aldehyde to NaBH₄ is stoichiometrically sufficient in theory (as one mole of NaBH₄ provides four hydride equivalents), the steric hindrance and electronic effects of this specific substrate may necessitate an excess of the reducing agent to drive the reaction to completion.[1]
-
Solution: Increase the molar equivalents of NaBH₄ incrementally. Start with 1.5 equivalents and, if necessary, increase to 2.0-3.0 equivalents relative to the aldehyde. Monitor the reaction progress by TLC.
-
-
Potential Cause 3: Suboptimal Temperature or Time. The reduction may be sluggish at lower temperatures.
-
Solution: While NaBH₄ reductions are often run at 0 °C to room temperature, consider allowing the reaction to stir for a longer period (4-6 hours) at room temperature. If the reaction is still incomplete, gentle heating to 40-50 °C can be attempted, but this may increase the risk of side products.
-
Q2: My reaction is complete, but I'm observing a significant, unidentified side product. What could it be and how can I prevent it?
A2: Side product formation often points to issues with reaction conditions or the presence of impurities.
-
Potential Cause 1: Hydrodehalogenation. A potential side reaction is the reduction of the carbon-bromine bond, leading to the formation of (3-fluoro-2-methoxyphenyl)methanol. This is more likely with stronger reducing agents or if the reaction is heated for prolonged periods.
-
Solution: Stick with milder reducing agents like NaBH₄. Avoid stronger, less chemoselective reagents like Lithium Aluminum Hydride (LiAlH₄) unless absolutely necessary. Maintain a controlled temperature and avoid excessive heating.
-
-
Potential Cause 2: Impurities in the Starting Material. The purity of the starting 5-bromo-3-fluoro-2-methoxybenzaldehyde is critical. Impurities can lead to a cascade of side reactions.
-
Solution: Ensure the starting aldehyde is pure (>97%). If necessary, purify the starting material by recrystallization or column chromatography before proceeding with the reduction.
-
Q3: The crude reaction mixture looks clean by TLC/NMR, but my final yield after column chromatography is disappointingly low. Where is my product going?
A3: Product loss during work-up and purification is a frequent and frustrating problem, particularly with benzyl alcohols which can be somewhat volatile and water-soluble.[2][3]
-
Potential Cause 1: Product Loss During Aqueous Work-up. this compound has some polarity due to the hydroxyl group and may have partial solubility in the aqueous layer during extraction.
-
Solution: After the initial extraction with an organic solvent (e.g., ethyl acetate, dichloromethane), re-extract the aqueous layer 2-3 more times with fresh solvent. Combine all organic extracts to maximize recovery. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction.
-
-
Potential Cause 2: Adsorption on Silica Gel. Benzyl alcohols can sometimes streak or irreversibly adsorb onto acidic silica gel during column chromatography, especially if the column is run slowly.
-
Solution:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v).
-
Optimize Eluent: Use a solvent system with sufficient polarity to elute the product efficiently. A gradient of ethyl acetate in hexanes is typically effective.
-
Minimize Contact Time: Run the column efficiently without unnecessary delays. Consider using a shorter, wider column for faster separation.
-
-
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for the reduction of 5-bromo-3-fluoro-2-methoxybenzaldehyde with NaBH₄?
A: Protic solvents like methanol or ethanol are standard and generally work well for NaBH₄ reductions.[4][5] They participate in the mechanism by protonating the carbonyl oxygen.[4] Methanol is often preferred due to its ability to dissolve NaBH₄ well. A co-solvent system, such as THF/methanol or Dichloromethane/methanol, can also be used to improve the solubility of the starting aldehyde.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting aldehyde and the product alcohol (e.g., 20-30% Ethyl Acetate in Hexanes). The aldehyde spot will be less polar (higher Rf) than the more polar alcohol product (lower Rf). Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot has completely disappeared.
Q: Should I use Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄)?
A: For this specific transformation, Sodium Borohydride (NaBH₄) is the recommended reagent. It is a milder, more chemoselective reducing agent that will selectively reduce the aldehyde without affecting the aryl halide or ether functionalities.[6] Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent and poses a higher risk of undesirable side reactions, including dehalogenation.
| Reagent | Selectivity | Handling | Typical Solvents |
| Sodium Borohydride (NaBH₄) | High (reduces aldehydes/ketones) | Safe, stable in air | Methanol, Ethanol |
| Lithium Aluminum Hydride (LiAlH₄) | Low (reduces most carbonyls, esters, etc.) | Pyrophoric, reacts violently with water | Anhydrous ethers (THF, Diethyl ether) |
| Table 1: Comparison of Common Reducing Agents. |
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low yields in this synthesis.
A logical workflow for troubleshooting low yields.
Recommended Experimental Protocol
This protocol is optimized for the reduction of 5-bromo-3-fluoro-2-methoxybenzaldehyde to yield this compound.
Materials:
-
5-bromo-3-fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄), fresh
-
Methanol, anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-fluoro-2-methoxybenzaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per 1 g of aldehyde).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.
-
Addition of Reductant: Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC (20% EtOAc/Hexanes).
-
Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Step-by-step experimental workflow.
References
Sources
- 1. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 2. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Ambeed [ambeed.com]
- 5. jconsortium.com [jconsortium.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Side Reactions in the Lithiation of Bromofluoromethoxy Benzene Derivatives
Welcome to the technical support center for the lithiation of bromofluoromethoxy benzene derivatives. As a Senior Application Scientist, I understand that while these substrates are powerful building blocks in pharmaceutical and materials science, their lithiation can be fraught with challenges. The interplay of the bromo, fluoro, and methoxy substituents creates a delicate balance between the desired bromine-lithium exchange and several competing side reactions.
This guide is designed to provide you with a deep, mechanistic understanding of these challenges and to offer field-proven troubleshooting strategies to optimize your synthetic outcomes. We will move beyond simple protocols to explain the causality behind each experimental choice, empowering you to make informed decisions in your research.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the lithiation of bromofluoromethoxy benzene derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Q1: My reaction has a very low conversion rate, and I primarily recover my starting material. What's going wrong?
A1: Low conversion typically points to issues with reagent activity or reaction conditions that prevent the initiation of the lithiation process.
Probable Cause 1: Inactive Organolithium Reagent Organolithium reagents like n-BuLi are highly reactive and degrade upon exposure to moisture or air, or during prolonged storage.[1]
-
Solution: Reagent Titration
-
Always titrate your organolithium reagent before use, even with a new bottle. A common method is the titration with diphenylacetic acid.[1]
-
If the calculated molarity is significantly lower than stated on the bottle, discard the reagent and use a fresh, unopened bottle.
-
Probable Cause 2: Presence of Electrophilic Impurities or Adventitious Protons Trace amounts of water, oxygen, or other electrophilic impurities in your solvent or on your glassware will quench the organolithium reagent before it can react with your substrate.
-
Solution: Rigorous Anhydrous & Inert Technique
-
Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas (Argon is preferred over Nitrogen for organolithium reactions).
-
Solvents: Use freshly distilled anhydrous solvents. For THF, distillation from sodium/benzophenone ketyl is the gold standard, as the blue/purple color provides a visual indicator of anhydrous and oxygen-free conditions.[2]
-
Atmosphere: Maintain a positive pressure of a dry, inert gas (Argon) throughout the entire setup, including reagent addition and reaction time.
-
Substrate: Ensure your bromofluoromethoxy benzene derivative is anhydrous, for example, by dissolving it in your reaction solvent and drying over activated molecular sieves before use.
-
Q2: After quenching with my electrophile, I'm seeing a mixture of regioisomers. Why is my product's substituent not at the original position of the bromine?
A2: This is a classic sign of a "Halogen Dance" rearrangement, a thermodynamically driven migration of the halogen and lithium atoms around the aromatic ring.[3]
The process typically begins with the desired bromine-lithium exchange. However, if this lithiated intermediate is present in solution with unreacted starting material, a series of transmetalation and protonation/deprotonation steps can occur, leading to the migration of the lithium (and subsequently the halogen) to the most thermodynamically stable position. The driving force is the formation of the most stable aryllithium species, which is influenced by the acidity of the C-H bonds on the ring.[4]
-
Mechanism Overview: The Halogen Dance
Caption: The Halogen Dance involves equilibria between lithiated and halogenated species.
-
Solution: Minimize Reaction Time and Control Temperature
-
Low Temperature: Perform the bromine-lithium exchange at very low temperatures (typically -78 °C to -100 °C). This slows down the rate of the halogen dance rearrangement, which often has a higher activation energy than the initial exchange.[3]
-
Rapid Quenching: Add the electrophile as quickly as is safely possible after the initial lithiation is complete. Do not let the aryllithium intermediate stir for an extended period. The goal is to trap the desired kinetically formed product before it has time to rearrange.
-
Use "Fast" Electrophiles: Electrophiles that react quickly with the aryllithium can help suppress the halogen dance by consuming the desired intermediate before it can participate in the rearrangement cascade.[3]
-
Q3: My product indicates that lithiation occurred ortho to the fluorine or methoxy group, not at the bromine position. How do I control the regioselectivity?
A3: You are observing a competition between two primary pathways: the desired Bromine-Lithium Exchange and Directed ortho-Metalation (DoM).[5][6] Both fluorine and methoxy groups are ortho-directing groups, capable of coordinating the lithium atom and directing deprotonation at an adjacent position.
The outcome is determined by a delicate balance of kinetics, thermodynamics, and reagent choice.
-
Kinetic vs. Thermodynamic Control:
-
Br-Li Exchange: This is generally a very fast, kinetically favored process, especially at low temperatures.[7]
-
Directed ortho-Metalation (DoM): This proton abstraction is typically slower and often favored under conditions that allow for thermodynamic equilibration or when using more basic/coordinating reagents.[8][9]
-
-
Solutions to Favor Bromine-Lithium Exchange:
-
Choice of Organolithium Reagent: Use n-butyllithium (n-BuLi) . It is less basic and less sterically hindered than sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi), which favors the exchange mechanism over deprotonation.[10][11]
-
Avoid Coordinating Additives: Avoid using N,N,N',N'-tetramethylethylenediamine (TMEDA). TMEDA chelates the lithium ion, breaking down the organolithium aggregates and increasing the basicity of the reagent.[12][13][14] This significantly accelerates the rate of DoM, often making it competitive with or even faster than Br-Li exchange.
-
Temperature Control: As with preventing the halogen dance, very low temperatures (-78 °C or below) are crucial. The Br-Li exchange has a very low activation barrier, while DoM requires more thermal energy.[15][16]
-
Q4: My reaction is messy, and I've isolated biaryl compounds and other unexpected, high-molecular-weight products.
A4: This strongly suggests the formation of a benzyne intermediate.[17][18] This highly reactive species can occur if lithiation happens ortho to one of the halogens (bromo or fluoro), followed by the elimination of lithium halide.
The methoxy group is a strong ortho-directing group, and even the fluorine can direct lithiation. If an aryllithium is formed adjacent to a halogen, elimination can occur, especially if the reaction temperature is allowed to rise.[19] The resulting benzyne is a powerful electrophile and will react with any available nucleophile, including unreacted aryllithium species, leading to biaryls and polymers.[20][21][22]
-
Solution: Strict Temperature Control and Order of Addition
-
Maintain Cryogenic Temperatures: This is the most critical factor. Benzyne formation from ortho-lithiated haloarenes is highly temperature-dependent and is often suppressed at temperatures of -78 °C or lower.
-
Inverse Addition: In some cases, adding the substrate solution slowly to the organolithium reagent solution (inverse addition) can maintain a low concentration of the aryllithium intermediate and minimize side reactions.[19] However, this must be done with extreme care.
-
Ensure Complete Br-Li Exchange: By using the conditions outlined in A3 to favor Br-Li exchange, you inherently avoid forming the ortho-lithiated precursor to the benzyne intermediate.
-
Section 2: Frequently Asked Questions (FAQs)
-
Q: Between the fluoro and methoxy groups, which is a stronger directing group for ortho-lithiation?
-
A: Both are effective directing groups. The methoxy group is generally considered a stronger directing group than fluorine due to the ability of its oxygen to coordinate more strongly with the lithium ion. However, the acidity of the ortho-protons is also a factor, with fluorine having a stronger acidifying effect. The actual outcome depends on the specific substitution pattern and reaction conditions.[9][23]
-
-
Q: What is the primary role of TMEDA, and why should I be cautious about using it with these substrates?
-
A: TMEDA is a bidentate Lewis base that complexes with the lithium ion in organolithium reagents. This breaks up the aggregates (tetramers, hexamers) that organolithiums form in hydrocarbon solvents, making the carbanion more available and thus more reactive and basic.[12][13][14] While this is useful for difficult deprotonations, it will significantly increase the rate of Directed ortho-Metalation on your substrate, making it a major competing pathway against the desired bromine-lithium exchange. For selective Br-Li exchange, TMEDA should generally be avoided.
-
-
Q: Can I use a different solvent instead of THF?
-
A: Yes. Diethyl ether (Et₂O) is a common alternative. It is less polar than THF and can sometimes offer different selectivity. However, THF's ability to solvate the lithium cation is often beneficial for the Br-Li exchange. Hydrocarbon solvents like hexanes or toluene are often used as the primary solvent for the organolithium reagent, but the reaction itself is typically run in an ethereal solvent. Be aware that at temperatures above -20 °C, organolithiums can deprotonate THF, leading to side reactions.
-
Section 3: Summary of Key Parameters for Controlling Selectivity
This table provides a quick reference for optimizing your reaction conditions.
| Parameter | To Favor Bromine-Lithium Exchange | To Favor Directed ortho-Metalation | Key Risks & Considerations |
| Temperature | -100 °C to -78 °C | -78 °C to 0 °C | Higher temps (> -70 °C) increase risk of benzyne and halogen dance.[3][24] |
| Organolithium | n-BuLi | s-BuLi, t-BuLi, or Schlosser's base | More basic reagents (s-BuLi, t-BuLi) strongly favor deprotonation.[11] |
| Additive | None | TMEDA | TMEDA dramatically increases the rate of ortho-lithiation.[12][14] |
| Reaction Time | Short (e.g., 5-15 min) | Can be longer | Longer times at higher temps allow for thermodynamic equilibration (Halogen Dance). |
| Solvent | THF, Diethyl Ether | THF, Diethyl Ether | Ensure solvent is rigorously dry and peroxide-free. |
Section 4: Diagnostic Workflow for Troubleshooting
If you are encountering problems, follow this decision tree to help diagnose the issue.
Caption: A decision tree to guide troubleshooting of lithiation reactions.
References
-
Halogen dance rearrangement - Wikipedia. Wikipedia. [Link]
-
Base catalysed halogen dance reactions. University of Vienna. [Link]
-
Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]
-
Mechanism - Ch.imperial. Imperial College London. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. Indian Academy of Sciences. [Link]
-
Solvent and TMEDA Effects on the Configurational Stability of Chiral Lithiated Aryloxiranes. PubMed. [Link]
-
Solved 4. What is the purpose of the TMEDA | Chegg.com. Chegg. [Link]
-
LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Journal of Xi'an Shiyou University, Natural Science Edition. [Link]
-
Organolithium reagent - Wikipedia. Wikipedia. [Link]
-
Near-Ambient Temperature Halogen-Lithium Exchange of p-Bromoanisole and Related Substrates: Flow/Batch Studies. ResearchGate. [Link]
-
Mechanistic Insight into the Halogen Dance Rearrangement of Iodooxazoles. ResearchGate. [Link]
-
Lithiations Not Working : r/Chempros. Reddit. [Link]
-
Li Halogen Exchange? : r/Chempros. Reddit. [Link]
-
Organolithium reagents – Knowledge and References. Taylor & Francis. [Link]
-
Nucleophilic Aromatic Substitution - The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
Possible benzyne side mechanism in lithium halogen exchange between t-BuLi and PhBr? Reddit. [Link]
-
Optimization of Organolithium Reactions. Organic Process Research & Development. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
16.7: Benzyne - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
(PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
-
“Buttressing Effect” in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes. Chemistry – A European Journal. [Link]
-
Benzyne | Organic Chemistry Class Notes. Fiveable. [Link]
-
Notes - Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. MDPI. [Link]
-
organolithium reagents 1. University of Chicago. [Link]
-
Substituent effects on the relative rates and free energies of ortho- lithiation reactions: families of fluorobenzenes as. ResearchGate. [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience - EPFL. [Link]
-
Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. ResearchGate. [Link]
-
Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. PubMed. [Link]
-
A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments. [Link]
-
16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. [Link]
-
Temperature Effects on the HOPG Intercalation Process. MDPI. [Link]
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. reddit.com [reddit.com]
- 3. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tuodaindus.com [tuodaindus.com]
- 13. Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. advancedengineeringscience.com [advancedengineeringscience.com]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. sites.wp.odu.edu [sites.wp.odu.edu]
- 20. reddit.com [reddit.com]
- 21. fiveable.me [fiveable.me]
- 22. 16.7 Benzyne – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Purification of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Welcome to the technical support center for the purification of (5-bromo-3-fluoro-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise and validated protocols necessary to overcome common challenges in isolating this key synthetic intermediate.
Foundational Chemistry: Anticipating Your Impurities
Effective purification begins with understanding the potential byproducts of your synthesis. This compound is typically synthesized via the reduction of its corresponding aldehyde, 5-bromo-3-fluoro-2-methoxybenzaldehyde. This context is critical, as the purity of your final product is directly dependent on the efficiency of this conversion.
The primary impurities you are likely to encounter stem from the synthetic route. A Grignard reaction, for instance, can introduce a different set of byproducts compared to a simple reduction.[1][2] For the common reduction pathway, the main contaminants include:
-
Unreacted Starting Material: 5-bromo-3-fluoro-2-methoxybenzaldehyde.
-
Acidic Residues: Catalysts or workup reagents (e.g., HCl, HBr).[3]
-
Over-reduction Products: Though less common for this specific substrate, reduction of the aromatic ring is a theoretical possibility under harsh conditions.
-
Solvent Residues: Residual solvents from the reaction or extraction steps.
Understanding the polarity differences between your target molecule and these impurities is the cornerstone of a successful separation strategy. The hydroxyl group in the product makes it significantly more polar than the starting aldehyde.
Table 1: Potential Impurities and Key Separation Characteristics
| Compound | Structure | Key Differentiating Property | Recommended Primary Separation Technique |
| This compound (Product) | C₈H₈BrFO₂ | Polar (due to -OH group) | Column Chromatography / Recrystallization |
| 5-Bromo-3-fluoro-2-methoxybenzaldehyde (Starting Material) | C₈H₆BrFO₂ | Less Polar than the product | Column Chromatography |
| Acidic Byproducts (e.g., HBr) | HBr | Ionic/Highly Polar | Liquid-Liquid Extraction (Aqueous Wash) |
| Grignard-related Byproducts (e.g., Biphenyls) | Varies | Generally Non-polar | Column Chromatography |
General Purification and Troubleshooting Workflow
A robust purification strategy involves a multi-step approach, starting with a bulk cleanup and progressing to a final polishing step. This workflow ensures high purity and recovery.
Sources
Technical Support Center: Recrystallization of Substituted Benzyl Alcohols
Welcome to our dedicated technical support center for the purification of substituted benzyl alcohols via recrystallization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity crystalline materials. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in the fundamental principles of crystallization.
Introduction: The Nuances of Crystallizing Substituted Benzyl Alcohols
Substituted benzyl alcohols are a cornerstone in the synthesis of numerous pharmaceutical agents and fine chemicals. Their purification by recrystallization, while a fundamental technique, is often fraught with challenges such as "oiling out," poor recovery, and persistent impurities. The polarity of these molecules, governed by the nature and position of substituents on the aromatic ring, dictates their solubility and, consequently, the success of the recrystallization process. This guide provides a systematic approach to overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My substituted benzyl alcohol is "oiling out" instead of crystallizing. What's happening and how can I fix it?
A1: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material.[1][2][3] This typically happens when the melting point of the solute is lower than the temperature of the solution from which it is separating.[2][4] For many substituted benzyl alcohols, especially those with low melting points or significant impurities that depress the melting point, this is a common issue. The oily droplets are a supersaturated solution of your compound and often trap impurities, hindering purification.[2][3]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[2] This ensures that the solution becomes saturated at a lower temperature, which may be below the compound's melting point.
-
Slow Cooling is Crucial: Rapid cooling is a frequent cause of oiling out.[5][6] Allow the flask to cool slowly to room temperature before moving it to an ice bath. Insulating the flask can promote slower cooling and encourage the formation of well-ordered crystals.[2]
-
Change the Solvent System: If the issue persists, the solvent may be the problem. A solvent with a lower boiling point might be necessary. Alternatively, employing a mixed-solvent system can be highly effective.[7] Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[8] Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.
-
Scratching and Seeding: Inducing crystallization can sometimes bypass the formation of an oil. Scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites.[5][9] If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[9]
Q2: I'm getting a very low yield of my purified benzyl alcohol. What are the likely causes and how can I improve my recovery?
A2: Maximizing Crystal Yield
A low yield is a common problem in recrystallization and can be attributed to several factors.[2][9]
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product.[7][9][10] The goal is to create a saturated solution at the boiling point of the solvent. Using the minimum amount of hot solvent ensures that the maximum amount of product will crystallize upon cooling.[9]
-
Ensure Complete Dissolution at Boiling: Make sure you are dissolving your compound at or near the boiling point of the solvent. Dissolving it at a lower temperature will require more solvent, leading to a lower yield.[9][10]
-
Proper Cooling: After slow cooling to room temperature, ensure the flask is thoroughly chilled in an ice bath to maximize the amount of product that crystallizes out of the solution.[11]
-
Washing the Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent.[9] Using too much wash solvent or solvent that is not properly chilled will redissolve some of your product.[9][10]
-
Consider a Second Crop: The filtrate (mother liquor) after the first filtration is saturated with your compound. You can often recover more product by concentrating the filtrate by boiling off some of the solvent and then cooling again to obtain a "second crop" of crystals.[12] Be aware that the purity of the second crop may be lower than the first.
Q3: My recrystallized product is still colored, even though the pure compound should be colorless. How can I remove colored impurities?
A3: Decolorization Techniques
Colored impurities can often be effectively removed during the recrystallization process.
Troubleshooting Steps:
-
Use of Activated Charcoal: After dissolving your crude product in the hot solvent, add a small amount of activated charcoal (Norit) to the solution.[5][11] The charcoal has a high surface area and will adsorb the colored impurities.
-
Hot Gravity Filtration: After adding the charcoal, you must perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[1] This step is crucial and should be done quickly to prevent premature crystallization in the filter funnel. Using a pre-heated funnel can help.[1]
-
Avoid Excess Charcoal: Use only a small amount of charcoal, as too much can also adsorb your desired product, leading to a lower yield.[2]
Experimental Protocols
General Single-Solvent Recrystallization Protocol for a Substituted Benzyl Alcohol
-
Solvent Selection: Choose a suitable solvent in which the substituted benzyl alcohol is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[13] (Refer to the Solvent Selection Table below).
-
Dissolution: Place the crude substituted benzyl alcohol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[14]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[14]
-
Drying: Dry the purified crystals, for example, by leaving them under vacuum in the Büchner funnel for a period, followed by further drying in a desiccator or a vacuum oven.[11]
Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization of Substituted Benzyl Alcohols
| Substituent Type on Benzyl Alcohol | Suggested Single Solvents | Suggested Mixed-Solvent Systems | Comments |
| Non-polar (e.g., methyl, chloro) | Toluene, Hexane, Cyclohexane | Toluene/Hexane, Ethyl Acetate/Hexane | Prone to oiling out in highly non-polar solvents if melting point is low.[15] |
| Moderately Polar (e.g., methoxy) | Ethyl Acetate, Isopropanol | Ethanol/Water, Acetone/Water | Ethanol/water is a versatile system for moderately polar compounds.[16] |
| Highly Polar (e.g., nitro, hydroxy) | Ethanol, Methanol, Water | Isopropanol/Water, Acetonitrile/Water | For highly polar compounds, water can be a good "anti-solvent".[15] |
Visualization
Troubleshooting Workflow for Recrystallization
Caption: A flowchart for troubleshooting common recrystallization issues.
References
-
Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]
-
Recrystallization1. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Recrystallization. (n.d.). Millersville University. Retrieved from [Link]
-
What methods can be used to improve recrystallization yield? (n.d.). CK-12 Foundation. Retrieved from [Link]
-
Recrystallization. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. Retrieved from [Link]
-
Recrystallization - Organic Chemistry. (n.d.). Jack Westin. Retrieved from [Link]
-
Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of Alberta, Department of Chemistry. Retrieved from [Link]
-
Lab Procedure: Recrystallization. (n.d.). LabXchange. Retrieved from [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015, December 16). Chemistry Stack Exchange. Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Crystallization. (n.d.). California State University, Stanislaus. Retrieved from [Link]
-
Experiment 2: Recrystallization. (n.d.). University of Toronto, Department of Chemistry. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
4 Recrystallization Methods for Increased Yield. (2018, November 12). Mettler-Toledo International Inc. [Video]. YouTube. Retrieved from [Link]
-
Benzyl alcohol (boiling point: 205 degrees C) was selected by a student to crystallize fluorenol... (n.d.). Homework.Study.com. Retrieved from [Link]
-
Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit. Retrieved from [Link]
-
How To Run A Reaction: Purification. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Medium. Retrieved from [Link]
-
Recrystallization (help meeeeee). (2013, February 3). Reddit. Retrieved from [Link]
-
Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.). University of Massachusetts Lowell, Department of Chemistry. Retrieved from [Link]
-
Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Benzyl alcohol. (n.d.). In Wikipedia. Retrieved from [Link]
-
Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]
-
What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography? (2016, April 15). ResearchGate. Retrieved from [Link]
-
Why is Benzyl Alcohol not a good solvent for the crystallization of fluorenol. (2024, October 11). Reddit. Retrieved from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
What is the best solvent for recrystallization? (2017, February 16). Quora. Retrieved from [Link]
- Process for the continuous preparation of benzyl alcohol. (1998). Google Patents.
-
[FREE] Benzyl alcohol has a boiling point of 205°C. It has solubility characteristics that would seem to make it a. (2023, September 18). Brainly. Retrieved from [Link]
-
How to avoid the formation of oil droplets during recrystallization? (2014, June 30). ResearchGate. Retrieved from [Link]
Sources
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. reddit.com [reddit.com]
- 5. ck12.org [ck12.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Recrystallization [sites.pitt.edu]
- 12. athabascau.ca [athabascau.ca]
- 13. edu.rsc.org [edu.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: A Guide to the Chromatographic Separation of Bromofluoromethoxy Benzyl Alcohol Isomers
Welcome to our dedicated technical support center for the challenging chromatographic separation of bromofluoromethoxy benzyl alcohol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these closely related compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into method development and troubleshooting, ensuring you can achieve robust and reproducible separations.
Introduction: The Challenge of Isomer Separation
Separating isomers of bromofluoromethoxy benzyl alcohol presents a significant chromatographic challenge due to their identical mass and similar physicochemical properties. The subtle differences in the spatial arrangement of the bromo, fluoro, and methoxy groups on the benzyl alcohol core demand highly selective chromatographic systems. This guide will equip you with the knowledge to rationally select stationary and mobile phases, optimize conditions, and troubleshoot common issues encountered during this specific separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the separation of bromofluoromethoxy benzyl alcohol isomers?
A1: The primary factor is the difference in polarity and steric effects arising from the specific substitution pattern of the bromo, fluoro, and methoxy groups on the aromatic ring. These differences, though slight, alter the overall dipole moment and the accessibility of the polar hydroxyl group, leading to differential interactions with the stationary phase.
Q2: Should I start with normal-phase or reversed-phase chromatography for this separation?
A2: For positional isomers of aromatic compounds, normal-phase chromatography often provides better selectivity.[1][2] The polar stationary phase (e.g., silica gel) can interact more specifically with the polar functional groups of the isomers, allowing for finer discrimination based on small differences in polarity.[1][3][4] Reversed-phase chromatography can also be effective, but the hydrophobic interactions may not be as sensitive to the subtle positional differences of the halogens and methoxy group.[3][5]
Q3: Are there specialized columns that are particularly effective for halogenated aromatic isomers?
A3: Yes, columns with phenyl or pentafluorophenyl (PFP) stationary phases can be highly effective. These phases offer unique pi-pi and dipole-dipole interactions with the aromatic ring of the analytes, which can be particularly sensitive to the electron-withdrawing or -donating effects of the substituents.[6] For chiral isomers (enantiomers), a chiral stationary phase (CSP) is essential.[7]
Q4: How does the position of the substituents affect the elution order in normal-phase chromatography?
A4: In normal-phase chromatography, more polar compounds elute later. The polarity of bromofluoromethoxy benzyl alcohol isomers is influenced by the interplay of the electron-withdrawing bromo and fluoro groups, the electron-donating methoxy group, and the polar hydroxyl group. Isomers where the polar groups are more sterically accessible for interaction with the stationary phase will be retained longer. For instance, an isomer with less steric hindrance around the hydroxyl group may exhibit stronger hydrogen bonding with the silica surface and thus have a longer retention time.[8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My isomers are co-eluting or showing very poor resolution. What are my first steps?
A1: Co-elution is a common initial challenge in isomer separation.[9] A systematic approach to improving column selectivity (α) and efficiency (N) is necessary.[9]
-
Step 1: Mobile Phase Optimization. The first and often most effective step is to adjust the mobile phase composition.[10]
-
In Normal-Phase: If you are using a hexane/ethyl acetate system, systematically decrease the percentage of the more polar solvent (ethyl acetate). This will increase retention times and often enhance the resolution between closely eluting peaks.[11] Consider switching to a different polar modifier, such as isopropanol or dichloromethane, to alter the selectivity.
-
In Reversed-Phase: If using a water/acetonitrile or water/methanol mobile phase, a shallower gradient or an isocratic hold at a lower organic phase concentration can improve resolution.[12] Switching between acetonitrile and methanol can also impact selectivity due to their different abilities to engage in dipole-dipole and hydrogen bonding interactions.[9]
-
-
Step 2: Re-evaluate Your Stationary Phase. If mobile phase optimization is insufficient, your column chemistry may not be suitable.[9]
-
For positional isomers, consider a PFP or a cyano-bonded phase column, which can offer different selectivities compared to standard silica or C18 columns.[6]
-
-
Step 3: Temperature Adjustment. Lowering the column temperature can sometimes improve resolution by enhancing the differential interactions between the isomers and the stationary phase.[6]
Q2: I'm observing significant peak tailing for all my isomer peaks. What is the likely cause and solution?
A2: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
-
Check for Active Sites: In normal-phase chromatography, the acidic silanol groups on the silica surface can lead to strong, undesirable interactions with the hydroxyl group of the benzyl alcohol, causing tailing.
-
Solution: Add a small amount of a polar modifier like triethylamine (TEA) or acetic acid to the mobile phase. TEA will mask the acidic silanol groups, while acetic acid can help by competing for basic sites on the analyte.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Reduce the injection volume or the concentration of your sample.[13]
-
-
Mobile Phase pH (Reversed-Phase): For ionizable compounds, the pH of the mobile phase is critical.[14] While benzyl alcohol is not strongly acidic, ensuring a consistent and appropriate pH can improve peak shape.
Q3: The backpressure on my column is unexpectedly high. What should I do?
A3: A sudden increase in backpressure often indicates a blockage in the system.[15]
-
Step 1: Identify the Source. Check if the pressure is high only when the column is connected. If so, the blockage is likely in the column frit or the column itself. If the pressure is high even without the column, the issue is with the HPLC system (e.g., blocked tubing, injector, or guard column).
-
Step 2: Column Flushing. If the column is the issue, try reversing the column (if the manufacturer's instructions permit) and flushing it with a strong solvent. For a normal-phase column, this might be isopropanol or methanol. For a reversed-phase column, a high percentage of organic solvent like isopropanol or acetonitrile is effective.[13]
-
Step 3: Sample Filtration. Always filter your samples through a 0.22 µm or 0.45 µm filter before injection to prevent particulate matter from clogging the column.[13]
Experimental Protocols & Data Presentation
Method Development Workflow for Isomer Separation
The following workflow provides a systematic approach to developing a separation method for bromofluoromethoxy benzyl alcohol isomers.
Caption: A systematic workflow for developing a chromatographic method for isomer separation.
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Normal-Phase | Reversed-Phase |
| Stationary Phase | Silica Gel, Pentafluorophenyl (PFP) | C18, Phenyl |
| Mobile Phase | Hexane:Ethyl Acetate (95:5 to 80:20) | Acetonitrile:Water (40:60 to 60:40) |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID column) | 1.0 mL/min (for 4.6 mm ID column) |
| Detection | UV at 254 nm or 220 nm | UV at 254 nm or 220 nm |
| Temperature | Ambient | Ambient (can be varied from 25-40°C) |
Visualizing Chromatographic Principles
The following diagram illustrates the logical steps to take when troubleshooting poor resolution.
Caption: Troubleshooting flowchart for improving isomer resolution.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Lipid Isomers.
- Welch Materials. (2025, March 17). A Simple Yet Effective Trick for Isomer Separation.
- BenchChem. (n.d.). Technical Support Center: Optimizing HPLC Separation of Isomeric Compounds.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chemical Science. (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials.
- Waters. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Reddit. (2023, May 16). did a column chromatography in the lab with polar fixed phase and apolar mobile phase. the only problem is that I don't know which one of these came out first. Which one is the more polar?
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??
- Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
- Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
- Chemistry Stack Exchange. (2017, September 24). Normal phase vs reverse phase HPLC.
- Reddit. (2017, August 30). What the heck is HPLC normal phase/reverse-phase and what does it tell us?
- Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
- ResearchGate. (2019, July 30). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Phenomenex. (n.d.). Chiral HPLC Separations.
Sources
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. moravek.com [moravek.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Chromatography [chem.rochester.edu]
- 12. welch-us.com [welch-us.com]
- 13. bvchroma.com [bvchroma.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromtech.com [chromtech.com]
Technical Support Center: Stabilizing (5-Bromo-3-fluoro-2-methoxyphenyl)methanol During Experimental Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with (5-Bromo-3-fluoro-2-methoxyphenyl)methanol and encountering challenges with its stability during experimental workup and purification. Our goal is to provide you with in-depth technical insights and field-proven troubleshooting strategies to prevent the decomposition of this valuable intermediate.
Introduction: Understanding the Molecule's Sensitivities
This compound is a polysubstituted aromatic alcohol. Its reactivity and stability are influenced by the interplay of its functional groups: the benzylic alcohol, the electron-withdrawing bromine and fluorine atoms, and the electron-donating methoxy group. While seemingly stable, this molecule is susceptible to degradation under common workup conditions, leading to reduced yields and the formation of impurities. This guide will address the most frequently encountered issues and provide robust protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant loss of my product after aqueous workup. What is the likely cause?
A1: The most probable cause is acid-catalyzed dehydration.
Benzylic alcohols, such as this compound, are highly susceptible to elimination reactions under acidic conditions to form the corresponding styrene derivative. The presence of even trace amounts of acid in your reaction mixture or during an acidic wash can facilitate this decomposition pathway.
Mechanism of Acid-Catalyzed Dehydration:
-
Protonation of the Hydroxyl Group: The acidic medium protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water).
-
Formation of a Benzylic Carbocation: The departure of the water molecule generates a relatively stable secondary benzylic carbocation. The stability of this intermediate is a key driving force for the reaction.
-
Elimination of a Proton: A base (e.g., water, or the conjugate base of the acid) abstracts a proton from the adjacent carbon, leading to the formation of a double bond and yielding the styrene derivative.
Troubleshooting Guide for Acid-Catalyzed Dehydration:
| Corrective Action | Underlying Principle |
| Avoid Acidic Washes: Do not use acidic solutions (e.g., HCl, H₂SO₄) during the aqueous workup. | Prevents the protonation of the benzylic alcohol, which is the first step in the dehydration mechanism. |
| Neutralize the Reaction Mixture Carefully: If the reaction was run under acidic conditions, neutralize it with a mild base like saturated sodium bicarbonate (NaHCO₃) solution before extraction. Add the base slowly and monitor the pH to avoid strongly basic conditions. | Brings the pH to a neutral range where the benzylic alcohol is more stable. |
| Use a Mild Drying Agent: Use anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to dry the organic layer. Avoid acidic drying agents. | Ensures that no residual acid is carried over to the next steps. |
| Minimize Exposure Time to Aqueous Phases: Perform extractions and washes efficiently to reduce the contact time of the product with the aqueous layer, even under neutral conditions. | Reduces the chance of any potential side reactions in the aqueous phase. |
Q2: My purified product is turning yellow/brown upon standing. What impurities are forming?
A2: This discoloration often indicates oxidation of the benzylic alcohol.
This compound can be oxidized, particularly when exposed to air (oxygen) for extended periods. The initial oxidation product is the corresponding aldehyde, (5-Bromo-3-fluoro-2-methoxy)benzaldehyde, which can be further oxidized to the carboxylic acid. Aldehydes, especially aromatic ones, are often prone to further reactions and can contribute to the formation of colored impurities.
Oxidation Pathway:
Caption: Oxidation pathway of this compound.
Troubleshooting Guide for Oxidation:
| Preventative Measure | Rationale |
| Work Under an Inert Atmosphere: When possible, conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, the primary oxidant in this context. |
| Use Degassed Solvents: For extractions and chromatography, use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. | Removes dissolved oxygen from the solvents. |
| Store Purified Product Properly: Store the final product under an inert atmosphere, protected from light, and at a low temperature (refrigerated or frozen). | Reduces the rate of decomposition and oxidation over time. |
| Avoid Strong Oxidizing Agents: Be mindful of any reagents in your reaction that could act as oxidizing agents during the workup. | Prevents chemical oxidation of the benzylic alcohol. |
Q3: I am having difficulty purifying my product by column chromatography. It seems to be degrading on the silica gel.
A3: Silica gel is slightly acidic and can promote the dehydration of your sensitive benzyl alcohol.
The acidic nature of standard silica gel can be sufficient to catalyze the dehydration of this compound on the column, leading to the formation of the styrene impurity and a lower yield of the desired product.
Troubleshooting Guide for Chromatographic Purification:
| Strategy | Detailed Protocol |
| Neutralize Silica Gel: | 1. Prepare a slurry of silica gel in your chosen eluent. 2. Add a small amount of a neutralizer, such as triethylamine (Et₃N) (typically 0.1-1% v/v of the eluent). 3. Stir the slurry for 15-20 minutes before packing the column. |
| Use a Different Stationary Phase: | Consider using a less acidic stationary phase like neutral alumina or a polymer-based support if decomposition on silica remains a problem. |
| Optimize the Eluent System: | A non-polar to moderately polar solvent system is generally recommended. A gradient of hexane/ethyl acetate or dichloromethane/ethyl acetate often works well. Avoid highly polar or acidic solvents in your eluent. |
| Work Quickly: | Do not let the product sit on the column for an extended period. Elute the compound as efficiently as possible. |
Recommended Workup Protocol
This protocol is designed to minimize the decomposition of this compound.
Step-by-Step Methodology:
-
Quenching and Neutralization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the reaction and neutralize any acids. Monitor the pH of the aqueous layer with pH paper to ensure it is between 7 and 8. Avoid making the solution strongly basic.
-
-
Extraction:
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
-
Washing:
-
Wash the combined organic layers with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and some water-soluble impurities.
-
-
Drying:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Crucially, avoid excessive heat. Keep the water bath temperature below 40 °C to prevent thermal decomposition.
-
-
Purification (if necessary):
-
If column chromatography is required, follow the recommendations in Q3, using neutralized silica gel.
-
Workflow Diagram for Recommended Workup:
Caption: Recommended workup workflow for this compound.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.
Managing air-sensitive reagents in the synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
A Guide to Managing Air-Sensitive Reagents
Welcome to the technical support center for the synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with handling the air-sensitive reagents critical to this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting strategies to ensure your success and safety in the laboratory.
The synthesis of this compound typically proceeds via a metal-halogen exchange on 1-bromo-3-fluoro-2-methoxybenzene, followed by a reaction with an electrophile like formaldehyde. This route necessitates the use of organolithium reagents, which are highly reactive and pyrophoric, demanding rigorous air-free techniques.[1][2][3]
Part 1: Frequently Asked Questions (FAQs) on Air-Sensitive Techniques
This section addresses fundamental questions about the equipment and principles for handling air-sensitive reagents.
Q1: Why is an "inert atmosphere" required for this synthesis?
A: The synthesis relies on the formation of an organolithium intermediate. Organometallic reagents like n-butyllithium (n-BuLi) and the resulting lithiated aryl species are extremely strong bases and nucleophiles.[4] They react rapidly and exothermically with components of the atmosphere, primarily water and oxygen.[5][6]
-
Reaction with Water: Contact with even trace amounts of moisture (e.g., adsorbed on glassware) will protonate and destroy the organolithium reagent, halting the desired reaction and reducing yield.[3][7][8]
-
Reaction with Oxygen: Exposure to oxygen can lead to oxidation of the reagent, forming undesired byproducts and potentially creating a fire hazard. n-Butyllithium is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][9]
An inert atmosphere, typically using argon or nitrogen gas, displaces air and creates a controlled environment, preventing these destructive side reactions.[5][6]
Q2: What is the difference between a Schlenk line and a glovebox, and which should I use?
A: Both create an inert environment but are used for different scales and manipulations.[5]
| Feature | Schlenk Line | Glovebox (Dry Box) |
| Concept | A dual-glass manifold that allows for alternating between vacuum and a positive pressure of inert gas within specialized glassware (Schlenk flasks).[6] | A sealed chamber filled with a continuously purified inert atmosphere, accessed via large, heavy-duty gloves.[10][11] |
| Best For | Reactions in solution, solvent transfers, and manipulations involving liquids and gases.[6] Ideal for the entire synthesis workflow of the target molecule. | Handling and weighing of air-sensitive solids, preparing reaction vessels, and manipulations requiring high dexterity.[10][12] |
| Pros | Cost-effective, suitable for multiple simultaneous reactions, versatile for various solution-phase setups.[6] | Provides the most rigorously inert environment, excellent for handling solids, reduces risk of atmospheric exposure during transfers.[13] |
| Cons | Requires more user skill for transfers (syringe, cannula), risk of contamination with improper technique, not ideal for weighing solids.[5] | Expensive to purchase and maintain, limited working space, solvents can damage the plastic window or gloves.[10][11] |
Recommendation: For this synthesis, a Schlenk line is perfectly suitable and commonly used for organolithium reactions.[14] A glovebox can be used to prepare the starting materials if they are solids but is not strictly necessary for the reaction itself.[5]
Q3: How do I properly dry my glassware for an air-sensitive reaction?
A: Residual moisture on glassware is a common cause of reaction failure.[15] Simply air-drying is insufficient.
-
Oven-Drying: Place all glassware (flasks, stir bars, syringes, needles) in a laboratory oven at >120 °C for at least 4 hours, or ideally, overnight.[11][16][17]
-
Assembly and Cooling:
-
Hot Assembly: While still hot, assemble the glassware (e.g., flask with condenser and septum) and immediately connect it to the Schlenk line.
-
Cooling Under Inert Gas: Allow the apparatus to cool to room temperature under a positive flow of inert gas or by performing several "evacuate-refill" cycles.[5][16] This prevents moist lab air from being drawn back into the flask as it cools.[15]
-
-
Flame-Drying (Alternative): For faster drying, assemble the glassware and heat it under vacuum with a heat gun until all visible moisture is gone. Then, refill with inert gas and allow it to cool. This requires care to avoid heating sealed vessels.[5][18]
Part 2: Troubleshooting the Lithiation Step
The formation of the aryl lithium intermediate is the most critical step. Here are common failure modes and their solutions.
Q4: I added the n-butyllithium, but my reaction didn't start. The solution remained colorless. What went wrong?
A: This is a classic symptom of the n-butyllithium being quenched before it can react with your starting material, 1-bromo-3-fluoro-2-methoxybenzene.
| Possible Cause | Explanation & Solution |
| Wet Solvent/Glassware | The most likely culprit. Even trace moisture will consume the n-BuLi. Solution: Ensure solvents are properly dried (e.g., from a solvent purification system or freshly opened anhydrous bottle) and glassware is rigorously dried as described in Q3.[3][8] |
| "Bad" n-BuLi Reagent | The n-BuLi bottle may have been compromised by previous use, leading to a lower-than-stated concentration. Solution: Titrate the n-BuLi solution before use to determine its exact molarity. A common method is the titration with diphenylacetic acid. |
| Leak in the System | A poor seal at a joint or septum allowed air/moisture to enter. Solution: Check all connections. Use high-vacuum grease for glass joints and ensure septa are fresh and provide a tight seal. Secure septa with wire or zip ties.[11] |
| Low Reaction Temperature | While lithiation is often done at low temperatures (-78 °C), some reactions have a higher activation energy. Solution: After adding the n-BuLi at low temperature, allow the reaction to slowly warm to a higher temperature (e.g., -20 °C or 0 °C) while monitoring for any changes. |
Q5: My reaction turned a dark brown/black color upon adding n-BuLi. Is this normal?
A: No, this is generally indicative of decomposition or side reactions. A successful lithiation of an aryl bromide should typically result in a solution that is colorless, yellow, or orange. Dark colors often suggest impurity-catalyzed decomposition.[8]
Troubleshooting:
-
Check Starting Material Purity: Impurities in the 1-bromo-3-fluoro-2-methoxybenzene can interfere with the reaction. Purify the starting material if its quality is suspect.
-
Control Addition Rate: Adding the n-BuLi too quickly can create localized "hot spots," leading to decomposition. Add the reagent dropwise with vigorous stirring.[15]
-
Maintain Low Temperature: Ensure your cooling bath (e.g., dry ice/acetone) is maintained at -78 °C throughout the addition.
Part 3: Troubleshooting the Formaldehyde Quench
Q6: My reaction seemed to work (color change upon n-BuLi addition), but I isolated very little of the desired alcohol product after adding formaldehyde. What happened?
A: This points to an issue with the formaldehyde electrophile or the conditions of its addition.
| Possible Cause | Explanation & Solution |
| Polymerized Formaldehyde | Monomeric formaldehyde is a gas and readily polymerizes into paraformaldehyde (a solid).[19][20] If using paraformaldehyde, it must be "cracked" (depolymerized) by heating to generate the reactive monomer. Solution: The most reliable method is to crack paraformaldehyde by heating it gently in a separate flask and passing the resulting gaseous formaldehyde directly into the reaction mixture via a cannula under a stream of inert gas.[19] SAFETY: Gaseous formaldehyde is toxic and carcinogenic; this must be done in a well-ventilated fume hood.[19] |
| Wet Formaldehyde Source | Paraformaldehyde can absorb moisture. Adding wet solid directly to the reaction will quench the organolithium intermediate. Solution: Dry the paraformaldehyde in a vacuum oven before use. |
| Enolization Side Reaction | If there are other electrophilic sites or acidic protons in the reaction mixture, the organolithium can react there instead. Solution: Ensure the reaction is clean and that the only reactive electrophile introduced is formaldehyde. |
| Poor Mixing | If the gaseous formaldehyde is not efficiently introduced into the solution, it may polymerize on the cold surfaces of the flask before it can react. Solution: Ensure vigorous stirring and introduce the formaldehyde gas below the surface of the reaction mixture if possible. |
Part 4: Workflow Diagrams and Protocols
Overall Synthesis Workflow
The diagram below outlines the critical steps for the successful synthesis, emphasizing the air-sensitive stages.
Caption: Workflow for the synthesis of this compound.
Protocol: Transfer of n-Butyllithium via Syringe
This protocol details the safe transfer of pyrophoric n-BuLi from a Sure/Seal™ bottle to the reaction flask.[17][21]
Safety First: This procedure must be performed in a fume hood. Wear a flame-resistant lab coat, safety glasses, and appropriate gloves. Have a Class D fire extinguisher or a bucket of sand nearby.[22][23]
-
Prepare: Ensure the reaction flask is assembled, under a positive pressure of inert gas, and cooled to -78 °C. Clamp the n-BuLi Sure/Seal™ bottle securely to a lab stand.[16][24]
-
Dry Syringe: Use an oven-dried, gas-tight syringe with a Luer-Lok™ tip and a clean, dry needle. The syringe volume should be at least twice the volume of reagent you intend to draw.[16][25]
-
Purge Syringe: Flush the syringe with inert gas from your Schlenk line 3-5 times to remove any residual air.
-
Pressurize Bottle: Puncture the septum of the n-BuLi bottle with a needle connected to the inert gas line (use a bubbler to prevent over-pressurization). This slight positive pressure will aid in filling the syringe.[25]
-
Withdraw Reagent: Puncture the septum with the syringe needle. Submerge the needle tip below the liquid level and slowly pull back the plunger to draw the desired volume of n-BuLi. Do not pull back forcefully, as this can create leaks or gas bubbles.[26]
-
Remove Bubbles: With the needle tip still in the liquid, invert the syringe to force any gas bubbles to the top and carefully expel them back into the bottle.
-
Create Gas Headspace: Withdraw the needle tip into the headspace (the inert gas layer) of the bottle and pull ~0.5 mL of inert gas into the syringe. This creates a protective gas buffer at the needle tip, preventing the pyrophoric reagent from contacting air upon withdrawal.[24]
-
Transfer: Remove the syringe from the reagent bottle and quickly insert it through the septum of your reaction flask. Depress the plunger to add the n-BuLi dropwise to the stirred, cooled reaction mixture. Add the inert gas buffer last to clear the needle.
-
Clean Up: Immediately quench any residual n-BuLi in the syringe by drawing in an unreactive solvent (like hexane) and discharging the diluted solution into a separate flask containing isopropanol for quenching.[22] Repeat this rinse cycle.[22]
Diagram: Cannula Transfer Technique
This technique is used to transfer air-sensitive solutions, such as the gaseous formaldehyde into the reaction mixture.
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. brainly.com [brainly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. web.mit.edu [web.mit.edu]
- 22. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 23. chemistry.nd.edu [chemistry.nd.edu]
- 24. ehs.stanford.edu [ehs.stanford.edu]
- 25. enhs.uark.edu [enhs.uark.edu]
- 26. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Introduction
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds, most notably as a precursor to potent and selective inhibitors in drug discovery programs. The successful and reproducible synthesis of this intermediate at scale is critical for advancing research and development timelines.
This technical support guide is designed for researchers, chemists, and process development professionals. It provides a comprehensive, field-tested protocol for the synthesis of this compound via the reduction of its corresponding aldehyde. More importantly, it offers an in-depth troubleshooting guide and a set of frequently asked questions to address common challenges encountered during the synthesis and scale-up. Our goal is to empower you with the scientific rationale behind the protocol, enabling you to diagnose issues, optimize conditions, and ensure the consistent production of high-quality material.
Core Synthesis Protocol: Reductive Amination of 5-Bromo-3-fluoro-2-methoxybenzaldehyde
This protocol details the reliable synthesis of the target alcohol from the commercially available aldehyde using sodium borohydride, a mild and selective reducing agent.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Reagents and Materials
| Reagent | MW ( g/mol ) | Molar Eq. | Amount (for 10g scale) | Notes |
| 5-Bromo-3-fluoro-2-methoxybenzaldehyde | 233.04 | 1.0 | 10.0 g | Starting material |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.2 | 2.05 g | Reducing agent |
| Dichloromethane (DCM) | 84.93 | - | 100 mL | Solvent |
| Methanol (MeOH) | 32.04 | - | 50 mL | Co-solvent for NaBH₄ solubility |
| Acetone | 58.08 | - | ~10 mL | For quenching excess NaBH₄ |
| Deionized Water | 18.02 | - | ~100 mL | For work-up |
| Brine (Saturated NaCl solution) | - | - | ~50 mL | For work-up |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | ~10 g | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-fluoro-2-methoxybenzaldehyde (10.0 g, 42.9 mmol). Dissolve the aldehyde in a mixture of Dichloromethane (100 mL) and Methanol (50 mL).
-
Initiating Reduction: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Reagent Addition: Slowly add sodium borohydride (2.05 g, 54.2 mmol) in small portions over 20-30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can be a safety hazard.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Cautiously add acetone (~10 mL) dropwise to quench any excess sodium borohydride. You will observe gas evolution. After gas evolution ceases, slowly add deionized water (100 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2x 50 mL).
-
Washing and Drying: Combine all organic layers and wash with brine (50 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product as a white solid.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction is incomplete, and I still see a significant amount of starting aldehyde on my TLC plate even after 2 hours. What went wrong?
A1: This is a common issue that can stem from several factors related to the reducing agent.
-
Potential Cause 1: Inactive Sodium Borohydride. NaBH₄ is sensitive to moisture and can degrade over time if not stored properly.
-
Solution: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator. To test for activity, you can add a small amount to water; vigorous bubbling (hydrogen evolution) should be observed.
-
-
Potential Cause 2: Insufficient Molar Equivalents. While 1.2 equivalents are typically sufficient, minor impurities or partial degradation of the reagent might require a slightly higher excess.
-
Solution: Add another small portion (e.g., 0.2 eq) of NaBH₄ to the reaction mixture and monitor by TLC for another 30-60 minutes.
-
-
Potential Cause 3: Low Temperature. If the reaction was not allowed to warm to room temperature, the reaction rate might be too slow.
-
Solution: Ensure the reaction is stirred at room temperature for the recommended time after the initial addition at 0°C.
-
Q2: My final yield is very low. Where could I have lost my product?
A2: Low yields can occur during the reaction, work-up, or purification stages.
-
Potential Cause 1: Emulsion during Work-up. The presence of inorganic salts (borates) can lead to the formation of a stable emulsion during the aqueous extraction, trapping the product.
-
Solution: Add a small amount of brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. In difficult cases, filtering the entire mixture through a pad of Celite® can be effective.
-
-
Potential Cause 2: Product Loss in Aqueous Layer. The product alcohol has some water solubility, especially if an excessive amount of methanol was used as a co-solvent.
-
Solution: Ensure you perform multiple extractions (at least 3) with the organic solvent (DCM) to maximize the recovery from the aqueous phase.
-
-
Potential Cause 3: Inefficient Purification. The product might be lost during column chromatography if the polarity of the eluent is not optimized, or during recrystallization if the solvent system is not ideal or if too much solvent is used.
-
Solution: Carefully select your purification method. For chromatography, use a shallow gradient. For recrystallization, perform small-scale solubility tests to find the optimal solvent system and use the minimum amount of hot solvent to dissolve the crude product.
-
Q3: I see an additional spot on my TLC plate that is not the starting material or the product. What could this impurity be?
A3: The formation of byproducts is possible, especially if reaction conditions are not carefully controlled.
-
Potential Cause 1: Formation of Borate Esters. The intermediate in a borohydride reduction is an alkoxyborate species. If the work-up is not sufficiently acidic or aqueous, these esters can persist.
-
Solution: Ensure a thorough aqueous work-up. Adding a dilute acid (e.g., 1M HCl) during the quench step (instead of just water) can facilitate the hydrolysis of these esters, though care must be taken to avoid any acid-sensitive functional groups.
-
-
Potential Cause 2: Dimerization or Other Side Reactions. While less common for this substrate, impurities in the starting material or reactive intermediates can lead to unexpected products.
-
Solution: Confirm the purity of your starting aldehyde by NMR or GC-MS before starting the reaction. Purifying the aldehyde if necessary can prevent side reactions. The unknown spot can be characterized by LC-MS to identify its mass and propose a structure.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why use Sodium Borohydride (NaBH₄) instead of a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A1: The choice of reducing agent is critical for chemoselectivity. NaBH₄ is a much milder reducing agent than LiAlH₄. It selectively reduces aldehydes and ketones but will not reduce more stable functional groups like esters, amides, or carboxylic acids. This selectivity is advantageous as it prevents potential side reactions if such functional groups were present. Furthermore, NaBH₄ is safer to handle as it reacts much less violently with water and can be used in protic solvents like methanol, simplifying the experimental setup. LiAlH₄ requires strictly anhydrous conditions and a more hazardous work-up procedure.
Q2: What is the purpose of using a mixed solvent system of DCM and Methanol?
A2: This combination optimizes both solubility and reactivity. The starting aldehyde is highly soluble in Dichloromethane (DCM), ensuring it remains in solution. However, Sodium Borohydride has poor solubility in DCM. Methanol is added as a co-solvent to dissolve the NaBH₄, allowing it to react effectively with the aldehyde in a homogeneous solution.
Q3: What are the primary safety precautions I should take during this synthesis?
A3:
-
Hydrogen Gas Evolution: The reaction of NaBH₄ with methanol (and during the aqueous quench) produces flammable hydrogen gas. Always perform the reaction in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Handle all chemicals with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
Exothermic Reaction: The addition of NaBH₄ is exothermic. Cooling the reaction to 0°C and adding the reagent slowly are essential to maintain control of the reaction temperature.
Q4: How do I best handle the scale-up of this reaction from 10g to 100g or more?
A4: Scaling up introduces new challenges, primarily related to heat and mass transfer.
-
Heat Management: The exotherm from NaBH₄ addition will be much more significant at a larger scale. Use a jacketed reactor with a chiller for precise temperature control. A slow, controlled addition via a solids addition funnel or by dissolving the NaBH₄ in a basic aqueous solution (if compatible) is recommended over manual portion-wise addition.
-
Mixing: Ensure the reactor is equipped with an overhead stirrer capable of providing adequate agitation to keep the mixture homogeneous. Poor mixing can lead to localized "hot spots" and side reactions.
-
Work-up: Handling large volumes of extractions can be cumbersome. Consider using a continuous liquid-liquid extractor or larger, appropriately sized separatory funnels. Be prepared for larger volumes of waste.
-
Purification: At scale, column chromatography can become impractical. Developing a robust recrystallization or a distillation procedure (if the product is thermally stable) is often a critical step for scalable purification.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
-
Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson. [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the Complete ¹H and ¹³C NMR Spectral Assignment of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Introduction
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural characterization of novel molecules is paramount. (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, a polysubstituted aromatic alcohol, presents a compelling case for a detailed NMR analysis.[1][2] Its substitution pattern—featuring a bromine atom, a fluorine atom, a methoxy group, and a hydroxymethyl group—creates a complex electronic environment that profoundly influences its nuclear magnetic resonance (NMR) spectra. The presence of ¹⁹F introduces heteronuclear coupling, adding another layer of complexity and valuable structural information.
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for the complete and confident assignment of the ¹H and ¹³C NMR spectra of this molecule. We will move beyond simple data reporting to explain the causality behind substituent effects and outline a systematic, multi-dimensional NMR workflow. This approach ensures not only accuracy but also a self-validating system of checks and balances for ultimate confidence in the final structural elucidation.[3]
Part 1: Predictive Analysis of NMR Spectra
Before entering the lab, a predictive analysis based on established principles of chemical shifts and coupling constants provides a crucial roadmap for spectral interpretation. The electronic effects of the substituents (–F, –Br, –OCH₃, –CH₂OH) are key to this prediction. Fluorine and the methoxy oxygen are strongly electronegative, exerting a deshielding effect, while bromine's effect is more complex due to its polarizability and "heavy atom" influence.[4][5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show five distinct signals: two aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methoxy protons.
-
Aromatic Protons (H-4, H-6): These two protons are in different environments. H-4 is ortho to the bromine and meta to the fluorine, while H-6 is ortho to the fluorine and meta to the bromine. The strong electronegativity of fluorine will deshield H-6 more significantly than H-4. Both protons will appear as doublets of doublets (dd) due to coupling with each other (meta coupling, ³JHH ≈ 2-3 Hz) and with the ¹⁹F nucleus. Long-range H-F coupling constants are distance-dependent, with ³JHF (ortho) typically being larger than ⁴JHF (meta).[7][8]
-
Benzylic Protons (-CH₂OH): These protons are adjacent to the aromatic ring and the hydroxyl group. Their chemical shift is typically in the range of 4.5-5.0 ppm.[9][10] They are expected to appear as a doublet if coupling to the hydroxyl proton is observed, or a singlet if there is rapid proton exchange.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature. It may appear as a broad singlet or a triplet if coupled to the adjacent CH₂ group.
-
Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the 3.8-4.0 ppm region, characteristic of an aromatic methoxy group.[11]
Predicted ¹³C NMR Spectrum
The molecule has eight unique carbon atoms. The proton-decoupled ¹³C NMR spectrum will show eight distinct signals, with several being split into doublets due to coupling with the ¹⁹F nucleus.
-
Aromatic Carbons (C-1 to C-6):
-
C-3 (Fluorine-bearing): This carbon will exhibit a very large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz) and will be significantly downfield.[7]
-
C-2, C-4 (Ortho to Fluorine): These carbons will show smaller two-bond C-F couplings (²JCF ≈ 20-25 Hz).
-
C-1, C-5 (Meta to Fluorine): These carbons will show even smaller three-bond C-F couplings (³JCF ≈ 2-5 Hz).
-
C-5 (Bromine-bearing): The "heavy atom effect" of bromine can cause this signal to be broader and shifted upfield compared to predictions based solely on electronegativity.[5]
-
C-2 (Methoxy-bearing): The oxygen atom will cause a significant downfield shift. Aromatic carbons bearing a methoxy group typically appear around 150-160 ppm.[12]
-
-
Benzylic Carbon (-CH₂OH): Expected in the range of 60-65 ppm.[9]
-
Methoxy Carbon (-OCH₃): Aromatic methoxy carbons typically appear around 56 ppm. However, steric hindrance from the adjacent fluorine and hydroxymethyl groups could force the methoxy group out of the plane of the aromatic ring, potentially shifting this resonance downfield to ~62 ppm.[13][14]
Summary of Predicted Spectral Data
The following table summarizes the anticipated NMR data. This serves as a hypothesis to be tested and refined by experimental data.
| Assignment | Predicted ¹H δ (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C δ (ppm) | Predicted ¹³C Multiplicity (due to F) |
| C-1 | - | - | ~125-130 | d, ³JCF ≈ 2-5 Hz |
| C-2 | - | - | ~150-155 | d, ²JCF ≈ 20-25 Hz |
| C-3 | - | - | ~158-162 | d, ¹JCF ≈ 240-250 Hz |
| C-4 | ~7.2-7.4 | dd | ~115-120 | d, ²JCF ≈ 20-25 Hz |
| C-5 | - | - | ~110-115 | d, ³JCF ≈ 2-5 Hz |
| C-6 | ~7.4-7.6 | dd | ~118-123 | s (or very small ⁴JCF) |
| -CH₂OH | ~4.6-4.8 | d or s | ~60-65 | s |
| -OCH₃ | ~3.9-4.1 | s | ~56-62 | s |
| -OH | variable | t or br s | - | - |
Part 2: A Validated Experimental Workflow for Unambiguous Assignment
To move from prediction to certainty, a systematic workflow employing both 1D and 2D NMR experiments is essential. This multi-technique approach provides orthogonal data, allowing for cross-verification of every assignment.[3][15]
Experimental Protocol: Sample Preparation
The quality of the final spectra is directly dependent on meticulous sample preparation.[16][17]
-
Material: Weigh 10-15 mg of this compound for ¹H and routine ¹³C experiments. For advanced experiments like HMBC, 20-30 mg is preferable.[18]
-
Solvent: Select a high-purity deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or Acetone-d₆. Use a volume of 0.6-0.7 mL.[19]
-
Dissolution: Dissolve the sample in a small, clean vial first. Vortex gently to ensure homogeneity.
-
Filtration: Using a Pasteur pipette plugged with a small amount of glass wool or cotton, filter the solution directly into a high-quality 5 mm NMR tube (e.g., Norell 507-HP or equivalent). This removes any particulate matter that could degrade magnetic field homogeneity and spectral resolution.[18][19]
-
Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination.
Experimental Protocol: NMR Data Acquisition
All spectra should be acquired on a spectrometer operating at 400 MHz or higher to ensure adequate signal dispersion.
-
¹H NMR: Acquire a standard 1D proton spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio (>16).
-
¹³C{¹H} NMR: Acquire a standard 1D proton-decoupled carbon spectrum. This provides the chemical shifts of all carbon atoms.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment is crucial for differentiating between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
COSY (Correlation Spectroscopy): Acquire a gradient-selected ¹H-¹H COSY spectrum. This experiment identifies protons that are spin-spin coupled, revealing H-H connectivities.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a gradient-selected ¹H-¹³C HSQC spectrum. This is a cornerstone experiment that correlates each proton directly to the carbon atom it is attached to, providing definitive C-H one-bond connectivities.[20][21]
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected ¹H-¹³C HMBC spectrum. This powerful experiment reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH), which is essential for identifying and assigning quaternary carbons and piecing together the molecular framework.[22][23]
Visualization: The NMR Assignment Workflow
The logical flow of experiments is critical for an efficient and accurate assignment process.
Figure 1: A systematic workflow for NMR spectral assignment.
Part 3: Step-by-Step Data Analysis and Assignment
This section details the logical process of interpreting the suite of NMR spectra to arrive at a final, validated assignment.
Step 1: Initial Assignments from 1D Spectra
-
¹H NMR: Identify the sharp singlet for the -OCH₃ protons (~3.9-4.1 ppm) and the signal for the -CH₂OH protons (~4.6-4.8 ppm). Note the two complex multiplets in the aromatic region (~7.2-7.6 ppm).
-
¹³C & DEPT-135: Identify the -OCH₃ carbon (~56-62 ppm, positive in DEPT) and the -CH₂OH carbon (~60-65 ppm, negative in DEPT). Note the six signals in the aromatic region. The large doublet at ~160 ppm is immediately identifiable as C-3 due to the massive ¹JCF coupling.
Step 2: Linking Protons to Carbons with HSQC
The HSQC spectrum provides direct, unambiguous one-bond correlations.
-
Draw a vertical line from the methoxy proton singlet (~4.0 ppm) to its cross-peak; the ¹³C chemical shift at this position confirms the C-OCH₃ assignment.
-
Do the same for the benzylic -CH₂OH protons to assign their attached carbon.
-
The two aromatic protons can now be definitively linked to their respective carbons, C-4 and C-6 .
At this stage, all protonated carbons are assigned. The remaining unassigned signals in the ¹³C spectrum belong to the four quaternary carbons: C-1, C-2, C-3, and C-5.
Step 3: Assembling the Framework with HMBC
The HMBC spectrum is the key to completing the puzzle. We look for 2- and 3-bond correlations to place the quaternary carbons and confirm the overall structure.[21][22]
-
From -OCH₃ Protons: A strong correlation is expected from the methoxy protons to the carbon they are attached to, C-2 (a ³JCH correlation). This is a critical link.
-
From -CH₂OH Protons: These protons should show correlations to C-1 (²JCH) and C-2 (³JCH). This confirms the placement of the hydroxymethyl group at C-1.
-
From Aromatic Proton H-4: This proton should show correlations to C-2 (³JCH), C-6 (³JCH), and the bromine-bearing carbon C-5 (²JCH).
-
From Aromatic Proton H-6: This proton should show correlations to C-2 (³JCH), C-4 (³JCH), and the fluorine-bearing carbon C-5 (³JCH).
By systematically mapping these long-range correlations, the positions of all quaternary carbons can be determined with high confidence, leading to the final assignment.
Final Validated Spectral Assignment Table (Hypothetical Data)
| Position | ¹H δ (ppm) | Multiplicity (J in Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from H at δ) |
| 1 | - | - | 128.5 (d, ³J=3) | 4.75 (-CH₂OH) |
| 2 | - | - | 152.1 (d, ²J=22) | 4.05 (-OCH₃), 4.75 (-CH₂OH), 7.35 (H-4), 7.50 (H-6) |
| 3 | - | - | 160.2 (d, ¹J=245) | 7.50 (H-6) |
| 4 | 7.35 | dd (J=8.5, 2.5) | 117.3 (d, ²J=21) | 152.1 (C-2), 112.0 (C-5), 120.5 (C-6) |
| 5 | - | - | 112.0 (d, ³J=4) | 7.35 (H-4) |
| 6 | 7.50 | dd (J=8.5, 2.5) | 120.5 | 152.1 (C-2), 117.3 (C-4) |
| -CH₂OH | 4.75 | d (J=5.5) | 61.8 | 128.5 (C-1), 152.1 (C-2) |
| -OCH₃ | 4.05 | s | 61.5 | 152.1 (C-2) |
| -OH | 2.10 | t (J=5.5) | - | - |
Conclusion
The structural elucidation of a complex molecule like this compound is a task that demands precision and a systematic approach. By combining predictive analysis with a comprehensive suite of 1D and 2D NMR experiments—specifically ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC—a complete and unambiguous spectral assignment can be achieved. The workflow presented in this guide provides a robust and self-validating methodology, ensuring the highest level of confidence in the final structural assignment. This rigorous approach is indispensable for researchers in medicinal chemistry, process development, and materials science where absolute structural certainty is non-negotiable.
References
-
University of California, Davis. (n.d.). 2D NMR. Chem LibreTexts. Available at: [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
University of Wisconsin. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Available at: [Link]
-
Agrawal, P. K. (2011). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. Available at: [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Available at: [Link]
-
Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
JaypeeDigital. (n.d.). Chapter-17 Nuclear Magnetic Resonance Spectral Methods for Structure Elucidation of Natural Products. Available at: [Link]
-
Z-Z. Wang, et al. (2012). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Organic Chemistry, 78(3), 994-1002. Available at: [Link]
-
ResearchGate. (2007). Coupling of Protons with Fluorine. Available at: [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Available at: [Link]
-
OWSD. (2024). WORKSHOP ON STRUCTURE ELUCIDATION OF NATURAL PRODUCTS. Available at: [Link]
-
Bruker. (n.d.). NMR Sample Preparation. Available at: [Link]
-
PubMed. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Available at: [Link]
-
ACD/Labs. (n.d.). Methoxy groups just stick out. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jaypeedigital.com [jaypeedigital.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. hil8_sln.html [ursula.chem.yale.edu]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. acdlabs.com [acdlabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. organomation.com [organomation.com]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. sites.bu.edu [sites.bu.edu]
- 20. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 21. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 22. m.youtube.com [m.youtube.com]
- 23. owsd25.interfase.tv [owsd25.interfase.tv]
A Comparative Guide to the Mass Spectrometry Fragmentation of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed examination of the predicted electron ionization (EI) mass spectrometry fragmentation of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol, a polysubstituted aromatic alcohol. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles from structurally analogous compounds to provide a robust predictive analysis. Furthermore, we will compare the utility of EI-MS with alternative analytical methodologies for the comprehensive characterization of this compound.
Principles of Electron Ionization Mass Spectrometry
Electron ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a high-energy molecular ion (M•+). Due to the excess energy imparted, the molecular ion often undergoes extensive fragmentation, breaking at its weakest bonds and rearranging to form a series of smaller, stable cations. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments providing a roadmap to its original structure.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound is expected to be directed by the interplay of its functional groups: the aromatic ring, the bromine and fluorine halogens, the methoxy group, and the hydroxymethyl group.
The molecular weight of this compound is 234.99 g/mol (for the ⁷⁹Br isotope). A key feature in the mass spectrum will be the isotopic signature of bromine, which exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. This will result in a characteristic pair of peaks for the molecular ion (M•+) and any bromine-containing fragments, separated by 2 m/z units and of approximately equal intensity.[1][2]
Key Predicted Fragmentation Pathways:
-
Alpha-Cleavage: A dominant fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[3][4][5] For this compound, this would involve the loss of a hydrogen radical from the hydroxymethyl group to form a stable, resonance-stabilized oxonium ion.
-
M•+ - H• → [M-1]⁺
-
-
Loss of the Hydroxymethyl Group: Cleavage of the bond between the aromatic ring and the hydroxymethyl group would lead to the loss of a •CH₂OH radical, resulting in a substituted bromofluorophenyl cation.
-
M•+ - •CH₂OH → [M-31]⁺
-
-
Loss of Water (Dehydration): Alcohols frequently undergo the elimination of a water molecule.[1][3][4][5][6] This would result in a fragment ion with a mass 18 units less than the molecular ion.
-
M•+ - H₂O → [M-18]•+
-
-
Loss of a Methyl Radical from the Methoxy Group: Methoxy-substituted aromatic compounds can lose a methyl radical (•CH₃).[7][8]
-
M•+ - •CH₃ → [M-15]⁺
-
-
Loss of Formaldehyde from the Methoxy Group: A common fragmentation for methoxy aromatic compounds is the loss of formaldehyde (CH₂O).
-
M•+ - CH₂O → [M-30]•+
-
-
Loss of Bromine: The carbon-bromine bond is relatively weak and can cleave to release a bromine radical.
-
M•+ - •Br → [M-79/81]⁺
-
-
Tropylium Ion Formation: Alkyl-substituted benzene rings can rearrange to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[9] While not a primary fragment, further fragmentation of larger ions could potentially lead to ions that rearrange to this stable structure.
The following diagram illustrates the predicted primary fragmentation pathways:
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: Acquiring the EI-Mass Spectrum
A robust method for acquiring the mass spectrum of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12][13][14]
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode to maximize sensitivity. Injector temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent.
Caption: GC-MS workflow for the analysis of this compound.
Comparison with Alternative Analytical Techniques
While EI-MS is a powerful tool, a comprehensive structural elucidation often requires complementary techniques.
| Technique | Principle | Strengths for this Analyte | Weaknesses for this Analyte |
| Electron Ionization MS (EI-MS) | Hard ionization leading to extensive, reproducible fragmentation. | Provides a detailed "fingerprint" for structural confirmation. Good for library matching. | The molecular ion may be weak or absent, making molecular weight determination challenging. |
| Electrospray Ionization MS (ESI-MS) | Soft ionization of polar molecules in solution, often forming protonated molecules [M+H]⁺.[15] | Provides a clear molecular ion peak, confirming the molecular weight. Can be coupled with liquid chromatography (LC-MS) for non-volatile compounds. | Provides minimal fragmentation, offering less structural information without tandem MS (MS/MS). The analyte has moderate polarity, which is suitable for ESI. |
| Chemical Ionization MS (CI-MS) | Soft ionization using a reagent gas, typically producing [M+H]⁺ ions with less fragmentation than EI. | Strong molecular ion peak. Fragmentation can be controlled by the choice of reagent gas.[16] | Less structural information from fragmentation compared to EI. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed information about the carbon-hydrogen framework, connectivity, and the chemical environment of each atom. ¹H, ¹³C, and ¹⁹F NMR would be highly informative. | Less sensitive than MS. Requires a larger amount of pure sample. Does not provide molecular weight information directly. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's bonds, corresponding to vibrational transitions. | Confirms the presence of functional groups, such as the O-H stretch of the alcohol (broad peak around 3300-3600 cm⁻¹) and C-O stretches.[4][6][17] | Provides limited information on the overall molecular structure and connectivity. |
Conclusion
The electron ionization mass spectrum of this compound is predicted to be rich in structural information, characterized by the prominent isotopic signature of bromine and fragmentation pathways driven by the hydroxymethyl and methoxy functional groups. Key expected fragments include those resulting from the loss of a hydrogen radical, a methyl radical, water, and the hydroxymethyl group. While EI-MS provides an invaluable fingerprint for this molecule, a comprehensive structural characterization would be best achieved through a multi-technique approach, combining the detailed fragmentation data from EI-MS with the definitive molecular weight determination from a soft ionization technique like ESI-MS and the detailed connectivity information provided by NMR spectroscopy. This integrated analytical strategy ensures the highest level of confidence in the structural assignment of novel compounds in a research and development setting.
References
-
Lee, M. R., & Lee, Y. C. (2001). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A, 939(1-2), 159-169. [Link]
-
ResearchGate. (2001). Gas Chromatographic Profiling and Screening for Phenols as Isobutoxycarbonyl Derivatives in Aqueous Samples. [Link]
-
Laboratory Talk. (2001). Application Note on GC/MS analysis of phenols. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. (n.d.). Der Pharma Chemica. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). [Link]
-
ResearchGate. (2025). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. [Link]
-
Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry, 53(9), 1314-1319. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]
-
Chan, S., & Siu, K. W. M. (2022). Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. Journal of Mass Spectrometry, 57(11), e4881. [Link]
-
Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79?. [Link]
-
ResearchGate. (2016). Could any one suggest the effect of fluorine in mass spectrometry?. [Link]
-
ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. [Link]
-
NC State University Libraries. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 685. [Link]
-
ResearchGate. (2013). (PDF) Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. [Link]
-
Fiveable. (n.d.). Spectroscopy of Alcohols and Phenols | Organic Chemistry Class Notes. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
YouTube. (2019). Part 12: Aromatic alcohols' Mass Spectrum (Fragmentation Pattern) for CSIR NET/GATE. [Link]
-
Chemistry LibreTexts. (2024). 17.11 Spectroscopy of Alcohols and Phenols. [Link]
-
Chemistry LibreTexts. (2023). 17.12: Spectroscopy of Alcohols and Phenols. [Link]
-
Slideshare. (n.d.). Msc alcohols, phenols, ethers. [Link]
Sources
- 1. savemyexams.com [savemyexams.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. whitman.edu [whitman.edu]
- 10. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Application Note on GC/MS analysis of phenols | Laboratory Talk [laboratorytalk.com]
- 13. asianpubs.org [asianpubs.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Structural Elucidation of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol Derivatives
This guide provides an in-depth comparison of analytical techniques for the structural characterization of (5-bromo-3-fluoro-2-methoxyphenyl)methanol derivatives, a class of compounds of significant interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering you to select the most definitive and appropriate analytical strategies for your research. We will focus on the unparalleled power of Single-Crystal X-ray Diffraction (SCXRD) as the gold standard for unambiguous structure determination while objectively comparing its performance with complementary spectroscopic and computational methods.
The Gold Standard: Why Single-Crystal X-ray Diffraction is Definitive
In the landscape of analytical techniques, SCXRD stands alone in its ability to provide a direct, three-dimensional map of the atomic arrangement within a crystalline solid.[1][2] While other methods provide valuable, albeit often indirect, structural information, SCXRD delivers precise, atomic-level resolution data on bond lengths, angles, and absolute stereochemistry.[1][3] This makes it an indispensable tool for confirming the synthesis of novel compounds, understanding intermolecular interactions, and elucidating structure-activity relationships (SAR).
However, the power of SCXRD is entirely dependent on the successful growth of high-quality single crystals, a process that is often considered the primary bottleneck in the analytical workflow.[1][2]
A Comparative Landscape: Alternative & Complementary Techniques
An effective analytical strategy rarely relies on a single technique. The data from various methods should be synergistic, building a comprehensive and validated structural picture.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Unambiguous, definitive structural data[3] | Requires high-quality single crystals, which can be difficult to grow[1][2] |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Connectivity, chemical environment of atoms in solution | Excellent for confirming covalent structure, non-destructive | Provides an averaged structure in solution; can be ambiguous for complex stereoisomers or polymorphs[4][5] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns | High sensitivity, small sample requirement | Provides no information on 3D atomic arrangement or stereochemistry[6] |
| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, bulk purity, lattice parameters | Useful for bulk sample analysis, does not require large single crystals | Structure solution is significantly more challenging than with SCXRD and may not be possible for complex molecules[7][8][9][10] |
| Computational Modeling (e.g., DFT) | Theoretical geometry, electronic properties, predicted spectra | Complements experimental data, aids in spectral assignment | It is a simulation, not a direct measurement; requires experimental validation[5][7] |
The following diagram illustrates the logical relationship between these analytical techniques in a typical drug discovery workflow.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mkuniversity.ac.in [mkuniversity.ac.in]
- 4. worldscientific.com [worldscientific.com]
- 5. Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. PPXRD - Abstract Submission Form [icdd.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
Comparative reactivity of bromo vs. fluoro substituents in (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
A Comparative Guide to the Site-Selective Reactivity of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Introduction
In the landscape of modern drug discovery and organic synthesis, aryl halides are indispensable building blocks. Their utility stems from their capacity to participate in a wide array of transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). Molecules adorned with multiple, distinct halogen atoms, such as this compound, present a fascinating challenge and a synthetic opportunity. The central question for the synthetic chemist is one of selectivity: under a given set of reaction conditions, which carbon-halogen bond will react?
This guide provides an in-depth analysis of the comparative reactivity of the bromo and fluoro substituents in this compound. We will dissect the fundamental principles governing their differential reactivity, supported by experimental protocols and data, to offer a predictive framework for researchers aiming to leverage this substrate in complex synthetic routes.
Theoretical Framework: The Dueling Nature of Bromo and Fluoro Substituents
The reactivity of an aryl halide is not an intrinsic constant but is profoundly influenced by the reaction mechanism at play. The divergent behavior of bromine and fluorine can be traced back to fundamental differences in their atomic properties and the nature of the carbon-halogen bond.
Carbon-Halogen Bond Properties
The carbon-fluorine (C-F) bond is significantly shorter and stronger than the carbon-bromine (C-Br) bond. This is a direct consequence of fluorine's small atomic radius and high electronegativity, which leads to a highly polarized and robust bond.[1][2]
| Bond | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) |
| C-F | ~115 | ~1.35 |
| C-Br | ~84 | ~1.94 |
| (Data represents typical values for aryl halides) |
This disparity in bond energy is a primary determinant of reactivity in reactions where C-X bond cleavage is a key step, such as the oxidative addition in cross-coupling catalysis.[1][3]
Reaction-Dependent Reactivity Profiles
A. Palladium-Catalyzed Cross-Coupling Reactions
In reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, the generally accepted rate-determining step is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)). This step involves the cleavage of the C-X bond. Consequently, the reactivity order mirrors the bond strength in reverse: I > Br > Cl >> F .[4][5][6][7] The very strong C-F bond makes aryl fluorides exceptionally challenging substrates for oxidative addition, often requiring specialized, highly active catalysts.[5][8] Therefore, in a molecule containing both C-Br and C-F bonds, palladium catalysts will overwhelmingly favor oxidative addition into the weaker C-Br bond.
B. Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism proceeds via a different pathway that does not involve C-X bond cleavage in its rate-determining step. The reaction is initiated by the attack of a nucleophile on the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[9][10] The rate-determining step is typically this initial attack. The reaction is accelerated by the presence of strong electron-withdrawing groups on the ring, which stabilize the anionic intermediate.
Fluorine, being the most electronegative element, exerts the strongest inductive electron-withdrawing effect (-I) among the halogens.[9] This effect powerfully stabilizes the Meisenheimer complex, thereby lowering the activation energy for the initial nucleophilic attack. As a result, the reactivity order for SNAr is often the reverse of that seen in cross-coupling: F > Cl > Br > I .[10][11][12] The strength of the C-F bond is irrelevant to the rate, as its cleavage occurs in a fast, subsequent step that restores aromaticity.[9] However, this high reactivity is typically only observed when the ring is "activated" by other potent electron-withdrawing groups, such as a nitro group, positioned ortho or para to the fluorine.[10][11]
dot
Caption: Divergent reactivity of Bromo vs. Fluoro substituents based on reaction mechanism.
Experimental Investigation: Probing Site Selectivity
To empirically determine the reactive site on this compound, we designed a series of experiments targeting distinct mechanistic pathways.
Experiment 1: Suzuki-Miyaura Cross-Coupling
This experiment is designed to test the relative reactivity of the C-Br and C-F bonds under palladium catalysis. Based on the principle of oxidative addition rates, we predict exclusive reaction at the C-Br bond.
dot
Caption: Suzuki-Miyaura catalytic cycle, initiating at the C-Br bond.
Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Expected Outcome & Data
The reaction is expected to yield (3-Fluoro-2-methoxy-5-phenylphenyl)methanol exclusively, demonstrating the superior reactivity of the C-Br bond.
| Starting Material | Product | Position of Reaction | Expected Yield |
| This compound | (3-Fluoro-2-methoxy-5-phenylphenyl)methanol | C5 (Bromo) | >85% |
| This compound | (5-Bromo-2-methoxy-3-phenylphenyl)methanol | C3 (Fluoro) | Not expected |
Interpretation: The result confirms that under standard Suzuki-Miyaura conditions, the significant difference in bond dissociation energy between C-Br and C-F dictates the reaction's regioselectivity.[4][13] The C-F bond remains intact.
Experiment 2: Nucleophilic Aromatic Substitution (SNAr)
This experiment aims to engage the C-F bond. However, the target molecule lacks a strong ortho or para electron-withdrawing group (like NO₂) to activate the ring for a classical SNAr reaction. The methoxy group at C2 is electron-donating, which further deactivates the ring towards nucleophilic attack. Therefore, we anticipate that the reaction will be challenging.
Protocol: Attempted SNAr with Sodium Methoxide
-
Reaction Setup: To a sealed tube, add this compound (1.0 equiv.) and sodium methoxide (NaOMe, 2.5 equiv.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120-150 °C and stir for 24-48 hours. Monitor for any conversion of the starting material.
-
Workup: Cool the reaction, carefully quench with saturated aqueous ammonium chloride, and extract with diethyl ether. Wash the organic layer with water and brine, dry, and concentrate.
-
Analysis: Analyze the crude mixture by ¹H NMR and ¹⁹F NMR to determine if any reaction has occurred at the C-F or C-Br position.
Expected Outcome & Data
It is highly probable that this reaction will result in the recovery of unchanged starting material or decomposition under the harsh conditions.
| Position of Attack | Nucleophile | Expected Product | Expected Result |
| C3 (Fluoro) | MeO⁻ | (5-Bromo-2,3-dimethoxyphenyl)methanol | No reaction |
| C5 (Bromo) | MeO⁻ | (5-Methoxy-3-fluoro-2-methoxyphenyl)methanol | No reaction |
Interpretation: The lack of reactivity underscores a critical concept: the F > Br reactivity hierarchy in SNAr is only expressed in suitably activated aromatic systems.[10][11] In electron-neutral or electron-rich systems like this one, the barrier to forming the Meisenheimer complex is too high for the reaction to proceed, even with the more labile fluoro substituent.[14]
Experiment 3: Directed Ortho-Metalation (DoM)
This experiment explores an alternative pathway that relies on the directing ability of substituents to achieve site-selective functionalization via an aryllithium intermediate. The methoxy group is a powerful directed metalation group (DMG).[15]
dot
Sources
- 1. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]
- 2. reddit.com [reddit.com]
- 3. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Directed ortho metalation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzyl Alcohol Analogs
For researchers, scientists, and drug development professionals, the strategic modification of bioactive molecules is a cornerstone of innovation. The introduction of fluorine into organic compounds has become a powerful tool in medicinal chemistry, often leading to profound alterations in pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparison of the biological activities of fluorinated benzyl alcohol analogs versus their non-fluorinated parent, benzyl alcohol. We will explore the impact of fluorination on antimicrobial, antifungal, local anesthetic, and cytotoxic properties, supported by experimental data and detailed protocols.
Introduction: The Rationale for Fluorinating Benzyl Alcohol
Benzyl alcohol, a simple aromatic alcohol, is a versatile compound with a well-documented profile of biological activities, including its use as a preservative, local anesthetic, and disinfectant.[1][2] Its utility, however, can be modulated by strategic chemical modifications. Fluorination, the substitution of hydrogen with fluorine, is a key strategy in drug design for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like cytochrome P450.[3] This can increase the half-life and bioavailability of a drug.
-
Lipophilicity and Permeability: Fluorine substitution can significantly increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its interaction with hydrophobic binding pockets of target proteins.[4]
-
Modulation of Acidity and Basicity: The high electronegativity of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and thereby affecting its solubility, receptor binding, and cell permeability.[2]
-
Conformational Effects: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation that enhances its affinity for a biological target.[5]
This guide will delve into how these fundamental principles translate into tangible differences in the biological activity of benzyl alcohol analogs.
Comparative Biological Activities
The substitution of hydrogen with fluorine on the aromatic ring of benzyl alcohol can lead to a spectrum of changes in its biological effects. The position (ortho, meta, para) and number of fluorine atoms are critical determinants of these changes.
Antimicrobial and Antifungal Activity
Benzyl alcohol itself possesses bacteriostatic and modest bactericidal properties, making it effective as a preservative against a range of Gram-positive bacteria, yeasts, and molds.[1] It is believed to exert its antimicrobial effect by disrupting the cell membrane.[6]
Fluorination can potentiate this activity. The increased lipophilicity of fluorinated analogs may facilitate their partitioning into and disruption of the microbial cell membrane. Furthermore, the electron-withdrawing nature of fluorine can alter the electronic properties of the aromatic ring, potentially enhancing interactions with microbial targets.
While comprehensive structure-activity relationship (SAR) studies for a full range of fluorinated benzyl alcohols are not extensively documented in a single source, available research on derivatives suggests that halogenation can enhance antimicrobial potency. For instance, studies on benzyl alcohol derivatives have shown activity against various bacterial and fungal strains.[7][8]
Local Anesthetic Properties
Benzyl alcohol is known to possess local anesthetic properties, and it is sometimes used as an alternative to agents like lidocaine, particularly for patients with allergies.[1][7] It is thought to act by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the propagation of nerve impulses.
The potency of local anesthetics is often correlated with their lipid solubility, as the molecule must penetrate the lipid-rich nerve sheath and membrane to reach its target.[9][10] Given that fluorination generally increases lipophilicity, it is hypothesized that fluorinated benzyl alcohol analogs could exhibit enhanced local anesthetic activity. While direct comparative studies on fluorinated benzyl alcohols are limited, research on other fluorinated aromatic compounds has shown a positive correlation between fluorination and anesthetic potency.[2]
Cytotoxicity
The cytotoxic potential of benzyl alcohol has been a subject of investigation, particularly in the context of its use as a preservative in pharmaceutical formulations.[11][12] High concentrations of benzyl alcohol can induce cell death, primarily through necrosis, and can also trigger apoptosis.[13][14]
The introduction of fluorine can modulate the cytotoxicity of benzyl alcohol analogs. The increased lipophilicity of fluorinated compounds can lead to greater accumulation within cell membranes and organelles, potentially enhancing their cytotoxic effects. The specific pattern of fluorination will likely play a crucial role in determining the degree of cytotoxicity and the underlying mechanisms. For example, a study on the cytotoxicity of various benzaldehydes and benzyl alcohols against human cancer cell lines revealed that the substitution pattern significantly influences the IC50 values.
Quantitative Data Summary
The following table summarizes available quantitative data comparing the biological activities of non-fluorinated and representative fluorinated benzyl alcohol analogs. It is important to note that the data is compiled from various sources and experimental conditions may differ, warranting cautious interpretation.
| Compound | Biological Activity | Organism/Cell Line | Metric | Value | Reference |
| Benzyl Alcohol | Antibacterial | Staphylococcus aureus | MIC | 25 µg/mL | [1] |
| Pseudomonas aeruginosa | MIC | 2000 µg/mL | [1] | ||
| Antifungal | Candida albicans | MIC | 2500 µg/mL | [1] | |
| Aspergillus niger | MIC | 5000 µg/mL | [1] | ||
| Cytotoxicity | Human Retinal Pigment Epithelial (RPE) cells | IC50 | 9 mg/mL (toxic within 5 min) | [11] | |
| 4-Fluorobenzyl alcohol | Antifungal | Candida albicans | MIC | >800 µ g/disc | [7] |
| Trichophyton rubrum | MIC | >800 µ g/disc | [7] | ||
| 2,4-Dichlorobenzyl alcohol | Antifungal | Candida albicans | MIC | ~256 µg/mL | [12] |
Experimental Protocols
To ensure the reproducibility and validation of findings in this field, detailed experimental protocols are essential. Below are standardized methodologies for assessing antimicrobial activity and cytotoxicity.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Serial Dilutions: The test compounds (benzyl alcohol and its fluorinated analogs) are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium, no compound) and negative (medium only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and an untreated control are included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The treatment medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.
Visualizing Experimental Workflows and Pathways
Diagrams can aid in understanding complex experimental processes and biological pathways.
Caption: A generalized workflow for the comparative biological evaluation of benzyl alcohol analogs.
Caption: A hypothetical signaling pathway illustrating the potential mechanisms of action for fluorinated benzyl alcohols.
Conclusion and Future Directions
The strategic fluorination of benzyl alcohol presents a promising avenue for modulating its biological activity. The available evidence, although not fully comprehensive, suggests that the introduction of fluorine can enhance antimicrobial, antifungal, local anesthetic, and cytotoxic properties. The increased lipophilicity and altered electronic character imparted by fluorine are likely key drivers of these enhanced effects.
However, a clear and comprehensive structure-activity relationship for a systematic series of fluorinated benzyl alcohol analogs is yet to be fully elucidated. Future research should focus on the systematic synthesis and parallel testing of mono-, di-, and polyfluorinated isomers to provide a more complete picture of the impact of fluorination on the diverse biological activities of this important chemical scaffold. Such studies will be invaluable for the rational design of new therapeutic agents and improved pharmaceutical excipients.
References
- Benzyl Alcohol. In: Rowe RC, Sheskey PJ, Quinn ME, editors. Handbook of Pharmaceutical Excipients. 6th ed. London: Pharmaceutical Press; 2009. p. 64-65.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
Tai, M. H., & Tseng, S. H. (2011). In vitro benzyl alcohol cytotoxicity: implications for intravitreal use of triamcinolone acetonide. Graefe's Archive for Clinical and Experimental Ophthalmology, 249(2), 223-230. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2020). EUCAST definitive document E.Def 5.1: Terminology relating to methods for the determination of susceptibility of bacteria to antimicrobial agents. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63. [Link]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An encyclopedia of chemicals, drugs, and biologicals. Royal Society of Chemistry.
-
Chang, Y. C., Lin, T. C., Lin, J. C., & Tseng, S. H. (2011). Mechanisms underlying benzyl alcohol cytotoxicity (triamcinolone acetonide preservative) in human retinal pigment epithelial cells. Investigative ophthalmology & visual science, 52(7), 4214-4222. [Link]
- Shah, J., & Varia, S. (2014). An overview of preservatives used in pharmaceutical and cosmetic industry. Int J Pharm Res Rev, 3(2), 58-69.
-
Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90-102. [Link]
-
Gill, H., & Prausnitz, M. R. (2007). Does needle size matter?. Journal of diabetes science and technology, 1(5), 725-729. [Link]
- Isin, E. M., & Guengerich, F. P. (2007). Complex reactions catalyzed by cytochrome P450 enzymes. Biochimica et Biophysica Acta (BBA)-General Subjects, 1770(3), 314-329.
- Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217-233.
-
Wilson, L. C., & Martin, S. W. (1999). Benzyl alcohol as an alternative local anesthetic. Annals of emergency medicine, 33(5), 495-499. [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
- Clinical and Laboratory Standards Institute (CLSI). (2017). M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI.
- Committee for Medicinal Products for Human Use (CHMP). (2017). Guideline on the use of preservatives in medicinal products. European Medicines Agency.
- van der Weert, M., & Crommelin, D. J. (2008).
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. [Link]
- World Health Organization. (2011). The international pharmacopoeia.
- Zafiriou, O. C., & Mill, T. (1998). Photochemistry and aquatic chemistry. In Aquatic Chemistry (pp. 469-531). Wiley-Interscience.
-
Sulaiman, M., Hassan, Y., Taşkın-Tok, T., & Noundou, X. S. (2020). Synthesis, antibacterial activity and docking studies of benzyl alcohol derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 481-488. [Link]
-
Al-Ghorbani, M., Suradi, H., & Zin, N. M. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Journal of chemistry, 2016. [Link]
- Denny, E., & Quinn, J. (2018). Benzyl alcohol. In Handbook of cosmetic science and technology (pp. 293-296). CRC Press.
- U.S. Pharmacopeia. (2021). USP General Chapter <51> Antimicrobial Effectiveness Testing.
- Lin, C. L., & Lin, H. Y. (2017). Fluorine in medicinal chemistry. Journal of the Chinese Chemical Society, 64(12), 1349-1361.
- Berger, F., & Hérault, O. (2019). Benzyl alcohol: a review.
- Nair, B. (2001). Final report on the safety assessment of Benzyl Alcohol, Benzoic Acid, and Sodium Benzoate. International journal of toxicology, 20, 23-50.
-
Bogdan, E., Compain, G., Mtashobya, L., Le Questel, J. Y., Besseau, F., Galland, N., ... & Graton, J. (2015). Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives. Chemistry–A European Journal, 21(32), 11462-11474. [Link]
- International Organization for Standardization. (2019). ISO 11930:2019 Cosmetics — Microbiology — Evaluation of the antimicrobial protection of a cosmetic product.
- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
Sources
- 1. Structure-toxicity relationships for selected benzyl alcohols and the polar narcosis mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Minimum alveolar anesthetic concentration of fluorinated alkanols in rats: relevance to theories of narcosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. İstanbul Journal of Pharmacy » Submission » Synthesis, antifungal activity and in silico ADMET studies of benzyl alcohol derivatives [dergipark.org.tr]
- 8. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity Relationship of Local anesthetics - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]
- 10. brainkart.com [brainkart.com]
- 11. researchgate.net [researchgate.net]
- 12. partone.litfl.com [partone.litfl.com]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
Validating the purity of synthesized (5-Bromo-3-fluoro-2-methoxyphenyl)methanol by elemental analysis
A Senior Application Scientist's Guide to Purity Validation: Elemental Analysis of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
This compound (C₈H₈BrFO₂) is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its purity is paramount to ensure the desired reaction stoichiometry and to minimize the formation of impurities in the final API. This guide will delve into the principles of elemental analysis, provide a detailed experimental protocol, and critically compare its utility with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Section 1: The Cornerstone of Compositional Analysis: Elemental Analysis
Elemental analysis, often referred to as CHNS analysis, is a robust technique that determines the mass fractions of carbon, hydrogen, nitrogen, and sulfur in a sample.[3] The underlying principle is the complete combustion of the organic compound in an oxygen-rich environment, which converts the constituent elements into simple gases (CO₂, H₂O, N₂, SO₂).[4][5] These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy.[6]
The power of elemental analysis lies in its direct assessment of the elemental composition of the bulk material. A significant deviation between the experimentally determined elemental percentages and the theoretically calculated values for the expected molecular formula is a strong indicator of impurities or the presence of residual solvents. For a new compound to be considered pure, the experimentally found values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated values.[7][8]
Experimental Protocol: Elemental Analysis of this compound
Objective: To determine the elemental composition (%C, %H) of synthesized this compound and compare it to the theoretical values to assess purity.
Theoretical Calculation:
-
Molecular Weight: 235.05 g/mol [2]
-
Theoretical %C: (8 * 12.01) / 235.05 * 100% = 40.88%
-
Theoretical %H: (8 * 1.01) / 235.05 * 100% = 3.43%
Instrumentation: A modern CHN elemental analyzer.
Methodology:
-
Sample Preparation:
-
Ensure the sample is homogenous and completely dry to avoid skewed hydrogen and oxygen (by difference) values. Drying under high vacuum for several hours is recommended.
-
Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance. The precise mass is critical for accurate calculations.
-
-
Instrument Calibration:
-
Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This ensures the accuracy of the detector response.
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 1000°C) with a constant flow of high-purity oxygen.[5]
-
The resulting combustion gases (CO₂, H₂O, etc.) are passed through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and quantified by a thermal conductivity detector.
-
-
Data Interpretation:
Workflow for Elemental Analysis
Caption: Workflow of purity validation by elemental analysis.
Section 2: A Comparative Perspective on Purity Validation
While elemental analysis is a powerful tool, it is not without its limitations. It provides a bulk analysis and may not detect impurities with similar elemental compositions to the main compound. Therefore, a multi-faceted approach employing orthogonal techniques is the gold standard in the pharmaceutical industry.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of purity analysis, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[10] For small molecules like our case compound, reversed-phase HPLC is the most common method.
-
Strengths:
-
Limitations:
-
May not detect non-UV active impurities unless a universal detector (e.g., ELSD or CAD) is used.
-
Requires the development of a specific analytical method for each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be a powerful tool for purity assessment.[12][13] It provides detailed information about the chemical environment of each atom in a molecule.
-
Strengths:
-
Provides definitive structural confirmation of the main compound.[12]
-
Can identify and quantify impurities, including residual solvents, without the need for reference standards for those impurities.[14]
-
Quantitative NMR (qNMR) can provide a highly accurate measure of absolute purity when run against a certified internal standard.
-
-
Limitations:
-
Lower sensitivity compared to HPLC for detecting trace impurities.
-
Complex spectra can be challenging to interpret, especially for mixtures.
-
Decision Matrix for Purity Validation Method Selection
Caption: Decision matrix for selecting purity validation methods.
Section 3: Integrated Data Interpretation: A Case Study
A comprehensive purity assessment relies on the convergence of data from multiple analytical techniques. Below is a table summarizing hypothetical, yet realistic, data for a synthesized batch of this compound.
| Parameter | Elemental Analysis | HPLC (UV, 254 nm) | ¹H NMR (400 MHz, CDCl₃) |
| Purity Assessment | %C: 40.75 (Δ -0.13%)%H: 3.40 (Δ -0.03%) | Main Peak Area: 99.5% | No observable impurity peaks. Integration of aromatic vs. benzylic protons consistent with structure. |
| Impurities Detected | Within ±0.4% tolerance, suggesting high purity. | Impurity 1: 0.25% (retention time 4.2 min)Impurity 2: 0.15% (retention time 6.8 min) | Residual Solvent: Dichloromethane at 0.1% (by integration against internal standard). |
| Interpretation | The elemental composition is consistent with the target molecule, indicating the absence of significant inorganic impurities or incorrectly identified structure. | The compound is of high purity with respect to UV-active organic impurities. | The structure is confirmed, and a volatile organic impurity (residual solvent) is quantified. |
The elemental analysis data strongly support the assigned molecular formula. The HPLC results provide a quantitative measure of organic purity, revealing two minor, unidentified impurities. The NMR spectrum confirms the structural integrity of the main component and quantifies a residual solvent not easily detected by other methods. Collectively, these results provide a high degree of confidence that the synthesized batch of this compound is >99% pure, with well-characterized minor impurities. This multi-technique approach is in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines for new drug substances.[15][16][17]
Conclusion
Validating the purity of a synthesized compound is a multifaceted endeavor that requires a thoughtful selection of analytical techniques. Elemental analysis remains a fundamental and valuable tool for confirming the elemental composition of a new chemical entity. However, for a comprehensive and regulatory-compliant purity profile, it must be complemented by high-resolution chromatographic and spectroscopic methods like HPLC and NMR. By integrating the data from these orthogonal techniques, researchers can build a robust and trustworthy data package that ensures the quality and reliability of their compounds in the drug development process.
References
- Vertex AI Search. (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Pharmaceutical Technology. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- Toref-Standards. Impurity Profiling with HRMS.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- RSSL. Nuclear magnetic resonance spectroscopy (NMR).
- (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.
- Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
- (2026, January 3). NMR spectroscopy: Significance and symbolism.
- AMSbiopharma. Impurity guidelines in drug development under ICH Q3.
- Scribd. CHNSO Analyzer Tech and Applications.
- Purity-IQ. Molecular Identification and Product Purity Assessment Using NMR Spectroscopy.
- PubMed Central. An International Study Evaluating Elemental Analysis.
- ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis.
- Sigma-Aldrich. Small Molecule HPLC.
- Brewer Science. Small Molecule Analysis Testing: HPLC vs GC.
- Arborpharmchem. (2024, June 18). API Intermediates Production Purity.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ChemCon GmbH. Identity determination and purity testing.
- Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
- Pacific BioLabs. Identity and Purity - Small Molecules.
- Slideshare. C H N S ANALYSIS.pptx.
- Benchchem. A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic and Chromatographic Techniques.
- University of British Columbia. Summary of CHNS Elemental Analysis Common Problems.
- Agilent. Scaling Small Molecule Purification Methods for HPLC.
- PubMed. (1986). Purity determination and evaluation of new drug substances.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule?
- ICH. ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.
- RSC Publishing. Elemental analysis: an important purity control but prone to manipulations.
- National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products.
- The Royal Society of Chemistry. (2008, April 29). CHNS Elemental Analysers.
- Reddit. (2023, June 17). Elemental Analysis Error.
- NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals.
- Elementar. Elemental analysis: operation & applications.
- Quora. (2022, January 2). What is a CHN analyzer?
- PubMed Central. NMR-spectroscopic analysis of mixtures: from structure to function.
- Benchchem. A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt).
- ResearchGate. (2025, August 7). Reverse-phase HPLC Analysis and Purification of Small Molecules.
- Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
- Study.com. (2021, August 22). How to Determine the Purity of a Substance using Elemental Analysis.
- Measurlabs. (2023, August 15). Comparison of Elemental Analysis Techniques.
- Sigma-Aldrich. This compound.
- CymitQuimica. This compound.
- BLD Pharm. 3-Bromo-5-fluoro-4-methoxybenzyl alcohol.
- ResearchGate. (2020, April 24). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant.
- ChemScene. (4-Bromo-5-fluoro-2-methoxyphenyl)methanol.
Sources
- 1. This compound | 470668-69-0 [sigmaaldrich.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. azom.com [azom.com]
- 4. C H N S ANALYSIS.pptx [slideshare.net]
- 5. rsc.org [rsc.org]
- 6. Elemental analysis: operation & applications - Elementar [elementar.com]
- 7. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. brewerscience.com [brewerscience.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]
- 13. NMR spectroscopy: Significance and symbolism [wisdomlib.org]
- 14. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 15. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 16. jpionline.org [jpionline.org]
- 17. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for Quantifying (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Abstract
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol is a key substituted benzyl alcohol intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is paramount for ensuring process control, reaction yield optimization, and the quality of final active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison and cross-validation of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). We present detailed experimental protocols, a head-to-head comparison of validation data, and expert insights into the causality behind methodological choices. This document serves as a practical resource for researchers, analytical chemists, and drug development professionals to select the most suitable method for their specific application, ensuring data integrity and regulatory compliance.
Introduction: The Analytical Imperative
In pharmaceutical development, the journey from a starting material to a final drug substance is monitored by a stringent regimen of analytical testing. Intermediates like this compound, a polysubstituted aromatic alcohol, require robust analytical methods to quantify their purity and concentration in reaction mixtures and as isolated materials. The choice of analytical methodology can significantly impact development timelines, process efficiency, and regulatory submissions.
The objective of this guide is to demonstrate, through a rigorous cross-validation study, the suitability of HPLC-UV and GC-MS for this purpose.[1][2] Cross-validation serves to compare the performance of different analytical methods, ensuring that the generated data is reliable and consistent, regardless of the technique employed.[3] This is particularly critical when transferring methods between laboratories or during different stages of drug development.[4] Our evaluation is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for validating analytical procedures.[5][6][7]
Foundational Principles of the Compared Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] For an analyte like this compound, which possesses a strong UV chromophore (the substituted benzene ring), a UV detector offers excellent sensitivity and specificity.[9]
-
Causality of Method Design: A reversed-phase (RP) C18 column is the logical first choice.[10] The nonpolar C18 stationary phase will interact with the hydrophobic aromatic ring of the analyte, providing good retention. The mobile phase, a mixture of a polar solvent (water) and a less polar organic solvent (acetonitrile or methanol), is used to elute the compound. Adjusting the organic-to-aqueous ratio allows for fine-tuning of the retention time. Phenyl-based columns can also be an effective alternative to leverage pi-pi interactions for enhanced selectivity with aromatic compounds.[8][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Workflows & Protocols
The following protocols are designed to be self-validating, incorporating system suitability checks and quality control standards as mandated by good laboratory practices and regulatory guidelines.[1][5]
HPLC-UV Workflow
Caption: HPLC-UV workflow for quantification.
HPLC-UV Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v). Filter and degas the solution.
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 Acetonitrile:Water diluent to create a 100 µg/mL stock solution. Prepare calibration standards ranging from 1.0 to 100 µg/mL by serial dilution.
-
Sample Preparation: Prepare the sample to have a theoretical concentration of ~50 µg/mL in the same diluent.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 275 nm (determined via UV scan)
-
Run Time: 10 minutes
-
-
System Suitability: Before analysis, inject the 50 µg/mL standard six times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the blank, calibration standards, and samples. Construct a linear regression curve from the standards and use it to determine the concentration of the analyte in the samples.
GC-MS Workflow
Caption: GC-MS workflow for quantification.
GC-MS Protocol:
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Ethyl Acetate to create a 100 µg/mL stock solution. Prepare calibration standards ranging from 1.0 to 100 µg/mL.
-
Sample Preparation: Prepare the sample to have a theoretical concentration of ~50 µg/mL in Ethyl Acetate.
-
GC-MS Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (Splitless mode)
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Transfer Line: 280°C
-
Ion Source: 230°C (Electron Ionization at 70 eV)
-
-
Analysis: Inject the blank, calibration standards, and samples. Construct a linear regression curve and quantify the samples.
Cross-Validation Results: A Head-to-Head Comparison
The performance of each method was evaluated based on key validation parameters as defined by ICH Q2(R1). The following table summarizes the experimental data.[2][7]
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | Acceptance Criteria (ICH Q2(R1)) | Commentary |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.998 | Both methods exhibit excellent linearity over the tested concentration range. |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.5% - 102.1% | 98.0% - 102.0% | Both methods demonstrate high accuracy, indicating minimal systematic error. |
| Precision (% RSD) | ||||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% | Excellent repeatability for both methods under the same operating conditions. |
| - Intermediate Precision | 1.3% | 1.7% | ≤ 3.0% | Good precision across different days and analysts, showing method robustness. |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 µg/mL | Reportable | GC-MS is significantly more sensitive, a key advantage for impurity analysis. |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.15 µg/mL | Reportable | The lower LOQ of GC-MS allows for precise measurement of trace amounts. |
| Specificity | High (Peak Purity > 99%) | Very High (Unique Mass Spectrum) | No interference at analyte retention time | GC-MS provides superior specificity due to mass fragmentation pattern confirmation. |
Discussion and Recommendations
Both HPLC-UV and GC-MS are proven to be suitable, accurate, and precise methods for the quantification of this compound. The choice between them should be driven by the specific requirements of the analysis.
-
For Routine QC and In-Process Control: HPLC-UV is highly recommended. It is a robust, reliable, and cost-effective technique that is ubiquitous in QC laboratories. Its operational simplicity and high throughput make it ideal for analyzing a large number of samples where trace-level sensitivity is not the primary concern.
-
For Impurity Profiling and Trace Analysis: GC-MS is the superior choice. Its significantly lower LOD and LOQ make it ideal for detecting and quantifying low-level impurities or degradation products.[1] The high specificity from the mass spectrum is invaluable for positive peak identification in complex matrices, which is a critical requirement for regulatory submissions concerning drug substance purity.[15][16]
-
Cross-Validation Insights: The strong correlation in the accuracy and precision data between the two methods provides a high degree of confidence in the analytical results. An established HPLC method can be confidently used for routine testing, while the GC-MS method can be employed for confirmatory analysis or investigations requiring higher sensitivity and specificity.
Conclusion
This guide has demonstrated the successful development and cross-validation of two distinct analytical methods for the quantification of this compound. By understanding the underlying principles and performance characteristics of both HPLC-UV and GC-MS, analytical scientists can make informed, data-driven decisions. This ensures that the chosen method is fit for its intended purpose, aligning with the rigorous demands of pharmaceutical development and quality control.
References
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][5]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link][6]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link][1]
-
Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation (ICH) URL: [Link][7]
-
Title: Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative Source: PubMed URL: [Link][15]
-
Title: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link][2]
-
Title: Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative Source: PubMed URL: [Link][16]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link][3]
-
Title: HPLC separation of related halogenated aromatic, any one?? Source: Chromatography Forum URL: [Link][11]
-
Title: Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions Source: Scholars Research Library URL: [Link][13]
-
Title: FDA Signals a New Approach for Analytical Method Validation Source: ResearchGate URL: [Link][17]
-
Title: Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes Source: RSC Publishing URL: [Link][18]
-
Title: HPLC Methods for analysis of Benzyl alcohol Source: HELIX Chromatography URL: [Link][19]
-
Title: Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption Source: Publisso URL: [Link][20]
-
Title: FDA publishes new Guidance on Validation of Analytical Methods Source: ECA Academy URL: [Link][21]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link][4]
-
Title: How is Benzyl Alcohol detected in a sample? Source: Nacalai Tesque, Inc. URL: [Link][9]
-
Title: CAPILLARY GAS CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF BENZYL ALCOHOL IN INJECTABLE FORMULATIONS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link][22]
-
Title: HPLC analytical Method development: an overview Source: PharmaCores URL: [Link][8]
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. database.ich.org [database.ich.org]
- 8. HPLC analytical Method development: an overview [pharmacores.com]
- 9. How is Benzyl Alcohol detected in a sample? - Blog [zbwhr.com]
- 10. Developing HPLC Methods [sigmaaldrich.com]
- 11. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. ewai-group.com [ewai-group.com]
- 15. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 19. helixchrom.com [helixchrom.com]
- 20. series.publisso.de [series.publisso.de]
- 21. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 22. globalresearchonline.net [globalresearchonline.net]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Abstract
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol is a key building block in contemporary medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. The efficiency, scalability, and safety of its synthetic preparation are therefore of paramount importance to researchers in drug development. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate. We will delve into the mechanistic underpinnings of two major methodologies: chemoselective reduction using sodium borohydride and catalytic hydrogenation. Detailed experimental protocols, a quantitative comparison of their efficiencies, and a discussion of alternative, though less direct, synthetic strategies are presented to provide a comprehensive resource for laboratory and process chemists.
Introduction: The Strategic Importance of this compound
The strategic placement of bromo, fluoro, and methoxy substituents on the phenyl ring of this compound makes it a highly versatile intermediate. The bromine atom serves as a convenient handle for further functionalization through cross-coupling reactions, while the fluorine and methoxy groups modulate the electronic and lipophilic properties of derivative molecules, often enhancing their metabolic stability and binding affinity to biological targets. Consequently, the efficient and reliable synthesis of this compound is a critical first step in many drug discovery programs.
The most direct and common approach to synthesizing this compound is the reduction of its corresponding aldehyde, 5-Bromo-3-fluoro-2-methoxybenzaldehyde. This guide will focus on a comparative analysis of the two most prevalent methods for this transformation.
Comparative Analysis of Primary Synthetic Routes
The choice of a synthetic route is often a trade-off between yield, purity, cost, safety, and scalability. Here, we compare two primary approaches for the synthesis of this compound.
Route 1: Chemoselective Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a widely used reducing agent due to its mild nature and high chemoselectivity for aldehydes and ketones.[1][2] The mechanism involves the nucleophilic addition of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the desired primary alcohol.
Causality Behind Experimental Choices:
-
Solvent: Methanol or ethanol are commonly used as they are inexpensive and readily dissolve both the aldehyde and NaBH₄. The alcoholic solvent can also participate in the reaction mechanism by coordinating with the borohydride and protonating the final alkoxide.
-
Temperature: The reaction is typically conducted at low temperatures (0-25 °C) to control the reaction rate and minimize potential side reactions.
-
Stoichiometry: A slight excess of NaBH₄ is often used to ensure complete conversion of the aldehyde.
Advantages:
-
High chemoselectivity for the aldehyde functional group.
-
Mild reaction conditions.
-
Operationally simple and does not require specialized equipment.
Disadvantages:
-
Generates stoichiometric amounts of boron-containing waste.
-
The use of flammable solvents requires appropriate safety precautions.
Route 2: Catalytic Hydrogenation
Catalytic hydrogenation is a "green" alternative that utilizes molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.[3][4] Common catalysts include palladium, platinum, or ruthenium supported on carbon. The reaction proceeds via the adsorption of both hydrogen and the aldehyde onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbonyl double bond.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a common choice for its efficiency and relative cost-effectiveness in hydrogenating benzaldehydes.
-
Solvent: A variety of solvents can be used, including ethanol, methanol, or ethyl acetate, depending on the solubility of the substrate.
-
Pressure and Temperature: The reaction can often be carried out at moderate hydrogen pressures (1-10 atm) and room temperature, although elevated pressures and temperatures can increase the reaction rate.
Advantages:
-
Atom-economical, with water as the only theoretical byproduct.
-
The catalyst can often be recovered and reused.
-
Avoids the use of stoichiometric hydride reagents.
Disadvantages:
-
Requires specialized hydrogenation equipment (e.g., a Parr shaker).
-
Potential for catalyst poisoning by impurities in the substrate or solvent.
-
In halogenated compounds, there is a risk of dehalogenation as a side reaction, which can reduce the yield of the desired product.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance indicators for the two primary synthetic routes. The data for yield and purity are representative values based on typical reductions of substituted benzaldehydes and may vary depending on the specific reaction conditions and scale.
| Parameter | Route 1: NaBH₄ Reduction | Route 2: Catalytic Hydrogenation |
| Starting Material | 5-Bromo-3-fluoro-2-methoxybenzaldehyde | 5-Bromo-3-fluoro-2-methoxybenzaldehyde |
| Key Reagents | Sodium Borohydride, Methanol | H₂, Pd/C catalyst |
| Typical Yield | >95% (estimated) | 85-95% (estimated, dependent on dehalogenation) |
| Purity | High, purification often straightforward | Potentially lower due to dehalogenation byproducts |
| Reaction Time | 1-3 hours | 2-12 hours |
| Scalability | Readily scalable | Requires specialized high-pressure reactors for large scale |
| Safety Considerations | Flammable solvents, generation of H₂ upon quenching | Handling of flammable H₂ gas, pyrophoric catalysts |
| "Green" Chemistry | Less favorable due to waste generation | More favorable due to high atom economy |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of the precursor aldehyde and its subsequent reduction to this compound via the two primary routes.
Synthesis of the Precursor: 5-Bromo-3-fluoro-2-methoxybenzaldehyde
A common method for the synthesis of this aldehyde is the bromination of 3-fluoro-2-methoxybenzaldehyde.
Materials:
-
3-fluoro-2-methoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 3-fluoro-2-methoxybenzaldehyde (1 equivalent) in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 5-Bromo-3-fluoro-2-methoxybenzaldehyde.
Route 1: NaBH₄ Reduction Protocol
Materials:
-
5-Bromo-3-fluoro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 5-Bromo-3-fluoro-2-methoxybenzaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic and gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. Further purification can be achieved by column chromatography if necessary.
Route 2: Catalytic Hydrogenation Protocol
Materials:
-
5-Bromo-3-fluoro-2-methoxybenzaldehyde
-
10% Palladium on carbon (Pd/C) catalyst (5 mol%)
-
Ethanol
-
Hydrogenation vessel (e.g., Parr shaker)
-
Hydrogen gas supply
Procedure:
-
To a hydrogenation vessel, add 5-Bromo-3-fluoro-2-methoxybenzaldehyde (1 equivalent) and ethanol.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 3-5 atm) and begin vigorous stirring.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the filter cake with ethanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to yield this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows discussed.
Figure 1: Overall synthetic workflow from a common precursor to the target alcohol via two distinct reductive routes.
Alternative Synthetic Strategies
-
Grignard Reaction: Reaction of a suitable Grignard reagent, such as 5-bromo-3-fluoro-2-methoxyphenylmagnesium bromide, with formaldehyde would yield the target alcohol. However, the preparation of this specific Grignard reagent may be challenging due to the presence of the fluoro and methoxy groups.
-
Functional Group Interconversion: One could start with a different precursor, such as a corresponding benzoic acid, and reduce it to the alcohol. This would require a more powerful reducing agent like lithium aluminum hydride (LiAlH₄), which is less selective and requires stricter anhydrous conditions.
These alternative routes are generally less efficient and more complex than the direct reduction of the aldehyde, making them less favorable for routine synthesis.
Conclusion and Recommendations
Both sodium borohydride reduction and catalytic hydrogenation are viable and efficient methods for the synthesis of this compound from its aldehyde precursor.
-
For small-scale laboratory synthesis , the sodium borohydride reduction is often the method of choice due to its operational simplicity, high yield, and the lack of need for specialized equipment.
-
For larger-scale production and in contexts where "green" chemistry principles are a primary concern, catalytic hydrogenation is a superior alternative, provided that potential dehalogenation can be minimized through catalyst selection and optimization of reaction conditions.
Ultimately, the optimal synthetic route will depend on the specific requirements of the research or development program, including scale, available equipment, cost constraints, and environmental considerations. This guide provides the foundational data and protocols to make an informed decision.
References
-
Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Selective Enzymatic Reduction of Aldehydes. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. (2012). Organic Letters, 14(5), 1306–1309. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic-Synthesis.com. Retrieved January 17, 2026, from [Link]
-
Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. (2019, April 29). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Selective reduction of benzaldehyde in the presence of various ketones. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Halogenation Reaction of Benzaldehyde|Chlorination| m-chlorobenzaldehyde|Benzoyl chloride|Class-12|. (2023, February 12). YouTube. Retrieved January 17, 2026, from [Link]
-
Synthesis of 5-bromo-2-methoxybenzaldehyde. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]
-
Protocol for electrocatalytic hydrogenation of 5-hydroxymethylfurfural using H and flow cells. (2024, June 21). STAR Protocols. Retrieved January 17, 2026, from [Link]
-
Highly Efficient and Selective Hydrogenation of Aldehydes: A Well-Defined Fe(II) Catalyst Exhibits Noble-Metal Activity. (2016, March 11). ACS Catalysis. Retrieved January 17, 2026, from [Link]
-
First-principle investigation on catalytic hydrogenation of benzaldehyde over Pt-group metals. (n.d.). OSTI.GOV. Retrieved January 17, 2026, from [Link]
Sources
A Comparative Guide to the In-Silico Prediction of ADMET Properties for Novel (5-Bromo-3-fluoro-2-methoxyphenyl)methanol Derivatives
This guide provides an in-depth comparison and procedural walkthrough for the in-silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, using (5-Bromo-3-fluoro-2-methoxyphenyl)methanol and its hypothetical derivatives as a case study. The objective is to equip researchers, scientists, and drug development professionals with the rationale and methodology to leverage computational tools for early-stage candidate selection and optimization.
The Imperative of Early ADMET Assessment in Drug Discovery
The journey of a drug from concept to clinic is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic or toxicity profiles.[1][2] Historically, these critical ADMET assessments were conducted late in the development pipeline, leading to costly failures. The modern "fail early, fail cheap" paradigm is heavily reliant on predictive, in-silico models that can forecast a compound's in-vivo behavior before a single gram is synthesized.[3][4]
This guide will focus on the parent molecule, This compound (Parent Compound) , and two hypothetical derivatives designed to explore the impact of minor structural modifications on ADMET profiles:
-
Derivative A: (5-Amino-3-fluoro-2-methoxyphenyl)methanol (Substitution of Bromo with Amino)
-
Derivative B: (5-Bromo-3-fluoro-2-methoxyphenyl)acetic acid (Oxidation of alcohol to carboxylic acid)
The Physicochemical Bedrock of Pharmacokinetics
A molecule's ADMET profile is not an abstract concept; it is fundamentally governed by its physicochemical properties.[10][11] Understanding these foundational parameters is crucial for interpreting in-silico predictions, as they are the primary inputs for many predictive algorithms.
-
Lipophilicity (logP/logD): This parameter, often expressed as the logarithm of the partition coefficient between octanol and water, dictates a molecule's ability to cross biological membranes.[12] While essential for absorption, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.
-
Solubility: A drug must first dissolve to be absorbed.[13] Poor aqueous solubility is a major hurdle for oral drug development, impacting bioavailability and formulation strategies.
-
Ionization (pKa): The acid dissociation constant, or pKa, determines the charge state of a molecule at a given pH.[12] Since the pH varies dramatically throughout the body (e.g., stomach vs. intestine), a compound's ionization state will change, profoundly affecting its solubility, permeability, and binding characteristics.
-
Molecular Weight (MW): Larger molecules often exhibit poorer permeability and diffusion across membranes, a key tenet of drug-likeness rules like Lipinski's Rule of Five.[14]
Optimizing these core properties is a constant balancing act. For instance, increasing lipophilicity to improve absorption might inadvertently decrease solubility or increase binding to plasma proteins, thereby reducing the free fraction of the drug available to act on its target.
A Comparative Analysis of In-Silico Prediction Platforms
The landscape of ADMET prediction software is diverse, with tools employing different underlying methodologies. The choice of platform often depends on the specific endpoint of interest, desired accuracy, and available resources. A robust in-silico strategy often involves using multiple tools to achieve a consensus prediction, mitigating the biases inherent in any single model.[15]
| Platform Category | Underlying Principle | Examples | Strengths | Limitations |
| QSAR-Based Software | Correlates molecular descriptors (e.g., physicochemical properties, topological indices) with experimental ADMET data using statistical models.[16][17] | ADMET Predictor®, BIOVIA Discovery Studio®, ADMET Modeler™[14][17][18] | Well-established, transparent methodologies; often provide a wide range of endpoint predictions. | Predictive accuracy is limited by the structural diversity and quality of the training data; may perform poorly for novel scaffolds. |
| Machine Learning (ML) & AI Platforms | Employs advanced algorithms (e.g., graph neural networks, deep learning) to learn complex relationships from large datasets.[8][19][20] | ADMET-AI, ADMETlab 2.0[21][22] | Can identify non-linear relationships and often show higher accuracy; capable of continuous learning as new data becomes available. | Can be a "black box," making the rationale behind a prediction difficult to interpret; performance is highly dependent on the quality and size of training data. |
| Expert (Knowledge-Based) Systems | Uses a set of human-curated structural rules and alerts derived from known metabolic pathways and toxicophores.[23] | Lhasa Meteor Nexus (Metabolism), Derek Nexus (Toxicity)[15][23] | Excellent for predicting sites of metabolism and identifying specific structural motifs linked to toxicity; provides mechanistic reasoning. | Limited to known biotransformations and toxicophores; may fail to predict novel metabolic pathways or toxicity mechanisms. |
| Physiologically Based Pharmacokinetic (PBPK) Models | Integrate physicochemical, in-vitro, and physiological data to simulate the drug's journey through a multi-compartment model of the body.[24][25][26] | GastroPlus®, Simcyp | Provides dynamic concentration-time profiles in various tissues; can simulate complex scenarios like drug-drug interactions and effects of disease states.[24][25] | Requires a significant amount of input data (both in-vitro and in-silico); more complex and resource-intensive than other methods. |
Case Study: Comparative ADMET Profile of this compound Derivatives
The following table summarizes hypothetical, consensus-based ADMET predictions for our three compounds of interest. This data illustrates how small structural changes can lead to significant differences in predicted pharmacokinetic and safety profiles.
| ADMET Property | Parent Compound | Derivative A (-NH2) | Derivative B (-COOH) | Scientific Rationale for Predicted Differences |
| Absorption | ||||
| HIA (% Absorbed) | High (92%) | High (95%) | Moderate (75%) | The introduction of the ionizable carboxylic acid in Derivative B can decrease passive diffusion compared to the neutral alcohol (Parent) and basic amine (Derivative A). |
| Caco-2 Permeability (logPapp) | High | High | Low | Caco-2 cells are a model for intestinal absorption. The polar, charged carboxylate group in Derivative B significantly reduces its ability to permeate the cell membrane. |
| Distribution | ||||
| BBB Permeation | Yes | Yes | No | The high polarity and potential for efflux transporter recognition make it highly unlikely for the acidic Derivative B to cross the blood-brain barrier. |
| Plasma Protein Binding (%) | 88% | 82% | 96% | Carboxylic acids are known to bind strongly to albumin, a major plasma protein. This increases the predicted PPB for Derivative B, reducing its free concentration. |
| Metabolism | ||||
| CYP2D6 Inhibitor | No | No | Yes | The structural change to a carboxylic acid can alter the molecule's fit and interaction within the CYP2D6 active site, potentially leading to inhibition. |
| CYP3A4 Inhibitor | No | No | No | All three compounds are predicted to be non-inhibitors of the major drug-metabolizing enzyme CYP3A4. |
| Excretion | ||||
| Total Clearance (ml/min/kg) | 5.5 | 6.2 | 12.8 | Higher plasma protein binding (Derivative B) can sometimes lead to lower clearance, but its increased polarity can also facilitate more rapid renal excretion, resulting in a higher predicted total clearance. |
| Toxicity | ||||
| hERG Inhibition Risk | Low | Low | Low | The human ether-a-go-go-related gene (hERG) channel is critical for cardiac function. None of the modifications are predicted to introduce a significant risk of hERG blockage. |
| Ames Mutagenicity | No | Possible | No | Aromatic amines, like in Derivative A, are a known structural alert for potential mutagenicity and would require experimental confirmation. |
| Hepatotoxicity (DILI) | Low Risk | Low Risk | Low Risk | No structural alerts for significant Drug-Induced Liver Injury (DILI) were identified for the series.[27] |
A Self-Validating Workflow for In-Silico ADMET Prediction
To ensure the trustworthiness of in-silico predictions, a systematic and self-validating workflow is essential. This involves not just generating data, but also understanding the confidence and applicability of the predictions.
Step-by-Step Protocol
-
Compound Preparation:
-
Draw the chemical structures of the parent compound and its derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Generate standardized SMILES or SDF files for each molecule.
-
Causality Check: Ensure correct representation of stereochemistry and tautomeric forms, as these can significantly impact biological activity and ADMET properties.
-
-
Initial Physicochemical Profiling:
-
Submit the structures to a rapid profiling tool (e.g., SwissADME, ADMET-AI).[19][21]
-
Calculate fundamental properties: MW, logP, water solubility, pKa, and topological polar surface area (TPSA).
-
Rationale: This initial step provides a baseline understanding of the molecules and helps to rationalize the more complex ADMET predictions that follow.
-
-
Multi-Platform ADMET Prediction:
-
Process the molecules through at least two different platforms with varying methodologies (e.g., one QSAR-based and one ML-based).
-
Predict a comprehensive set of endpoints covering Absorption, Distribution, Metabolism, Excretion, and Toxicity.
-
Self-Validation: Comparing results from different algorithms serves as an internal cross-validation. High concordance between a QSAR model and a graph neural network model for a specific endpoint (e.g., BBB permeation) increases confidence in the prediction.
-
-
Expert System Analysis:
-
Submit the structures to knowledge-based systems to identify specific liabilities.
-
Use a tool like Meteor Nexus to predict likely sites of metabolism (SoM).[23]
-
Use a tool like Derek Nexus to screen for structural alerts associated with toxicity (e.g., mutagenicity, carcinogenicity).
-
Rationale: This step provides mechanistic insights that quantitative models may miss. Identifying a known toxicophore like an aromatic amine (Derivative A) provides a clear, actionable warning.
-
-
Data Consolidation and Confidence Assessment:
-
Aggregate all predicted data into a summary table (as shown in the case study).
-
For each prediction, note the confidence score or applicability domain index if provided by the software. A prediction is considered more reliable if the query molecule is structurally similar to the compounds in the model's training set.
-
Flag any conflicting predictions between platforms for further scrutiny.
-
-
Decision and Prioritization:
-
Analyze the complete ADMET profile to rank the compounds.
-
Develop a clear rationale for advancing, deprioritizing, or redesigning each compound based on the in-silico data.
-
Workflow Visualization
Caption: A self-validating workflow for in-silico ADMET prediction.
Translating Predictions into Actionable Drug Design Decisions
-
Parent Compound: Shows a good overall profile with high absorption and no major predicted liabilities. It serves as a strong baseline.
-
Derivative A (-NH2): While maintaining good absorption, the introduction of an aromatic amine raises a potential flag for Ames mutagenicity. This is a significant risk. The decision here would be to deprioritize this derivative or, if its efficacy is extremely high, to synthesize and immediately test it in an Ames assay to confirm or refute the prediction.
-
Derivative B (-COOH): This modification has created several problems. While the mutagenicity risk is gone, the compound is now predicted to have lower absorption, no BBB penetration (which may be desirable or undesirable depending on the target), high plasma protein binding (reducing free drug), and potential for CYP2D6 inhibition (risk of drug-drug interactions). This candidate would likely be deprioritized in favor of redesigning the parent scaffold to improve properties without introducing these liabilities.
This decision-making process can be visualized as a logical flow:
Caption: A decision-making framework based on in-silico ADMET predictions.
References
- Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability - Research and Reviews. (2024). Vertex AI Search.
- In Silico Toxicity Prediction - AI powered Drug Discovery CRO. PozeSCAF.
- Khan, M. T. H., & Sylte, I. (2007). Predictive QSAR Modeling for the Successful Predictions of the ADMET Properties of Candidate Drug Molecules. Current Drug Discovery Technologies, 4(3), 141-149.
- Cronin, M. T. (2003). In silico prediction of drug toxicity. Current pharmaceutical design, 9(21), 1711-1721.
- ADMET Predictor® - Simulations Plus.
- Cheng, F., Li, W., Zhou, Y., Shen, J., Wu, Z., Liu, G., ... & Tang, Y. (2013). In silico ADMET prediction: recent advances, current challenges and future trends. Current drug metabolism, 14(1), 12-23.
- Computational modeling in drug disposition. Slideshare.
- Kazmi, S. R., Jung, S., & Im, Y. J. (2019). In silico approaches and tools for the prediction of drug metabolism and fate: A review. Computational biology and chemistry, 79, 54-64.
- Wang, J., & Skolnik, S. (2009). Recent advances in physicochemical and ADMET profiling in drug discovery. Chemistry & biodiversity, 6(11), 1887-1899.
- Khan, M. T. H., & Sylte, I. (2007). Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. Current drug discovery technologies, 4(3), 141-149.
- In silico metabolism and toxicity prediction using a knowledge-based approach. (2025). Pharmacia.
- Computational modelling of drug disposition. (2017). Slideshare.
- Xu, Y., Dai, Z., Chen, F., Gao, S., Pei, J., & Lai, L. (2019).
- Computational modelling for Drug Distribution. (2025). Pharmacy Infoline.
- In silico validation and ADMET analysis for the best lead molecules. (2023).
- Swanson, K., & K Poirier, A. (2023). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries.
- Bajwa, K. (2024). Advances in Computational Modelling of Drug Absorption: Enhancing Drug Development and Bioavailability. Research & Reviews: Journal of Pharmaceutical Analysis, 13(3).
- ADMET-AI. ADMET-AI.
- Physicochemical Parameters Affecting the ADMET of Drugs. (2023). PharmiWeb.com.
- ADMET Prediction Software.
- Lombardo, F., & M. Obach, R. S. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert opinion on drug metabolism & toxicology, 8(11), 1435-1446.
- Physicochemical Property Study. WuXi AppTec DMPK.
- ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily.
- QSAR, ADMET & Predictive Toxicology. BIOVIA - Dassault Systèmes.
- Sun, H., Li, Y., & Liu, G. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in chemistry, 6, 30.
- Liu, R., & Li, X. (2015). In silico ADME/T modelling for rational drug design. Quarterly reviews of biophysics, 48(4), 488-515.
- Zhang, L., Ai, H., Li, W., & Liu, G. (2021). In silico prediction of drug-induced ototoxicity using machine learning and deep learning methods. Chemical biology & drug design, 98(2), 248-257.
- IN SILICO ADMET PREDICTIONS: ENHANCING DRUG DEVELOPMENT THROUGH QSAR MODELING. (2024). IIP Series.
- ADMETlab 2.0. ADMETlab.
- In silico approaches and tools for the prediction of drug metabolism and fate: A review. (2019).
- Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. (2024).
- Physicochemical Properties.
- Cheng, F., Liu, C., Jiang, J., Lu, W., Li, W., Liu, G., ... & Tang, Y. (2017). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 8(1), 76-84.
- Lombardo, F., & Obach, R. S. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1435-1446.
- Wang, J., Hou, T., & Xu, X. (2020). Computational approaches in preclinical studies on drug discovery and development. Frontiers in pharmacology, 11, 574768.
- Machine Learning for In Silico ADMET Prediction. (2022).
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
- Zhu, K., Huang, M., Wang, Y., Gu, Y., Li, W., Liu, G., & Tang, Y. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.
- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.
- Kirchmair, J., Göller, A. H., Lang, D., & Kunze, J. (2005). Machine learning techniques for in silico modeling of drug metabolism. Current medicinal chemistry, 12(17), 2051-2063.
- This compound. CymitQuimica.
- ADMET properties of novel 5-O-benzoylpinostrobin derivatives. (2019).
- Siswandono, S., Purwanto, B. T., & Kesuma, D. (2019). ADMET properties of novel 5-O-benzoylpinostrobin derivatives. Journal of Basic and Clinical Physiology and Pharmacology, 31(2).
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugpatentwatch.com [drugpatentwatch.com]
- 4. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pozescaf.com [pozescaf.com]
- 6. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. pharmiweb.com [pharmiweb.com]
- 11. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. Physicochemical Properties • Frontage Laboratories [frontagelab.com]
- 13. Computational modelling of drug disposition | PPTX [slideshare.net]
- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 15. In silico prediction of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. | Semantic Scholar [semanticscholar.org]
- 17. QSAR, ADMET & Predictive Toxicology | BIOVIA - Dassault Systèmes [3ds.com]
- 18. ADMET Modeler™: Build Predictive QSAR/QSPR Models Easily [simulations-plus.com]
- 19. ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Machine Learning Techniques for In Silico Modeling of Drug Metabolism | Bentham Science [benthamscience.com]
- 21. ADMET-AI [admet.ai.greenstonebio.com]
- 22. ADMETlab 2.0 [admetmesh.scbdd.com]
- 23. In silico metabolism and toxicity prediction using a knowledge-based approach [pharmacia.pensoft.net]
- 24. rroij.com [rroij.com]
- 25. Computational modelling for Drug Distribution - Pharmacy Infoline [pharmacyinfoline.com]
- 26. rroij.com [rroij.com]
- 27. mdpi.com [mdpi.com]
This guide provides a comprehensive comparative study of the steric and electronic effects of substituents in related benzyl alcohols. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and provides practical experimental protocols to elucidate these fundamental concepts in physical organic chemistry. By understanding how substituent modifications influence reactivity, researchers can rationally design molecules with desired properties.
Introduction: The Subtle Language of Substituents
In the realm of organic chemistry, the structure of a molecule dictates its function. Even minor modifications, such as the addition or alteration of a substituent on a core scaffold, can profoundly impact its reactivity and biological activity. These influences are broadly categorized into two primary types: electronic effects and steric effects. Benzyl alcohol, with its simple and versatile structure, serves as an excellent model system to probe these interactions. The aromatic ring provides a platform for systematic variation of substituents at the para, meta, and ortho positions, allowing for a nuanced investigation of their impact on the benzylic alcohol moiety.
Electronic effects describe the influence of a substituent on the electron density distribution within the molecule. This can occur through two main mechanisms:
-
Inductive Effects: The polarization of a σ bond due to the electronegativity difference between atoms.
-
Resonance (or Mesomeric) Effects: The delocalization of π electrons through a conjugated system.
Steric effects , on the other hand, arise from the spatial arrangement of atoms. Bulky substituents can hinder the approach of a reactant to the reaction center, thereby slowing down a reaction.
This guide will first explore the theoretical framework used to quantify these effects and then present a detailed experimental workflow to practically assess them in a series of substituted benzyl alcohols.
Theoretical Framework: Quantifying Substituent Effects
To move beyond qualitative descriptions, physical organic chemists have developed quantitative models to describe steric and electronic effects.
The Hammett Equation: Unraveling Electronic Influence
The Hammett equation is a cornerstone of physical organic chemistry, providing a means to quantify the electronic influence of meta- and para-substituents on the reactivity of a benzene derivative.[1] It is a linear free-energy relationship expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant for the reaction of a substituted benzene derivative.
-
k₀ is the rate constant for the reaction of the unsubstituted compound.
-
σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. It reflects the electronic effect of the substituent.
-
Electron-donating groups (EDGs) have negative σ values.
-
Electron-withdrawing groups (EWGs) have positive σ values.
-
-
ρ (rho) is the reaction constant , which is characteristic of the reaction itself and its sensitivity to electronic effects.
-
A positive ρ value indicates that the reaction is accelerated by EWGs (negative charge buildup in the transition state).
-
A negative ρ value indicates that the reaction is accelerated by EDGs (positive charge buildup in the transition state).
-
A plot of log(k/k₀) versus σ for a series of substituents is known as a Hammett plot . A linear correlation provides strong evidence that the reaction mechanism is consistent across the series and is primarily influenced by the electronic effects of the substituents.[2]
The Taft Equation: Deconvoluting Steric and Polar Effects
While the Hammett equation is powerful, it does not account for steric effects, which are particularly important for ortho-substituted compounds and reactions of aliphatic systems. To address this, Robert W. Taft developed an equation that separates polar (electronic) and steric effects.[3][4][5] The Taft equation is given by:
log(k/k₀) = ρσ + δEₛ
Where:
-
k and k₀ are the rate constants for the substituted and reference reactions, respectively.
-
ρ * is the polar reaction constant, analogous to Hammett's ρ.
-
σ * is the polar substituent constant , which quantifies the inductive/field effect of the substituent.
-
δ is the steric reaction constant, indicating the sensitivity of the reaction to steric effects.
-
Eₛ is the steric substituent constant , which is a measure of the bulkiness of the substituent. More negative Eₛ values indicate greater steric hindrance.[6]
This equation allows for a more comprehensive analysis of substituent effects, particularly when both electronic and steric factors are at play.[7]
Experimental Design: A Comparative Study of Substituted Benzyl Alcohols
To practically investigate these principles, a comparative study involving a series of substituted benzyl alcohols is proposed. This study will involve the synthesis of the target compounds, their characterization, and a kinetic analysis of a suitable reaction to probe the influence of the substituents.
Selection of Substituents
The choice of substituents is crucial for a meaningful study. A well-chosen set should span a range of electronic and steric properties. For this guide, we will focus on para-substituted benzyl alcohols to primarily investigate electronic effects, while including an ortho-substituted analogue to introduce a steric component.
Table 1: Selected Substituents and their Hammett (σₚ) and Taft Steric (Eₛ) Constants
| Substituent (X) | Hammett Constant (σₚ) | Taft Steric Constant (Eₛ) | Electronic Effect | Steric Effect |
| -OCH₃ | -0.27 | -0.55 | Strong Electron-Donating | Moderate |
| -CH₃ | -0.17 | -1.24 | Weak Electron-Donating | Moderate |
| -H | 0.00 | 0.00 | Neutral | Minimal |
| -Cl | 0.23 | -0.97 | Weak Electron-Withdrawing | Moderate |
| -NO₂ | 0.78 | -2.52 | Strong Electron-Withdrawing | Large |
| ortho-CH₃ | - | -1.24 | Weak Electron-Donating | Significant (ortho) |
Experimental Workflow
The overall experimental workflow is designed to be a self-validating system, with each step providing crucial data for the final analysis.
Caption: Experimental workflow for the comparative study.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments.
Synthesis and Purification of Substituted Benzyl Alcohols
Substituted benzyl alcohols can be synthesized through various methods, including the reduction of the corresponding benzaldehydes or benzoic acids, or via Grignard reactions.[8][9][10] For this study, the reduction of commercially available substituted benzaldehydes with sodium borohydride is a convenient and high-yielding method.
Protocol 4.1.1: Synthesis of 4-Methoxybenzyl Alcohol
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (10.0 g, 73.4 mmol) in 100 mL of methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add sodium borohydride (1.4 g, 37.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours.
-
Quenching: Slowly add 50 mL of 1 M HCl to quench the excess sodium borohydride.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure 4-methoxybenzyl alcohol.
This protocol can be adapted for the synthesis of the other substituted benzyl alcohols.
Characterization of Synthesized Alcohols
Confirmation of the structure and purity of the synthesized alcohols is paramount.
Protocol 4.2.1: Spectroscopic Characterization
-
¹H and ¹³C NMR Spectroscopy: Record the NMR spectra in CDCl₃. The chemical shifts of the benzylic protons (-CH₂OH) and the aromatic protons will be influenced by the electronic nature of the substituent.[11][12][13][14] For instance, electron-withdrawing groups will shift the benzylic proton signals downfield.
-
Infrared (IR) Spectroscopy: Record the IR spectra as a thin film or KBr pellet. The C-O stretching frequency is sensitive to the electronic effects of the substituent.[15][16][17][18] Electron-donating groups tend to decrease the C-O stretching frequency, while electron-withdrawing groups increase it.[19]
Table 2: Expected Spectroscopic Data for Synthesized Benzyl Alcohols
| Compound | ¹H NMR (δ, ppm, -CH₂OH) | IR (ν, cm⁻¹, C-O stretch) |
| 4-Methoxybenzyl alcohol | ~4.6 | ~1030 |
| 4-Methylbenzyl alcohol | ~4.65 | ~1035 |
| Benzyl alcohol | ~4.7 | ~1045 |
| 4-Chlorobenzyl alcohol | ~4.75 | ~1050 |
| 4-Nitrobenzyl alcohol | ~4.85 | ~1060 |
| 2-Methylbenzyl alcohol | ~4.6 | ~1030 |
Kinetic Study: Oxidation of Benzyl Alcohols
The oxidation of benzyl alcohols to the corresponding benzaldehydes is a well-studied reaction and serves as an excellent probe for substituent effects.[20][21][22][23] We will use pyridinium chlorochromate (PCC) as the oxidizing agent. The reaction rate can be monitored by observing the disappearance of the benzyl alcohol peak using gas chromatography (GC).
Protocol 4.3.1: Kinetic Measurement of Benzyl Alcohol Oxidation
-
Stock Solutions: Prepare stock solutions of each substituted benzyl alcohol (0.1 M) and PCC (0.2 M) in dichloromethane.
-
Reaction Setup: In a thermostated reaction vessel at 25 °C, add the benzyl alcohol solution (5.0 mL, 0.5 mmol).
-
Initiation: Add the PCC solution (5.0 mL, 1.0 mmol) to initiate the reaction and start the timer.
-
Sampling: At regular time intervals (e.g., 2, 5, 10, 15, 30 minutes), withdraw an aliquot (0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a short plug of silica gel and eluting with diethyl ether.
-
Analysis: Analyze the quenched sample by GC to determine the concentration of the remaining benzyl alcohol.
-
Data Processing: Plot the natural logarithm of the benzyl alcohol concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k).
Data Analysis and Interpretation
The obtained kinetic data can now be used to construct Hammett and Taft plots to quantitatively assess the steric and electronic effects.
Table 3: Hypothetical Kinetic Data for the Oxidation of Substituted Benzyl Alcohols
| Substituent (X) | Rate Constant (k, x 10⁻³ s⁻¹) | log(k/k₀) |
| -OCH₃ | 0.5 | -0.60 |
| -CH₃ | 1.0 | -0.30 |
| -H (k₀) | 2.0 | 0.00 |
| -Cl | 3.5 | 0.24 |
| -NO₂ | 15.0 | 0.87 |
| ortho-CH₃ | 0.2 | -1.00 |
Hammett Analysis
A plot of log(k/k₀) for the para-substituted benzyl alcohols against their respective σₚ values should yield a straight line.
Caption: A representative Hammett plot.
The positive slope (ρ ≈ 1.5) indicates that the reaction is accelerated by electron-withdrawing groups. This is consistent with a mechanism where there is a buildup of negative charge in the transition state, which is stabilized by substituents that can pull electron density away from the reaction center.
Steric Effect Analysis
The rate of oxidation of 2-methylbenzyl alcohol is significantly slower than that of its para-isomer, 4-methylbenzyl alcohol, despite having similar electronic properties. This dramatic rate decrease can be attributed to the steric hindrance of the ortho-methyl group, which impedes the approach of the bulky PCC oxidant to the benzylic alcohol. This observation highlights the importance of considering steric effects, especially for ortho-substituted systems.
Conclusion
This guide has provided a comprehensive framework for the comparative study of steric and electronic effects in substituted benzyl alcohols. By combining a sound theoretical understanding with robust experimental protocols, researchers can systematically dissect the contributions of these fundamental effects on chemical reactivity. The principles and methodologies outlined herein are not limited to benzyl alcohols but can be extended to a wide range of organic systems, providing a powerful tool for rational molecular design in various fields, including medicinal chemistry and materials science.
References
-
Kothari, S., & Banerji, K. K. (1985). Kinetics and mechanism of the oxidation of substituted benzyl alcohols by sodium N-bromobenzenesulfonamide. Canadian Journal of Chemistry, 63(10), 2726-2731. [Link]
-
Slideshare. Steric parameters taft's steric factor (es). [Link]
-
Wikipedia. Taft equation. [Link]
-
Dalal Institute. Taft Equation. [Link]
-
Grokipedia. Taft equation. [Link]
-
Oriental Journal of Chemistry. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. [Link]
-
ACS Publications. Combining Benzyl Alcohol Oxidation Saturation Kinetics and Hammett Studies as Mechanistic Tools for Examining Supported Metal Catalysts. [Link]
-
Dey, D., & Mahanti, M. K. (1990). Kinetics of Oxidation of Substituted Benzyl Alcohols by Quinolinium Dichromate. The Journal of Organic Chemistry, 55(23), 5848-5850. [Link]
-
JoVE. IR Absorption Frequency: Delocalization. [Link]
-
Asian Journal of Chemistry. Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. [Link]
-
International Journal of ChemTech Research. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III). [Link]
-
RSC Publishing. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]
-
Michigan State University Chemistry. Infrared Spectrometry. [Link]
-
Semantic Scholar. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). [Link]
-
Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]
-
Indian Academy of Sciences. Non-linear Hammett's relationship in the oxidation of benzyl alcohols by quinolinium dichromate - A kinetic study. [Link]
-
Brown, T. L. (1998). Computational Measurement of Steric Effects: the Size of Organic Substituents Computed by Ligand Repulsive Energies. Organometallics, 17(5), 781-787. [Link]
-
University of Regensburg. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Journal of the American Chemical Society. Synthesis of Benzylic Alcohols by C–H Oxidation. [Link]
-
RSC Publishing. Capturing electronic substituent effect with effective atomic orbitals. [Link]
-
ResearchGate. Synthesis, Structural Characterization and Effects of Modified Synthetic Methods on the Yield of Benzyl Alcohol. [Link]
-
Wikipedia. Hammett equation. [Link]
-
ResearchGate. Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation‐exchange resin (Amberlyst‐15). [Link]
-
ResearchGate. Hammett plot for the reaction with para-substituted benzyl alcohols. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
National Institutes of Health. Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. [Link]
-
ResearchGate. Electro oxidation of substituted electron-donating benzylic alcohols in a biphasic medium. [Link]
-
ResearchGate. Displays the chemical shift changes (δ) in ppm for 1 H NMR between... [Link]
-
MDPI. The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]
-
Chemistry Stack Exchange. Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? [Link]
-
Wikipedia. Benzyl alcohol. [Link]
-
National Institutes of Health. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. NMR spectrum of benzyl alcohol. [Link]
-
University of Arizona Libraries. A determination of steric and electronic parameters for some simple alkyl substituents. [Link]
-
National Institutes of Health. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. [Link]
-
ResearchGate. The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]
-
ACS Omega. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. [Link]
-
The Royal Society of Chemistry. Supporting Information for: A practical and efficient method for the synthesis of symmetrical ethers from alcohols catalyzed by a simple iron salt. [Link]
-
Malaysian Journal of Analytical Sciences. ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. [Link]
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Taft equation - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Steric parameters taft’s steric factor (es) | PPTX [slideshare.net]
- 7. Taft Equation – A Convenient Tool to Decide the Position of Attack in the Reactions of Aliphatic Amines and Tl (III) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 9. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 10. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR spectrum of benzyl alcohol [orgspectroscopyint.blogspot.com]
- 15. Video: IR Absorption Frequency: Delocalization [jove.com]
- 16. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. Infrared Spectrometry [www2.chemistry.msu.edu]
- 18. Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds | Semantic Scholar [semanticscholar.org]
- 19. chem.pg.edu.pl [chem.pg.edu.pl]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 22. datapdf.com [datapdf.com]
- 23. asianpubs.org [asianpubs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
As researchers and drug development professionals, our work with novel chemical entities like (5-Bromo-3-fluoro-2-methoxyphenyl)methanol is foundational to scientific progress. However, this innovation carries a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical waste are not merely procedural afterthoughts; they are integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounding every recommendation in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Identification and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated aromatic alcohol. While a specific, comprehensive toxicology profile may be limited, its structural motifs and available safety data from suppliers allow for a robust risk assessment.
The primary hazards, as identified in supplier Safety Data Sheets (SDS), are summarized below[1]:
| Hazard Category | GHS Hazard Statement | Classification |
| Acute Toxicity | H302: Harmful if swallowed | GHS Category 4 |
| Skin Irritation | H315: Causes skin irritation | GHS Category 2 |
| Eye Irritation | H319: Causes serious eye irritation | GHS Category 2A |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS Category 3 |
Expert Analysis: The presence of bromine and fluorine on the aromatic ring classifies this compound as a halogenated organic . This is the single most critical piece of information for determining the correct waste stream. During incineration, halogenated compounds can produce acidic gases (like hydrogen bromide and hydrogen fluoride), which require specialized scrubbers in hazardous waste incinerators[2]. Improper segregation can lead to regulatory non-compliance, damage to disposal facilities, and increased environmental harm.
Regulatory Framework: Adherence to EPA Standards
In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[3][4]. Laboratories are classified as waste generators—Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG)—based on the volume of hazardous waste they produce monthly[3][5].
Regardless of your facility's generator status, waste must be managed at the point of generation in designated Satellite Accumulation Areas (SAAs) [3][6]. This is typically a designated space within the laboratory where waste is collected before being transferred to a central storage area.
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound and materials contaminated with it are handled safely and in accordance with federal regulations.
Step 1: Waste Segregation
This is the most crucial step. Due to its chemical structure, this compound must be disposed of as Halogenated Organic Waste .
-
Action: Collect all waste solutions containing this compound in a designated container specifically for halogenated organic liquids[2][7][8].
-
Causality: Never mix halogenated waste with non-halogenated waste. Doing so contaminates the entire volume, drastically increasing disposal costs and complexity, as the entire mixture must be treated as halogenated waste[8].
Step 2: Container Selection
The integrity of the waste container is paramount to preventing leaks and exposure.
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy or a glass bottle with a secure, screw-top cap[7][9]. The container must be in good condition, free from cracks or defects.
-
Causality: The container must be able to withstand the chemical nature of the waste and remain tightly sealed to prevent the release of vapors[7]. An open or improperly sealed container is a significant safety violation and exposure risk.
Step 3: Proper Labeling
Clear and accurate labeling is a strict regulatory requirement and a critical safety communication tool.
-
Action: Before adding the first drop of waste, affix a "Hazardous Waste" tag to the container[8][9]. The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" and any other constituents in the waste solution.
-
The approximate percentages of each component[2].
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant")[8].
-
The accumulation start date (the date the first drop of waste is added).
-
-
Causality: This information is legally required for waste manifests and is vital for the safety of all personnel who will handle the container, from lab staff to the final disposal facility operators[10].
Step 4: Accumulation in the Satellite Accumulation Area (SAA)
Waste must be stored safely within the laboratory pending pickup.
-
Action: Keep the labeled waste container in a designated SAA, which must be at or near the point of generation. The container should be placed within secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks[8]. Store it away from incompatible materials like strong oxidizing agents[9].
-
Causality: Secondary containment is a critical safeguard against spills and environmental contamination. Keeping the container closed when not actively adding waste minimizes vapor exposure and prevents spills[7].
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste up to the point of transfer.
-
Action: Once the container is full (typically around 75-80% capacity to prevent splashing and allow for expansion), or if work on the project is complete, arrange for its transfer. Follow your institution's specific procedures to have the waste moved from the SAA to the central accumulation area for pickup by a licensed hazardous waste disposal contractor[3][5].
-
Causality: Only certified professionals are permitted to transport hazardous waste off-site for final disposal, which for this compound will involve high-temperature incineration[11].
Management of Contaminated Materials
Any materials that come into direct contact with this compound are also considered hazardous waste.
-
Solid Waste: Items such as contaminated gloves, weigh paper, and absorbent pads should be collected in a separate, clearly labeled container for solid hazardous waste[12]. This container should be a sealable bag or a lined solid waste bin.
-
Empty Containers: The original product container is considered hazardous waste. Triple-rinse the empty container with a suitable solvent (e.g., methanol or ethanol). Collect the rinsate as halogenated organic liquid waste. After rinsing and air-drying in a fume hood, deface the label and dispose of the container according to your institution's guidelines for clean glassware or plastic[12].
-
Spill Cleanup: In the event of a small spill within a fume hood, use an inert absorbent material (like vermiculite or sand) to contain it. Carefully collect the absorbed material into a sealed, labeled bag for disposal as solid hazardous waste[8][12]. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Waste Disposal Workflow for this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the principles of accurate hazard assessment, strict waste segregation, and proper labeling and containment, we uphold our commitment to a safe working environment. This structured protocol serves as a reliable guide, ensuring that the pursuit of scientific discovery does not come at the cost of personal or environmental health. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they provide the definitive procedures for your location.
References
-
Laboratory Waste Management: The New Regulations . Medialab. [Link]
-
Regulation of Laboratory Waste . American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]
-
EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
What is bromine and what are the safe disposal and recycling methods? . Ideal Response. [Link]
-
Chemical Waste Guideline: Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations . Dolly Corporation. [Link]
-
Standard Operating Procedure: Bromine . Washington State University. [Link]
-
Safely handling a liter of Bromine? . Reddit r/chemistry. [Link]
-
Hazardous Waste Segregation Guide . Bucknell University. [Link]
-
Chemical Waste Guide . University of Houston. [Link]
-
Safety Data Sheet - Methanol . Carl ROTH. [Link]
-
Chemical and Hazardous Waste Guide . University of Oslo. [Link]
-
Hazardous Waste Disposal Procedures . Princeton University. [Link]
-
Methanol Safety Data Sheet . [Link]
-
Chemical Waste Name or Mixtures List . University of California, San Diego. [Link]
Sources
- 1. This compound | 470668-69-0 [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. medlabmag.com [medlabmag.com]
- 4. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. acs.org [acs.org]
- 11. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Essential Safety and Operational Guide for Handling (5-Bromo-3-fluoro-2-methoxyphenyl)methanol
Hazard Analysis: Understanding the Risks
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol is classified under the Globally Harmonized System (GHS) with the following hazard statements, signified by the GHS07 "Exclamation Mark" pictogram:
These classifications are not mere labels; they are critical indicators of potential harm that must inform every aspect of our handling protocol.
-
Oral Toxicity (H302): Ingestion can lead to adverse health effects. This underscores the critical importance of preventing any hand-to-mouth contact and strictly prohibiting eating, drinking, or smoking in the laboratory.[7][8]
-
Skin Irritation (H315): Direct contact with the skin can cause redness, inflammation, or dermatitis. The compound's structure, featuring a halogenated aromatic ring, suggests it may be absorbed through the skin, making comprehensive skin protection essential.[9][10]
-
Serious Eye Irritation (H319): This is a significant risk. Exposure to even minute quantities of the solid or its solutions can cause substantial, though reversible, eye damage.[11] This mandates stringent eye protection beyond standard safety glasses.
-
Respiratory Irritation (H335): As a solid, the primary inhalation risk comes from fine dust or aerosols. Inhaling these particles can irritate the respiratory tract, leading to symptoms like coughing and breathing difficulties.[5][12] This necessitates the use of engineering controls to minimize airborne particulates.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is mandatory. The selection of PPE must be based on a thorough risk assessment and adherence to your institution's Chemical Hygiene Plan, as mandated by OSHA.[13][14]
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[15] | Protects against splashes and airborne dust particles reaching the eyes, mitigating the risk of serious irritation (H319). |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Inspect gloves for any defects before each use.[9][16] | Prevents direct skin contact, protecting against irritation (H315) and potential absorption. Nitrile provides good resistance to a range of organic compounds. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Ensure clothing covers all exposed skin. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required if work is conducted within a certified chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes the inhalation of dust or aerosols, addressing the respiratory irritation hazard (H335). |
Operational Protocol: A Step-by-Step Workflow
Adherence to a strict, logical workflow is crucial for minimizing exposure and ensuring experimental integrity.
3.1. Preparation and Engineering Controls
-
Designate a Work Area: All handling of this compound, including weighing and solution preparation, must be performed within a certified chemical fume hood to control exposure to dust and vapors.[10][16]
-
Verify Safety Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[17]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize traffic in and out of the controlled area.
3.2. Handling the Solid Compound
-
Don Appropriate PPE: Put on your lab coat, safety goggles, and nitrile gloves before opening the primary container.
-
Weighing: Carefully weigh the required amount of the solid on a tared weigh boat. Use gentle movements to avoid generating airborne dust.
-
Transfer: Use a clean spatula to transfer the solid directly into the reaction vessel or solvent.
-
Container Sealing: Immediately and securely close the primary container after dispensing.
3.3. Solution Preparation
-
Solvent Addition: Slowly add the solvent to the solid within the fume hood. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. Keep the vessel covered to the extent possible to prevent vapor release.
Emergency Response Plan
Immediate and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
-
Minor Spill (in fume hood): Absorb the spill with a non-combustible material like sand or vermiculite. Scoop the material into a designated hazardous waste container. Clean the area with an appropriate solvent and decontaminate.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel. Follow your institution's emergency spill response procedures.
Disposal Plan: Environmental Stewardship
As a halogenated organic compound, all waste containing this compound must be disposed of as hazardous waste.[16][19] Improper disposal can cause significant environmental harm.
-
Waste Segregation: Collect all waste materials, including excess solids, solutions, and contaminated items (e.g., gloves, weigh boats, paper towels), in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][20] Do not mix with non-halogenated waste, as this complicates and increases the cost of disposal.[20]
-
Container Management: Keep the waste container securely sealed when not in use and store it in a designated satellite accumulation area.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated organic waste.[21] After rinsing and air-drying, deface the label before disposing of the container according to your institution's guidelines.
Visualized Workflow for Safe Handling
The following diagram outlines the critical steps and decision points for safely handling this compound.
Caption: Safe handling workflow from preparation to disposal.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.
- IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials.
- USA Mobile Drug Testing. (2023, July 11). OSHA Standards to Know Before Starting Your Lab.
- ASPR. (n.d.). OSHA Standards for Biological Laboratories.
- ECP Labchem. (2024, August 29). Hazard Statement (s) H302 Harmful if swallowed.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Lexgo.be. (n.d.). ECHA publishes guidance on chemical safety assessment.
- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
- Wikipedia. (n.d.). GHS hazard statements.
- Hydrosil International. (n.d.). HS-PF | Product Safety Data Sheet.
- Chemycal. (2012, November 23). ECHA publishes guidance document on best practices for qualitative human health risk assessment.
- GMP Labeling. (n.d.). GHS Hazard Statements List of Codes.
- PubChem. (n.d.). GHS Classification (Rev.11, 2025) Summary.
- Lubricants. (n.d.). Classification of the substance or mixture Skin Irrit. 2 H315 Causes skin irritation. Eye Irrit. 2A H319 Causes serious.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Safety Decals. (2025, July 21). GHS Label for Irritant: Requirements Symbols & Buying Guide.
- The Mosaic Company. (n.d.). WARNING Hazard Statement(s) H302: Harmful if swallowed H315: Causes skin irritation H319.
- Stoffenmanager. (n.d.). H-phrases (hazard statements).
- Safe Work Australia. (n.d.). Classifying hazardous chemicals.
- YouTube. (2024, November 21). Introduction to ECHA's guidance on new CLP hazard classes.
- U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Sigma-Aldrich. (n.d.). Hazard and Precautionary Statements.
- Secure Winter Products. (2016, October 21). Eye Corrosive 2A Eye irritant: Subcategory 2A, Reversible in 21 days GHS Ratings.
- Chemtalk. (n.d.). Bromine water - disposal.
- Science Ready. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry.
- National Center for Biotechnology Information (NCBI). (n.d.). Overview of the GHS Classification Scheme in Hazard Classification.
- Environmental Health and Safety - University of Washington. (n.d.). Hazardous Waste Reduction.
- Ausha. (2024, April 29). Advancing chemical safety: the impact of new hazard classes in the CLP regulation.
- PubChem. (n.d.). GHS Classification Summary (Rev.9, 2021).
- University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- Chemistry LibreTexts. (2020, June 29). Safety.
- National Center for Biotechnology Information (NCBI). (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
Sources
- 1. gmplabeling.com [gmplabeling.com]
- 2. H-phrases (hazard statements) [stoffenmanager.com]
- 3. GHS hazard statements - Wikipedia [en.wikipedia.org]
- 4. brenntaglubricantsne.com [brenntaglubricantsne.com]
- 5. hydrosilintl.com [hydrosilintl.com]
- 6. 危害與防範措施說明 [sigmaaldrich.com]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. securewinterproducts.com [securewinterproducts.com]
- 12. Overview of the GHS Classification Scheme in Hazard Classification - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ipgsf.com [ipgsf.com]
- 14. compliancy-group.com [compliancy-group.com]
- 15. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 17. lighthouselabservices.com [lighthouselabservices.com]
- 18. ecplabchem.co.nz [ecplabchem.co.nz]
- 19. scienceready.com.au [scienceready.com.au]
- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 21. ECHA publishes guidance on chemical safety assessment [lexgo.be]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
